Acid-propionylamino-Val-Cit-OH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H26N4O7 |
|---|---|
分子量 |
374.39 g/mol |
IUPAC名 |
(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12?/m0/s1 |
InChIキー |
RBERRTKQXJAVGW-QHGLUPRGSA-N |
異性体SMILES |
CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |
正規SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
The Pivotal Role of Ac-propionylamino-Val-Cit-OH in Advancing Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. A critical component in the design of effective and safe ADCs is the linker that connects the antibody to the payload. Among the most successful and widely utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide, often employed as part of a larger linker construct such as Ac-propionylamino-Val-Cit-OH. This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical applications of this essential linker technology.
Mechanism of Action: Precision Cleavage in the Tumoral Microenvironment
The Ac-propionylamino-Val-Cit-OH linker system is engineered for conditional payload release, remaining stable in systemic circulation and undergoing specific cleavage within the target cancer cell. This targeted release is primarily mediated by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.
The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome, an organelle characterized by an acidic environment and a high concentration of degradative enzymes. Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group, which is attached to the hydroxyl of the Val-Cit-OH. This enzymatic cleavage initiates a cascade that leads to the release of the active cytotoxic payload. The N-terminal propionyl group serves to cap the peptide, preventing unwanted enzymatic degradation in circulation.
Caption: Intracellular trafficking and payload release of a Val-Cit-based ADC.
Quantitative Data on Linker Performance
The efficacy and safety of an ADC are critically dependent on the linker's stability in plasma and its susceptibility to cleavage at the target site. The following tables summarize key quantitative data related to the performance of Val-Cit linkers.
Table 1: Comparative Plasma Stability of Val-Cit and EVCit Linkers
| Linker | Species | Time (days) | % Intact ADC | Reference |
| Val-Cit | Human | 28 | >95% | [1][2] |
| Val-Cit | Mouse | 14 | <5% | [1][2] |
| Glu-Val-Cit (EVCit) | Human | 28 | >95% | [1][2] |
| Glu-Val-Cit (EVCit) | Mouse | 14 | ~95% | [1][2] |
Note: The instability of the standard Val-Cit linker in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, which is not present in human plasma at the same level[3]. The glutamic acid-valine-citrulline (EVCit) tripeptide linker was developed to enhance stability in murine models[1].
Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers and Various Payloads
| Target | Cell Line | Payload | IC50 (ng/mL) |
| CD30 | Karpas 299 | MMAE | 10.9 |
| CD30 | L540cy | MMAE | 8.2 |
| HER2 | SK-BR-3 | MMAE | 20 |
| HER2 | NCI-N87 | MMAE | 30 |
| CD70 | 786-O | MMAF | 5.6 |
| CD70 | Caki-1 | MMAF | 12.4 |
Note: IC50 values are dependent on the specific antibody, drug-to-antibody ratio (DAR), and antigen expression levels on the target cells.
Detailed Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development of ADCs. The following sections provide detailed methodologies for key assays.
Synthesis of Ac-propionylamino-Val-Cit-OH
This protocol describes a representative solid-phase peptide synthesis approach.
Caption: Solid-phase synthesis of the Ac-propionylamino-Val-Cit-OH linker.
Materials:
-
Fmoc-Cit-Wang resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Val-OH
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Propionic anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
HPLC system for purification
Procedure:
-
Resin Swelling: Swell Fmoc-Cit-Wang resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Valine Coupling: Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the valine residue.
-
N-terminal Propionylation: To the deprotected resin, add a solution of propionic anhydride (5 eq.) and DIPEA (5 eq.) in DMF. Shake for 2 hours. Wash the resin with DMF and DCM.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.
-
Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain Ac-propionylamino-Val-Cit-OH as a white powder.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Target cancer cell lines (antigen-positive and antigen-negative controls)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for a period that allows the ADC to exert its effect (e.g., 72-120 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each ADC.
Antibody Conjugation via Thiol-Maleimide Ligation
This protocol describes the conjugation of a maleimide-activated payload-linker to a monoclonal antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated payload-linker (e.g., MC-Val-Cit-PABC-MMAE) dissolved in DMSO
-
Conjugation buffer (e.g., PBS with EDTA, pH 7.2)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into conjugation buffer using an SEC column.
-
Conjugation Reaction: Slowly add the maleimide-activated payload-linker solution (e.g., 8-fold molar excess over the antibody) to the reduced antibody with gentle stirring.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
-
Quenching: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification: Purify the ADC from unconjugated payload-linker and other reagents using SEC.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and LC-MS.
Conclusion
The Ac-propionylamino-Val-Cit-OH linker and its derivatives represent a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. Its well-understood mechanism of action, characterized by high plasma stability and specific enzymatic cleavage within tumor cells, provides a robust platform for a wide range of cytotoxic payloads. A thorough understanding of the quantitative aspects of its performance and the application of detailed experimental protocols are paramount for the successful preclinical and clinical development of next-generation ADCs. The continued refinement of this linker technology, such as the development of more stable variants for preclinical models, underscores its central and evolving role in the fight against cancer.
References
The Cornerstone of Targeted Therapy: An In-depth Technical Guide to the Val-Cit Dipeptide Linker
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has solidified its position as a gold standard in the design of antibody-drug conjugates (ADCs). Its remarkable balance of high plasma stability and specific intracellular cleavage by lysosomal proteases has been instrumental in the success of several approved and investigational ADCs. This technical guide provides a comprehensive overview of the Val-Cit linker's core structure, synthesis, and mechanism of action, complete with detailed experimental protocols and quantitative data to empower researchers in the rational design of next-generation ADCs.
Core Structure and Mechanism of Action
The Val-Cit linker is a protease-cleavable linker designed to be selectively hydrolyzed by cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells.[1][2][3] This specificity ensures that the cytotoxic payload remains conjugated to the antibody in systemic circulation, minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where the acidic environment and high concentration of proteases, including cathepsin B, facilitate the cleavage of the peptide bond between the citrulline and a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).[4][5]
The cleavage of the Val-Cit-PABC moiety initiates a cascade of events. The enzymatic cleavage of the amide bond between citrulline and the PABC spacer is the triggering event.[4][6] This is followed by a spontaneous 1,6-elimination of the PABC spacer, which releases the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, leading to cell death.[7] The use of citrulline, an electronic analog of arginine, contributes to the linker's stability due to its weaker basicity.[2]
Quantitative Data on Stability and Cleavage Kinetics
The performance of a Val-Cit linker is critically dependent on its stability in plasma and the efficiency of its cleavage by cathepsin B. The following tables summarize key quantitative data for these parameters.
Table 1: Plasma Stability of Val-Cit Containing Antibody-Drug Conjugates
| ADC Construct | Species | Half-life (t½) | Reference |
| Val-Cit-MMAE ADC | Human | ~230 hours | [8] |
| Phe-Lys-MMAE ADC | Human | ~12.5 hours | [8] |
| Val-Cit-MMAE ADC | Mouse | ~80 hours | [8] |
| Glu-Val-Cit-MMAF ADC | Mouse | >95% intact after 14 days | [9] |
| Val-Cit-MMAF ADC | Mouse | <5% intact after 14 days | [9] |
| Ser-Val-Cit-MMAF ADC | Mouse | ~30% intact after 14 days | [9] |
Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC-Fluorophore | Not Reported | Not Reported | 8500 (RFU) | [4] |
| Val-Ala-PABC-Fluorophore | Not Reported | Not Reported | 6200 (RFU) | [4] |
| Abz-GIVRAK(Dnp)-OH | 156 | Not Reported | 7.2 | [4] |
Note: Direct comparison of kinetic parameters can be challenging due to variations in experimental conditions and substrates. RFU = Relative Fluorescence Units.
Experimental Protocols
Detailed and reproducible protocols are essential for the synthesis and evaluation of Val-Cit linkers and their corresponding ADCs.
Synthesis of Fmoc-Val-Cit-PABC-PNP
This protocol describes a robust method for the synthesis of the activated linker, Fmoc-Val-Cit-PABC-PNP, which can then be conjugated to an amine-containing payload. This improved methodology is designed to minimize epimerization.[10]
Materials:
-
Fmoc-L-Citrulline
-
4-Aminobenzyl alcohol
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-valine)
-
Piperidine
-
Dimethylformamide (DMF)
-
Triethylamine
-
Bis(4-nitrophenyl) carbonate
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Diethyl ether
-
Ethyl acetate
Procedure:
-
Synthesis of Fmoc-Cit-PAB-OH:
-
Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.1 eq) in DMF.
-
Add N,N'-Disuccinimidyl carbonate (1.1 eq) and triethylamine (2.2 eq).
-
Stir at room temperature for 16 hours.
-
Purify the product by flash chromatography.
-
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH:
-
Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in DMF.
-
Add piperidine (5.0 eq) and stir at room temperature for 4-5 hours.
-
Remove DMF and excess piperidine under reduced pressure to obtain H-Cit-PAB-OH.
-
-
Dipeptide Formation to Yield Fmoc-Val-Cit-PAB-OH:
-
Dissolve H-Cit-PAB-OH in DMF.
-
Add Fmoc-Val-OSu (1.1 eq) and stir at room temperature for 16-20 hours.
-
Purify by flash column chromatography (3-12% MeOH in CH₂Cl₂) to yield Fmoc-Val-Cit-PAB-OH as a white solid (85-95% yield).[4]
-
-
Activation to Fmoc-Val-Cit-PABC-PNP:
In Vitro Cathepsin B Cleavage Assay
This assay is used to determine the susceptibility of the Val-Cit linker within an ADC to cleavage by cathepsin B.[11]
Materials:
-
Test ADC
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Activation Buffer (Assay Buffer with a higher concentration of activating agent like DTT or L-cysteine)
-
Quenching Solution (e.g., acetonitrile with an internal standard for LC-MS analysis)
-
96-well plate
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the test ADC to the Assay Buffer.
-
Initiate Reaction: Add the activated Cathepsin B to the wells containing the ADC to initiate the cleavage reaction.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the Quenching Solution.[11]
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[11]
-
Controls:
Visualizing the Pathway: From Cell Surface to Payload Release
The journey of a Val-Cit linked ADC from binding to a cancer cell to the release of its cytotoxic payload involves a series of well-orchestrated cellular events.
ADC Internalization and Intracellular Trafficking
Caption: Workflow of ADC binding, internalization, and payload release.
Experimental Workflow for Val-Cit Linker Synthesis
Caption: Synthesis workflow for the activated Val-Cit linker.
In Vitro Cleavage Assay Workflow
Caption: Workflow for assessing Val-Cit linker cleavage by Cathepsin B.
References
- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Anti-LAMP1 ADC - Creative Biolabs [creative-biolabs.com]
- 8. LAMP1 | Abcam [abcam.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The interrelated roles of RAB family proteins in the advancement of neoplastic growth - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Cleavable Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cleavable linkers are critical components in the design of advanced bioconjugates, particularly in the realm of targeted therapeutics like antibody-drug conjugates (ADCs). These molecular bridges are engineered to be stable in systemic circulation but to selectively break under specific physiological conditions prevalent within target cells or the tumor microenvironment. This controlled release of a payload, such as a cytotoxic drug, at the site of action is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview of the major classes of cleavable linkers, their mechanisms of action, synthesis, and evaluation, offering a valuable resource for professionals in drug development and bioconjugation research.
The selection of an appropriate cleavable linker is a crucial decision in the design of a bioconjugate, directly influencing its therapeutic index.[2][4] The ideal linker should exhibit high plasma stability to prevent premature drug release, possess good aqueous solubility to avoid aggregation, and undergo efficient and rapid cleavage at the target site.[1][6] This guide will delve into the key characteristics and applications of the most prominent cleavable linker technologies.
Types of Cleavable Linkers and Their Mechanisms
Cleavable linkers are primarily categorized based on their mechanism of cleavage. The three main classes are protease-sensitive linkers, pH-sensitive linkers, and glutathione-sensitive (disulfide) linkers. Each type is designed to exploit a specific biological trigger within the target cell or its microenvironment.
Protease-Sensitive Linkers
Protease-sensitive linkers are designed to be substrates for enzymes, primarily proteases like cathepsins, which are often overexpressed in the lysosomes of tumor cells.[1] This enzymatic cleavage ensures targeted payload release within the cancer cell.
A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[8] This linker is recognized and cleaved by cathepsin B, a lysosomal protease, which initiates the release of the conjugated drug.[8][9][10] The Val-Cit linker, often used in conjunction with a self-immolative para-aminobenzylcarbamate (PABC) spacer, has demonstrated a favorable balance between plasma stability and efficient intracellular cleavage.[8][10][11] Other peptide sequences, such as phenylalanine-lysine (Phe-Lys) and Gly-Phe-Leu-Gly (GFLG), have also been explored for their susceptibility to lysosomal proteases.[12]
Mechanism of Action for Protease-Sensitive Val-Cit-PABC Linker:
pH-Sensitive Linkers
pH-sensitive, or acid-labile, linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][3][] This strategy leverages the pH differential between the bloodstream (pH ~7.4) and these intracellular compartments.
Hydrazone linkers are a well-established example of this technology.[1][2][3][10] The formation of a hydrazone bond between a carbonyl group and a hydrazine derivative results in a linkage that is stable at neutral pH but undergoes rapid hydrolysis under acidic conditions.[14] However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release.[5][15] Newer generations of acid-labile linkers, such as those based on silyl ethers, have been developed to improve plasma stability.[5]
Mechanism of Action for pH-Sensitive Hydrazone Linker:
Glutathione-Sensitive (Disulfide) Linkers
Disulfide linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside cells (millimolar range) compared to the plasma (micromolar range).[3] This redox gradient allows for the selective cleavage of disulfide bonds within the target cell.
Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved by intracellular GSH, leading to the release of the payload. The steric hindrance around the disulfide bond can be modified to tune the linker's stability and cleavage rate.[16]
Quantitative Data on Linker Performance
The selection of a cleavable linker is a data-driven process. The following tables summarize key quantitative data for different cleavable linkers to aid in their comparison and selection.
Table 1: Comparative Plasma Stability of Cleavable Linkers
| Linker Type | Specific Linker | Stability Metric | Species | Reference |
| Protease-Sensitive | Val-Cit-PABC | >95% stability after 4.5 days | Rodent | [3] |
| Protease-Sensitive | Glu-Val-Cit (EVCit) | No significant degradation after 28 days | Human | [15] |
| Protease-Sensitive | Val-Cit | ~40% DAR loss after 7 days | Mouse | [2] |
| pH-Sensitive | Hydrazone | Half-life of 183 hours at pH 7.4 | In vitro | [3][10] |
| Disulfide | SPDB | - | - | |
| β-Glucuronide | Glucuronide-PABC | Minimal aggregation (<5%) | In vitro | [] |
Table 2: Comparative Cleavage Kinetics of Cleavable Linkers
| Linker Type | Specific Linker | Cleavage Condition | Cleavage Rate/Half-life | Reference |
| Protease-Sensitive | Val-Cit | Cathepsin B | - | [9] |
| Protease-Sensitive | Phe-Lys | Cathepsin B | Cleaved ~30-fold faster than Val-Cit | [3] |
| Protease-Sensitive | GPLG | Cathepsin B | Faster initial cleavage than Val-Cit | [3] |
| pH-Sensitive | Hydrazone | pH 5.0 | Half-life of 4.4 hours | [3][10] |
| Disulfide | Disulfide | High Glutathione | - | [3] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of cleavable linkers.
Protocol 1: Synthesis of a Valine-Citrulline-PABC (vc-PABC) Linker
This protocol outlines a solution-phase synthesis of the Mc-Val-Cit-PABC-OH linker.
Materials:
-
Fmoc-L-Citrulline
-
4-Aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
Triethylamine
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
Mc-OSu (N-succinimidyl ester of 6-maleimidohexanoic acid)
Procedure:
-
Synthesis of Fmoc-Cit-PABOH: React Fmoc-L-Citrulline with 4-aminobenzyl alcohol in DMF using HATU as the coupling reagent and DIPEA as the base. Stir at room temperature until the reaction is complete. Purify the product.[17]
-
Fmoc Deprotection: Deprotect the Fmoc group from Fmoc-Cit-PABOH using triethylamine in DMF at room temperature to yield Cit-PABOH.[17]
-
Dipeptide Formation: React the resulting Cit-PABOH with Fmoc-Val-OSu in DMF to form Fmoc-Val-Cit-PABOH.[17]
-
Final Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PABOH using triethylamine in DMF to yield Val-Cit-PABOH.[17]
-
Maleimide Installation: React the Val-Cit-PABOH with Mc-OSu in DMF to obtain the final Mc-Val-Cit-PABC-OH linker.[17]
Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Preparation
This protocol describes a general method for conjugating a maleimide-activated linker-payload to an antibody via cysteine residues.[1]
Workflow for ADC Preparation:
Protocol 3: In Vitro Plasma Stability Assay
This assay is crucial for evaluating the stability of the linker and the rate of premature payload release in plasma.[4][15]
Materials:
-
Test ADC
-
Control ADC (with a known stable linker)
-
Frozen plasma (human, mouse, rat, etc.)
-
PBS (Phosphate-Buffered Saline)
-
Incubator at 37°C
-
Analytical method for DAR (Drug-to-Antibody Ratio) measurement (e.g., LC-MS)
Procedure:
-
Thaw plasma at 37°C.
-
Spike the ADC into the plasma and a parallel PBS control to a final concentration (e.g., 1 mg/mL).
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC and released payload, typically by measuring the average DAR.[4][14]
-
Plot the average DAR against time to determine the stability profile of the ADC.[14]
Decision Framework for Linker Selection
Choosing the optimal cleavable linker requires a systematic evaluation of the target, payload, and desired therapeutic properties.
Decision Tree for Cleavable Linker Selection:
Conclusion
Cleavable linkers are a cornerstone of modern bioconjugate design, enabling the targeted delivery and controlled release of therapeutic payloads.[1][6][7] The choice of linker technology—be it protease-sensitive, pH-sensitive, or disulfide-based—has profound implications for the stability, efficacy, and safety of the resulting bioconjugate.[2][4][5] A thorough understanding of the mechanisms, synthesis, and evaluation of these linkers, as outlined in this guide, is essential for researchers and drug developers. The continued innovation in linker chemistry promises to yield next-generation bioconjugates with enhanced therapeutic windows and improved patient outcomes.[3][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. symeres.com [symeres.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. WO2024006272A1 - β-GLUCURONIDE LINKER-PAYLOADS, PROTEIN CONJUGATES THEREOF, AND METHODS THEREOF - Google Patents [patents.google.com]
- 17. web.mit.edu [web.mit.edu]
An In-Depth Technical Guide to the Chemical Properties of Acid-propionylamino-Val-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Acid-propionylamino-Val-Cit-OH, a key building block in the development of advanced biotherapeutics. This document details its structural and physicochemical characteristics, synthesis and purification protocols, and its critical role as a cleavable linker in antibody-drug conjugates (ADCs).
Introduction
This compound is a synthetic dipeptide derivative designed for specific applications in drug delivery, most notably as an enzymatically cleavable linker in ADCs.[1][2] Its structure incorporates a valine-citrulline (Val-Cit) motif, which is recognized and cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[][4] This targeted cleavage mechanism allows for the controlled release of cytotoxic payloads within the tumor microenvironment, enhancing therapeutic efficacy while minimizing systemic toxicity.[][5] The N-terminal propionyl group is introduced to enhance the stability of the peptide.
Chemical and Physical Properties
The fundamental chemical properties of this compound are summarized below. While experimentally determined data for this specific molecule is not extensively published, the following table includes known values and predicted properties based on its structure and data from closely related analogs.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-(3-Carboxypropanoyl)-L-valyl-N5-(aminocarbonyl)-L-ornithine | [1] |
| CAS Number | 2098907-84-5 | [1] |
| Molecular Formula | C₁₅H₂₆N₄O₇ | [1] |
| Molecular Weight | 374.39 g/mol | [6] |
| Appearance | Colorless solid (predicted) | [1] |
| Solubility | Soluble in water and DMSO.[7][8] Solubility in aqueous buffers is pH-dependent. | Inferred from related compounds |
| Predicted Density | 1.299 ± 0.06 g/cm³ | [1] |
| Predicted Boiling Point | 769.8 ± 60.0 °C | [1] |
| Predicted Flash Point | 419.4 ± 32.9 °C | [1] |
| Storage | Store at -20°C for long-term stability. | [9] |
Spectroscopic Data (Representative for Val-Cit Core Structure)
While specific spectra for this compound are not publicly available, the following provides an analysis of expected spectroscopic characteristics based on data from closely related Fmoc-Val-Cit-OH and other Val-Cit derivatives.[10]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid residues. Key resonances would include the α-protons of valine and citrulline, the side chain protons of valine (isopropyl group), and the side chain protons of citrulline. The propionyl group will exhibit characteristic ethyl signals.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons of each amino acid, and the carbons of the amino acid side chains and the propionyl group.
Note: The exact chemical shifts will be dependent on the solvent and pH.
3.2. Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a standard technique for the characterization of this molecule. The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and functional analysis of Val-Cit linkers.
4.1. Synthesis of Val-Cit Dipeptide Linkers
The synthesis of Val-Cit linkers can be achieved through solution-phase or solid-phase peptide synthesis (SPPS). A key challenge is the prevention of epimerization at the citrulline stereocenter.[11] The following is a generalized solution-phase approach that has been shown to be high-yielding and reproducible.[11]
Protocol: Solution-Phase Synthesis of a Val-Cit Linker
-
Protection of Amino Acids: Start with appropriately protected L-valine and L-citrulline (e.g., Fmoc-Val-OH and a protected L-citrulline).
-
Activation and Coupling: Activate the carboxylic acid of Fmoc-Val-OH using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
-
Peptide Bond Formation: React the activated Fmoc-Val-OH with the deprotected amine of the citrulline derivative to form the dipeptide.
-
Deprotection: Remove the protecting groups to yield the final Val-Cit dipeptide.
-
N-terminal Propionylation: React the free N-terminus of the Val-Cit dipeptide with propionic anhydride or an activated propionic acid derivative to introduce the propionyl group.
-
Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]
4.2. Purification and Analysis by HPLC
RP-HPLC is the method of choice for the purification and purity assessment of this compound and related linkers.
Protocol: HPLC Purification and Analysis
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid, is commonly employed.
-
Detection: UV detection at 214 nm and 280 nm is standard for peptide analysis.
-
Purity Assessment: The purity of the final product is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.
4.3. In Vitro Cathepsin B Cleavage Assay
The functional activity of the Val-Cit linker is determined by its susceptibility to cleavage by Cathepsin B. This can be assessed using an in vitro enzymatic assay with HPLC or fluorescence-based detection.[4][13][14]
Protocol: HPLC-Based Cathepsin B Cleavage Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer at the optimal pH for Cathepsin B activity (typically pH 5.0-6.0), containing a reducing agent like DTT.
-
Substrate Solution: Prepare a stock solution of the Val-Cit linker or an ADC containing the linker in an appropriate solvent.
-
Enzyme Solution: Prepare a stock solution of recombinant human Cathepsin B.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer and the substrate solution.
-
Initiate the reaction by adding the Cathepsin B solution.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a solution such as acetonitrile to precipitate the enzyme and stop the reaction.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Analyze the supernatant by RP-HPLC to quantify the amount of cleaved product and remaining intact substrate over time.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action for Val-Cit linkers is their cleavage within the lysosome of target cells. The following diagrams illustrate the intracellular trafficking and cleavage pathway, as well as a typical experimental workflow for assessing linker cleavage.
Caption: Intracellular pathway of an ADC with a Val-Cit linker.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]
- 10. rsc.org [rsc.org]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Core Function of Self-Immolative Spacers: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Self-immolative spacers, also referred to as self-immolative linkers, are ingeniously designed chemical constructs that are central to the development of advanced therapeutic and diagnostic agents.[1][2] They are covalent assemblies engineered to undergo a spontaneous and irreversible disassembly cascade upon a specific triggering event, leading to the release of a linked molecule, such as a therapeutic payload.[3][4][5] This "self-destruct" mechanism is pivotal in fields like medicinal chemistry, particularly in the design of prodrugs and antibody-drug conjugates (ADCs), as it allows for the controlled and traceless release of the active molecule at the target site.[4][6][7][8][9]
The fundamental principle is to connect a trigger group to a payload via the spacer.[4] The spacer remains stable until the trigger is activated by a specific stimulus, such as an enzyme overexpressed in tumor cells, a change in pH, or the presence of a specific redox environment.[4][10] Once the trigger is cleaved, the spacer undergoes a rapid, intramolecular reaction—either an electronic cascade or a cyclization—that culminates in the cleavage of the bond holding the payload, releasing it in its native, unmodified, and fully active form.[8]
Core Mechanisms of Self-Immolation
The disassembly of self-immolative spacers is primarily driven by two distinct mechanisms: elimination reactions (driven by an electronic cascade) and intramolecular cyclization.[4][7][11] The choice of mechanism dictates the spacer's design, release kinetics, and suitability for a specific application.
Elimination-Based Self-Immolation
A significant number of self-immolative systems rely on an electronic cascade, typically a 1,4- or 1,6-elimination reaction.[4][7][11] These spacers commonly feature an aromatic core, such as p-aminobenzyl alcohol (PABA), with an electron-donating group (e.g., amine or hydroxyl) positioned para or ortho to a benzylic position where the payload is attached.[8][11]
The process begins when an external stimulus removes a protecting group, exposing the electron-donating functionality.[8][11] This initiates a spontaneous electronic rearrangement through the aromatic system, leading to the formation of a transient intermediate like a quinone methide and subsequent release of the payload.[2][12] The PABA spacer is a cornerstone of this technology and is used in several FDA-approved ADCs.[6]
Cyclization-Based Self-Immolation
The second major pathway involves intramolecular cyclization.[4][6] In these systems, cleavage of the trigger group unmasks a nucleophile (commonly an amine or hydroxyl group) within the spacer. This nucleophile then attacks an electrophilic site on the spacer, leading to the formation of a stable 5- or 6-membered ring.[1][6] This ring-forming reaction is thermodynamically favorable and drives the release of the attached payload.[4] The rate of drug release can be influenced by the steric and electronic properties of the spacer, with gem-disubstitution (the Thorpe-Ingold effect) often accelerating cyclization.[13]
Quantitative Data: Kinetics of Self-Immolation
The kinetics of spacer disassembly are critical for functional efficacy, as the rate of payload release must be optimized for the therapeutic window.[3][5] Factors such as the spacer's chemical structure, the nature of the linkage to the drug, and the physiological environment (e.g., pH) all influence the rate of immolation.[13][14]
| Spacer Type / System | Trigger / Condition | Half-Life (t₁/₂) or Rate | Reference |
| Proline-Derived Spacer (Sp4-SN38) | Cathepsin B | 1.6 hours | [1] |
| Propanediamine-Carbamate Spacer (Sp3-SN38) | Cathepsin B | Slower than 5-membered ring formation | [1] |
| 4-Aminobutyric Acid Derivatives | Physiological pH and temperature | 2 to 39 seconds | [14] |
| Carbonate Ester-Linked Boronic Ester | H₂O₂ | Rate constant: 6.7 M⁻¹s⁻¹ | [15] |
| Ether-Linked Boronic Ester | H₂O₂ | Rate constant: 4.0 M⁻¹s⁻¹ | [15] |
| N-Boc-Lys-PABA-p-nitroaniline | Trypsin (pH 6.9, 25°C) | ~40 hours | [2] |
Key Experimental Protocols
Evaluating the performance of self-immolative spacers requires a suite of well-defined experiments to characterize their stability, release kinetics, and biological activity.
Protocol 1: In Vitro Plasma Stability Assay
This assay is crucial for assessing the stability of a drug conjugate, such as an ADC, in systemic circulation. Premature drug release can lead to off-target toxicity.[9]
Objective: To measure the rate of payload release from a conjugate in plasma over time.
Methodology:
-
Preparation: Prepare solutions of the test conjugate (e.g., ADC) at a known concentration.
-
Incubation: Add the conjugate to fresh plasma (e.g., human, mouse) and incubate at 37°C.
-
Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.
-
Reaction Quenching: Immediately quench the reaction by adding a protein precipitation agent, such as an excess of cold acetonitrile. This stops further degradation and precipitates plasma proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the conjugate and any released payload.
-
Analysis: Analyze the supernatant using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of intact conjugate remaining.
-
Data Interpretation: Plot the percentage of intact conjugate versus time. The data can be used to calculate the half-life (t₁/₂) of the conjugate in plasma.[9]
Protocol 2: Kinetic Analysis of Spacer Disassembly
Objective: To determine the rate constant of the self-immolation reaction following trigger activation.
Methodology:
-
Synthesis: Synthesize the complete molecule (Trigger-Spacer-Reporter) and a control molecule representing the activated spacer (cleaved Trigger-Spacer-Reporter). The reporter is often a fluorophore or chromophore to facilitate detection.
-
Reaction Initiation: Dissolve the activated spacer molecule in a suitable buffer at a controlled pH and temperature (e.g., physiological conditions).
-
Spectroscopic Monitoring: Immediately begin monitoring the reaction using UV-Vis or fluorescence spectroscopy. The release of the reporter molecule will result in a change in absorbance or fluorescence intensity over time.
-
Data Acquisition: Record the spectroscopic signal at regular intervals until the reaction reaches completion.
-
Data Analysis: Plot the signal intensity versus time. Fit the data to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of the disassembly process.[13][14]
Conclusion
Self-immolative spacers are a powerful and versatile tool in drug development, enabling the design of highly specific and controlled drug delivery systems.[5] Their function is governed by precise chemical mechanisms—elimination or cyclization—that are initiated by a specific biological or chemical trigger. A thorough understanding of the kinetics and stability of these spacers, validated through rigorous experimental protocols, is essential for the successful translation of this technology into effective and safe therapeutics.[3][16] The continued exploration of novel spacer chemistries promises to further expand the repertoire of stimuli-responsive systems for a wide range of applications in medicine and beyond.[6][17]
References
- 1. scispace.com [scispace.com]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. Self-immolative spacers: kinetic aspects, structure-property relationships, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 7. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamid ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01576B [pubs.rsc.org]
- 13. Syntheses and kinetic studies of cyclisation-based self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The Val-Cit Linker: A Cornerstone of Targeted Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The valine-citrulline (Val-Cit) dipeptide linker has emerged as a critical component in the design of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. Its ingenious design, which balances stability in systemic circulation with specific enzymatic cleavage within tumor cells, has made it a cornerstone of ADC technology, featured in several FDA-approved therapies. This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, quantitative performance data, and key experimental protocols for its synthesis and evaluation.
Core Concepts and Mechanism of Action
The Val-Cit linker is a protease-cleavable linker designed to remain intact while an ADC is in circulation, preventing the premature release of its potent cytotoxic payload and minimizing off-target toxicity.[1] The targeted release is primarily mediated by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][]
A typical Val-Cit linker system is composed of three key parts:
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition and cleavage site for cathepsin B.[3]
-
p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic drug.[3] Its role is crucial for the efficient and traceless release of the unmodified, fully active payload.[1]
-
Payload: The cytotoxic agent responsible for inducing cancer cell death upon its release.[3]
The process of payload release is initiated upon the internalization of the ADC by the target cancer cell.
Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[1] This enzymatic cleavage triggers a cascade of events.
The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate then undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer and the release of the unmodified, active cytotoxic drug.[3]
Data Presentation: Comparative Performance of Peptide Linkers
The selection of a linker is a critical decision in ADC design, impacting both efficacy and safety. The following tables summarize key quantitative data for the Val-Cit linker and its counterparts.
Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (compared to Val-Cit) | Reference(s) |
| Val-Cit | 1x | [4] |
| Val-Ala | ~0.5x | [4] |
| Phe-Lys | ~30x | [4] |
Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the specific payload conjugated.
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Val-Cit-PABC | Cathepsin B | ND | ND | ND | [5] |
| Val-Ala-PABC | Cathepsin B | ND | ND | ND | [5] |
ND: Not Disclosed in the provided search results. Specific kinetic parameters for full ADC constructs are not widely published in a standardized format.
Table 3: In Vitro Plasma Stability of ADCs with Different Linkers
| Linker | Species | Half-life (t1/2) | Key Findings | Reference(s) |
| Val-Cit | Human | High stability | Generally stable in human plasma. | [6] |
| Val-Cit | Mouse | Significantly less stable | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release. | [6][7] |
| Glu-Val-Cit (EVCit) | Mouse | High stability | The addition of a glutamic acid residue enhances resistance to Ces1c-mediated cleavage. | [8][9] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation and development of ADCs.
Synthesis of Mc-Val-Cit-PABC-OH
This protocol describes an improved synthesis route for the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol linker, designed to minimize epimerization.[10]
Materials:
-
L-Citrulline
-
Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)
-
Sodium bicarbonate
-
Tetrahydrofuran (THF)
-
Water
-
p-Aminobenzyl alcohol
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)
-
Piperidine
-
6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)
Procedure:
-
Fmoc-protection of L-Citrulline: React L-Citrulline with Fmoc-Cl in the presence of sodium bicarbonate in a THF/water mixture at room temperature.
-
Coupling of p-Aminobenzyl Alcohol: Couple the Fmoc-protected L-Citrulline with p-aminobenzyl alcohol using HATU and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resulting compound using a solution of piperidine in DMF.
-
Dipeptide Formation: React the deprotected Cit-PAB-OH with Fmoc-Val-OSu in DMF to form Fmoc-Val-Cit-PAB-OH.
-
Final Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PAB-OH using piperidine in DMF.
-
Maleimide Functionalization: React the deprotected Val-Cit-PAB-OH with Mc-OSu in DMF to yield the final product, Mc-Val-Cit-PABC-OH.
-
Purification: Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC).
In Vitro Cathepsin B Cleavage Assay
This protocol is for determining the kinetic parameters (Km and kcat) of cathepsin B for a specific ADC linker.[5]
Materials:
-
ADC with Val-Cit linker
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)
-
Activation Buffer (Assay Buffer with 2 mM DTT, prepared fresh)
-
Quenching Solution (e.g., cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate recombinant human cathepsin B in the Activation Buffer according to the manufacturer's instructions.
-
Substrate Preparation: Prepare a series of dilutions of the ADC in Assay Buffer. The concentration range should span approximately 0.1 to 10 times the expected Km value.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the activated cathepsin B solution.
-
Initiate Reaction: Add the different concentrations of the ADC to the wells to start the reaction. Incubate at 37°C.
-
Reaction Quenching: At multiple time points within the initial linear phase of the reaction, withdraw aliquots and terminate the reaction by adding an excess of cold Quenching Solution.
-
Sample Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction at each substrate concentration.
-
Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.
-
In Vitro Plasma Stability Assay
This protocol is for assessing the stability of an ADC in human and mouse plasma.[6][8]
Materials:
-
ADC with Val-Cit linker
-
Human plasma (citrate-anticoagulated)
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Preparation: Pre-warm human and mouse plasma to 37°C.
-
Incubation: Add the ADC to the plasma to a final desired concentration (e.g., 100 µg/mL). A control sample of the ADC in PBS should be run in parallel. Incubate the samples at 37°C.
-
Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots from the incubation mixtures.
-
Reaction Quenching: Immediately quench the reaction by adding an excess of cold Quenching Solution.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload and/or intact ADC.
-
Data Interpretation: Plot the percentage of released payload or intact ADC against time to determine the stability profile of the ADC in each plasma type.
Conclusion
The Val-Cit linker represents a highly successful and widely adopted platform for the development of targeted cancer therapies. Its mechanism of action, which relies on the specific enzymatic cleavage by cathepsin B within the tumor microenvironment, provides a robust strategy for achieving tumor-specific drug release. While challenges such as instability in murine models have been identified, ongoing research and the development of next-generation linkers like Glu-Val-Cit continue to refine and improve upon this critical ADC technology. A thorough understanding of the quantitative performance and the application of rigorous experimental protocols are paramount for the successful design and development of novel ADCs that can provide significant benefits to cancer patients.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Antibody-Drug Conjugates: A Technical Guide to Core Design Principles
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the fundamental principles governing the design and development of Antibody-Drug Conjugates (ADCs). ADCs represent a sophisticated class of targeted therapeutics that merge the specificity of monoclonal antibodies with the high potency of cytotoxic agents, offering a promising strategy for cancer treatment.[1][2] The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three primary components: a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker.[3][4] This document details each component, outlines the mechanism of action, presents key quantitative data, and provides detailed protocols for essential characterization assays.
Core Components of an Antibody-Drug Conjugate
The rational design of an ADC requires meticulous optimization of its three constituent parts to achieve a wide therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity.[5][6]
The Monoclonal Antibody (mAb)
The antibody component serves as the targeting system, directing the ADC to cancer cells that express a specific surface antigen.[7] The ideal target antigen should be highly and uniformly expressed on tumor cells with minimal to no expression on healthy tissues to reduce off-target toxicity.[8][9]
Key Considerations for Antibody Selection:
-
Target Specificity and Affinity: The mAb must bind to its target with high specificity and affinity to ensure selective delivery of the payload.[9]
-
Internalization: Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[10][11]
-
Low Immunogenicity: Humanized or fully human antibodies are preferred to minimize the potential for an immune response in patients.[9]
-
Long Circulation Half-Life: A prolonged half-life in circulation allows for greater accumulation of the ADC at the tumor site.[9]
The Cytotoxic Payload
The payload is the pharmacologically active component of the ADC responsible for inducing cell death. These cytotoxic agents are typically 100- to 1000-fold more potent than traditional chemotherapeutic drugs.[12]
Major Classes of ADC Payloads:
-
Tubulin Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10] Examples include auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4).[13]
-
DNA-Damaging Agents: These payloads induce cell death by damaging cellular DNA. Examples include calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers.[1][10]
-
Topoisomerase Inhibitors: These agents interfere with DNA replication and repair by inhibiting topoisomerase enzymes. A prominent example is deruxtecan (DXd), a derivative of exatecan.[13][14]
The choice of payload is a critical determinant of the ADC's overall potency.
The Linker
The linker is the chemical bridge that connects the payload to the antibody.[4] Its design is crucial for the stability and efficacy of the ADC.[15][16] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while allowing for efficient payload liberation at the tumor site.[4][7][17]
Types of Linkers:
-
Cleavable Linkers: These linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[4][15]
-
Enzyme-Cleavable Linkers: Often contain dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are upregulated in many tumor cells.[3][18]
-
pH-Sensitive Linkers: Employ acid-labile groups, such as hydrazones, that are cleaved in the acidic environment of endosomes and lysosomes.[4]
-
Glutathione-Sensitive Linkers: Utilize disulfide bonds that are reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[4]
-
-
Non-Cleavable Linkers: These linkers, such as thioether-based linkers, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its linking amino acid.[15][17] This generally results in enhanced plasma stability.[17]
The choice of linker technology directly impacts the ADC's mechanism of action, stability, and potential for bystander killing.[19]
Mechanism of Action
The therapeutic effect of an ADC is achieved through a multi-step process that ensures targeted delivery of the cytotoxic payload.
-
Circulation & Targeting: The ADC circulates systemically until it encounters and binds to its specific target antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[10][]
-
Trafficking & Degradation: The complex is trafficked through the endosomal-lysosomal pathway.[10]
-
Payload Release: Inside the lysosome, the linker is either cleaved (for cleavable linkers) or the antibody is fully degraded (for non-cleavable linkers), liberating the active payload into the cytoplasm.[19]
-
Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis of the cancer cell.[10]
The Bystander Effect
A critical mechanism for some ADCs is the "bystander effect," where the released payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.[14][19][21] This is particularly important for treating heterogeneous tumors where antigen expression is varied.[14] This effect is primarily associated with membrane-permeable payloads released from cleavable linkers.[19]
Quantitative Data in ADC Design
The optimization of ADC properties relies on quantitative analysis of its components and their interactions.
Table 1: Representative Potency of ADC Payloads
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Lower IC50 values indicate higher potency.[12] Note that these values can vary significantly based on the cell line and experimental conditions.[12]
| Payload Class | Example Payload | Mechanism of Action | Typical IC50 Range (nM) | Citations |
| Auristatin | Monomethyl Auristatin E (MMAE) | Tubulin Polymerization Inhibitor | 0.1 - 10 | [12][13] |
| Maytansinoid | DM1 | Tubulin Polymerization Inhibitor | 0.79 - 7.2 | [13] |
| Camptothecin | Deruxtecan (DXd) | Topoisomerase I Inhibitor | 1.7 - 9.0 | [13] |
| Camptothecin | SN-38 | Topoisomerase I Inhibitor | 13 - 700 | [13] |
| PBD Dimer | SG3199 | DNA Damage | 0.15 - 1.0 | [13] |
| Calicheamicin | Ozogamicin | DNA Damage | 0.002 - 0.009 (2-9 pM) | [13] |
Table 2: Drug-to-Antibody Ratio (DAR) of Approved ADCs
The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody and is a critical quality attribute.[22][23] It influences the ADC's potency, pharmacokinetics, and therapeutic index.[13]
| ADC Name | Target | DAR | Linker Type | Citation |
| Trastuzumab emtansine (Kadcyla®) | HER2 | ~3.5 | Non-cleavable | [1] |
| Brentuximab vedotin (Adcetris®) | CD30 | ~4 | Enzyme-cleavable | [13] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | ~3.8 | Enzyme-cleavable | [1] |
| Trastuzumab deruxtecan (Enhertu®) | HER2 | ~8 | Enzyme-cleavable | [1][13] |
| Sacituzumab govitecan (Trodelvy®) | TROP2 | ~7.6 | Acid-cleavable | [1] |
| Loncastuximab tesirine (Zynlonta®) | CD19 | ~2 | Enzyme-cleavable | [13] |
Table 3: Representative Plasma Stability of Different Linker Types
Linker stability is essential to prevent premature payload release. This is often assessed by measuring the percentage of intact ADC remaining after incubation in plasma.[17]
| Linker Type | Linkage Chemistry | Stability Mechanism | Representative Stability (% Intact ADC after 7 days) | Citation |
| Non-cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of mAb | >95% | [17] |
| Enzyme-cleavable | Dipeptide (e.g., Val-Cit) | Cleavage by lysosomal proteases | ~85-95% | [17] |
| pH-Sensitive | Hydrazone | Hydrolysis at low pH | Variable, generally lower than others | [17] |
| Reducible | Disulfide | Reduction by glutathione | ~70-90% | [17] |
Note: Stability data is highly dependent on the specific ADC construct and experimental conditions.
Key Experimental Protocols
Thorough in vitro characterization is essential to evaluate the efficacy, specificity, and mechanism of action of an ADC candidate.[24]
Protocol: Target-Specific Cytotoxicity Assay (MTT Method)
This assay determines the potency (IC50) of an ADC on antigen-positive cells compared to antigen-negative cells.[25][26]
Objective: To quantify the dose-dependent cytotoxic effect of an ADC on target cells.
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
ADC, unconjugated antibody, and free payload controls
-
96-well microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[27]
-
ADC Treatment: Prepare serial dilutions of the ADC and controls. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.[27]
-
Incubation: Incubate the plates for 72 to 120 hours.[27]
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[27]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.[27]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[25][27]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results against the logarithm of the ADC concentration to determine the IC50 value using non-linear regression.[27]
Protocol: In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[14][19]
Objective: To quantify the bystander killing potential of an ADC.
Materials:
-
Antigen-positive (Ag+) "donor" cell line
-
Antigen-negative (Ag-) "recipient" cell line, stably expressing a fluorescent protein (e.g., GFP) for identification[14]
-
ADC and controls
-
96-well plate (clear or black-walled for fluorescence)
-
Fluorescence plate reader or imaging system
Procedure:
-
Cell Seeding: In a 96-well plate, seed a constant number of Ag--GFP cells (e.g., 3,000 cells/well). Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1). Include control wells with only Ag--GFP cells.[14]
-
Incubation: Allow cells to adhere by incubating overnight.
-
ADC Treatment: Treat the co-cultures and monoculture controls with a pre-determined concentration of the ADC. This concentration should be highly cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells in monoculture.[14]
-
Viability Assessment: Quantify the viability of the Ag--GFP cell population. This can be done by:
-
Imaging: Stain with a dead cell marker (e.g., Propidium Iodide) and count live (GFP-positive, PI-negative) vs. dead (GFP-positive, PI-positive) cells.[14]
-
Fluorescence Reading: Measure the total GFP fluorescence as an indicator of the viable Ag- cell population.
-
-
Data Analysis: Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the presence of Ag+ cells indicates a bystander effect.[14]
Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)
HIC is a key analytical technique used to separate and quantify ADC species with different drug loads, allowing for the determination of the average DAR and drug load distribution.[23][28]
Objective: To determine the average DAR of an ADC sample.
Materials:
-
ADC sample
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[28]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[28]
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[28]
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate and UV detection wavelength (e.g., 280 nm).[28]
-
Chromatographic Separation: Inject the prepared ADC sample. Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. Species with a higher DAR are more hydrophobic and will elute later.[23]
-
Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the relative percentage of each peak area.[28]
Conclusion and Future Directions
The design of a successful Antibody-Drug Conjugate is a multifaceted challenge that requires a delicate balance between efficacy and safety.[6] This is achieved through the careful selection and optimization of the antibody, payload, and linker. As of early 2025, over a dozen ADCs have been approved, with hundreds more in clinical development, highlighting the transformative potential of this therapeutic modality in oncology.
Future advancements in ADC design are focused on several key areas:
-
Novel Targets: Identifying new, highly specific tumor-associated antigens to expand the applicability of ADCs.
-
Next-Generation Payloads: Developing payloads with novel mechanisms of action and improved safety profiles.
-
Site-Specific Conjugation: Engineering antibodies to allow for precise placement of the payload, resulting in more homogeneous ADCs with predictable properties.[3]
-
Innovative Linker Technologies: Creating linkers with enhanced stability and more sophisticated, tumor-specific release mechanisms.[16]
The continued integration of rational design, robust analytical characterization, and a deeper understanding of tumor biology will undoubtedly lead to the development of safer and more effective Antibody-Drug Conjugates for patients in need.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 5. dls.com [dls.com]
- 6. pharmiweb.com [pharmiweb.com]
- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]
- 8. mdpi.com [mdpi.com]
- 9. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 16. purepeg.com [purepeg.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 21. agilent.com [agilent.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
The Crucial Cut: A Technical Guide to Lysosomal Enzymes in ADC Payload Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology. Their efficacy hinges on the precise delivery of a cytotoxic payload to cancer cells via a monoclonal antibody, followed by the efficient release of this payload to induce cell death. A critical step in this process for many ADCs is the proteolytic degradation of the linker within the lysosome, a cellular organelle rich in hydrolytic enzymes. This technical guide provides an in-depth exploration of the role of lysosomal enzymes in ADC payload release, detailing the key enzymes involved, the linker technologies they target, quantitative data on their activity, and comprehensive experimental protocols for their study.
The Journey to the Lysosome: ADC Internalization and Trafficking
The journey of an ADC from extracellular space to the lysosome is a multi-step process that is crucial for its therapeutic action.
An In-depth Technical Guide to the Synthesis of the Propionylamino-Val-Cit-OH Linker
This technical guide provides a comprehensive overview of the synthesis of the propionylamino-Val-Cit-OH linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). This linker system is designed for selective cleavage by intracellular enzymes, ensuring the targeted release of cytotoxic payloads within cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to support the synthesis of this vital ADC component.
The valine-citrulline (Val-Cit) dipeptide sequence is a well-established motif in ADC technology, recognized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][][3][4][5] This enzymatic liability allows for the controlled release of the conjugated drug from the antibody, minimizing systemic toxicity and enhancing the therapeutic index.[][] The propionyl group serves as a simple N-terminal capping group for the dipeptide.
This guide outlines a plausible synthetic route to propionylamino-Val-Cit-OH, drawing upon established methodologies for dipeptide synthesis and N-acylation. The presented protocols are based on analogous syntheses of similar Val-Cit containing linkers and are intended to provide a robust starting point for laboratory-scale synthesis.[6]
Synthetic Pathway Overview
The synthesis of propionylamino-Val-Cit-OH can be conceptually divided into three key stages:
-
Protected Dipeptide Synthesis: The formation of the Val-Cit dipeptide backbone with appropriate protecting groups to prevent unwanted side reactions.
-
N-Terminal Propionylation: The coupling of a propionyl group to the N-terminus of the valine residue.
-
Deprotection: The removal of protecting groups to yield the final propionylamino-Val-Cit-OH linker.
A schematic of the overall synthetic workflow is presented below:
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of similar dipeptide linkers.[6][7] Researchers should optimize these conditions as needed for their specific laboratory setup and scale.
Stage 1: Synthesis of Protected Val-Cit Dipeptide (Fmoc-Val-Cit-OtBu)
This stage involves the coupling of Fmoc-protected valine to tert-butyl protected citrulline.
Methodology:
-
To a solution of Fmoc-Val-OH and H-Cit-OtBu in a suitable solvent such as dimethylformamide (DMF), add a coupling reagent (e.g., HATU or a combination of HOBt and a carbodiimide like DIC).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup to remove water-soluble reagents and byproducts.
-
Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide, Fmoc-Val-Cit-OtBu.
| Reagent | Molar Equivalent | Purpose |
| Fmoc-Val-OH | 1.0 | Starting amino acid |
| H-Cit-OtBu | 1.0 - 1.2 | Starting amino acid |
| HATU | 1.1 - 1.3 | Coupling reagent |
| DIPEA | 2.0 - 3.0 | Base |
| DMF | - | Solvent |
Table 1: Reagents for Protected Dipeptide Synthesis.
Stage 2: N-Terminal Propionylation
This stage involves the removal of the Fmoc protecting group from the valine residue, followed by acylation with a propionyl group.
Methodology:
-
Fmoc Deprotection: Dissolve the Fmoc-Val-Cit-OtBu in a solution of piperidine in DMF (typically 20%). Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS). Remove the solvent under reduced pressure to obtain the free amine, H-Val-Cit-OtBu.
-
Propionylation: Dissolve the crude H-Val-Cit-OtBu in a suitable solvent like dichloromethane (DCM) or DMF. Add a base such as DIPEA or triethylamine (TEA). Add propionyl chloride or propionic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.
-
Perform an aqueous workup and purify the product by flash column chromatography to yield Propionyl-Val-Cit-OtBu.
| Reagent | Molar Equivalent | Purpose |
| Fmoc-Val-Cit-OtBu | 1.0 | Starting material |
| Piperidine/DMF (20%) | Excess | Fmoc deprotection |
| Propionyl Chloride | 1.1 - 1.5 | Propionylating agent |
| DIPEA or TEA | 2.0 - 3.0 | Base |
| DCM or DMF | - | Solvent |
Table 2: Reagents for N-Terminal Propionylation.
Stage 3: Final Deprotection
This final step removes the tert-butyl protecting group from the citrulline residue to yield the final product.
Methodology:
-
Dissolve the Propionyl-Val-Cit-OtBu in a solution of trifluoroacetic acid (TFA) in DCM (typically 50-95%). Scavengers such as triisopropylsilane (TIS) can be added to prevent side reactions.
-
Stir the reaction mixture at room temperature for a few hours until the deprotection is complete (monitored by LC-MS).
-
Remove the TFA and solvent under reduced pressure.
-
The crude product can be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final propionylamino-Val-Cit-OH.
| Reagent | Concentration/Equivalent | Purpose |
| Propionyl-Val-Cit-OtBu | 1.0 | Starting material |
| TFA/DCM | 50-95% (v/v) | Deprotecting agent |
| TIS (optional) | ~5% (v/v) | Scavenger |
Table 3: Reagents for Final Deprotection.
Logical Relationship of Synthesis Steps
The synthesis follows a logical progression of peptide chemistry, starting with the formation of the dipeptide backbone, followed by modification of the N-terminus, and concluding with the removal of the C-terminal protecting group.
Concluding Remarks
The synthesis of the propionylamino-Val-Cit-OH linker is a critical process for the construction of advanced Antibody-Drug Conjugates. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of this dipeptide linker. Careful control of reaction conditions and rigorous purification at each step are paramount to obtaining the final product with high purity. The inherent modularity of this synthetic route also allows for the potential substitution of the propionyl group with other acyl moieties to fine-tune the properties of the resulting ADC.
References
- 3. researchgate.net [researchgate.net]
- 4. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]
- 5. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 6. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Circulation: An In-depth Technical Guide to Val-Cit Linker Stability
For Researchers, Scientists, and Drug Development Professionals
The Val-Cit linker, a dipeptide motif of valine and citrulline, has become a cornerstone in the design of antibody-drug conjugates (ADCs). Its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells, allows for targeted payload release. However, the stability of this linker in systemic circulation is a critical determinant of an ADC's therapeutic index, influencing both its efficacy and toxicity profile. This guide provides a comprehensive technical overview of Val-Cit linker stability, detailing its cleavage mechanisms, factors influencing its behavior in vivo, and standardized protocols for its evaluation.
The Cleavage Mechanism: A Tale of Two Environments
The Val-Cit linker is engineered for selective cleavage within the lysosomal compartment of target cells.[1][2] Upon internalization of the ADC, the acidic environment of the lysosome and the presence of proteases like cathepsin B facilitate the hydrolysis of the peptide bond between valine and citrulline.[3][4] This enzymatic action initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzylcarbamate (PABC), to exert its therapeutic effect.[3]
However, the stability of the Val-Cit linker in the bloodstream is not absolute and is significantly influenced by species-specific enzymatic activity. This discrepancy is most pronounced between human and murine models, a critical consideration in preclinical development.[5][6]
Stability in Human Plasma
In human plasma, the Val-Cit linker demonstrates high stability, with a very long half-life.[4][5] This stability is attributed to the low levels of circulating enzymes capable of efficiently cleaving this dipeptide sequence at physiological pH.[4] This characteristic is crucial for minimizing premature payload release and associated off-target toxicities in clinical applications.
Instability in Mouse Plasma
Conversely, the Val-Cit linker is notably less stable in mouse plasma.[5][6] The primary enzyme responsible for this instability is carboxylesterase 1c (Ces1c), which is present in rodent plasma but has negligible activity in human plasma.[5][7] Ces1c can hydrolyze the Val-Cit linker, leading to premature payload release in murine models. This can result in diminished efficacy and increased systemic toxicity, complicating the translation of preclinical data to human trials.[5][6]
To address this challenge, modified linkers such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) tripeptide have been developed. The addition of a glutamic acid residue confers resistance to Ces1c cleavage in mouse plasma while maintaining susceptibility to cathepsin B within the tumor microenvironment.[6][8]
Quantitative Analysis of Val-Cit Linker Stability
The stability of Val-Cit and its derivatives has been quantitatively assessed in numerous studies. The following tables summarize key data on the half-life and payload release of ADCs featuring these linkers in human and mouse plasma.
Table 1: Comparative Stability of Val-Cit and Glu-Val-Cit Linkers in Human and Mouse Plasma
| Linker Type | Species | Parameter | Value | Reference |
| Val-Cit | Human | Half-life | ~230 days | [5] |
| Val-Cit | Mouse | Half-life | ~80 hours | [5] |
| Val-Cit-PABC-MMAE | Human | % MMAE Released (6 days) | <1% | [4] |
| Val-Cit-PABC-MMAE | Mouse | % MMAE Released (6 days) | >20% | [4][9] |
| Val-Cit ADC | Human | Degradation (28 days) | No significant degradation | [2] |
| Val-Cit ADC | Mouse | Conjugated Drug Loss (14 days) | >95% | [2] |
| Glu-Val-Cit (EVCit) ADC | Mouse | Linker Cleavage (14 days) | Almost no cleavage | [2][4] |
| Glu-Val-Cit (EVCit) ADC | Mouse | Half-life | ~12 days | [10] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding of Val-Cit linker stability. The following diagrams, generated using the DOT language, illustrate the intended and unintended cleavage pathways and a typical experimental workflow for assessing plasma stability.
Experimental Protocols
Accurate assessment of Val-Cit linker stability is paramount for the successful development of ADCs. Below are detailed methodologies for key in vitro assays.
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload release from an ADC in human and mouse plasma over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit linker
-
Human plasma (citrate-anticoagulated)
-
Mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Analytical system (e.g., LC-MS/MS, HPLC)
Methodology:
-
Preparation:
-
Pre-warm human and mouse plasma to 37°C.
-
Prepare a stock solution of the ADC in PBS.
-
-
Incubation:
-
Sample Processing:
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.
-
Alternatively, the amount of intact ADC can be quantified by techniques such as immuno-affinity capture followed by LC-MS to determine the drug-to-antibody ratio (DAR).[7]
-
-
Data Interpretation:
-
Plot the percentage of released payload or the average DAR against time to determine the stability profile of the ADC in each plasma type.
-
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the susceptibility and kinetics of ADC linker cleavage by cathepsin B.
Materials:
-
ADC construct
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
Analytical system (e.g., LC-MS/MS)
Methodology:
-
Enzyme Activation:
-
Activate cathepsin B by pre-incubating it in the Assay Buffer at 37°C for a specified time (e.g., 15 minutes).
-
-
Assay Setup:
-
In a microcentrifuge tube or 96-well plate, combine the activated cathepsin B solution with the ADC construct in Assay Buffer.
-
Include a no-enzyme control (ADC in Assay Buffer without cathepsin B) to assess linker stability under the assay conditions.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Processing:
-
At each time point, withdraw an aliquot and quench the reaction by adding the Quenching Solution.
-
Process the samples as described in the plasma stability assay to separate the released payload from the ADC and proteins.
-
-
Analysis:
-
Quantify the released payload using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics. For determining kinetic parameters (Km and kcat), the assay should be performed with varying substrate concentrations and initial reaction velocities measured.
-
Conclusion
The Val-Cit linker remains a vital tool in the ADC armamentarium, offering a balance of stability and targeted payload release. A thorough understanding of its behavior in systemic circulation, particularly the species-specific differences in stability, is critical for the design and successful clinical translation of novel ADCs. The implementation of robust in vitro assays, as detailed in this guide, is essential for characterizing linker stability, enabling the selection of optimal linker chemistries and facilitating the development of safer and more effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. communities.springernature.com [communities.springernature.com]
Exploring Dipeptide Linkers for Cytotoxic Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of potent cytotoxic agents to tumor cells represents a paradigm shift in cancer therapy, offering the potential for enhanced efficacy and reduced systemic toxicity. At the heart of many successful targeted therapies, such as antibody-drug conjugates (ADCs), lies the linker—a critical component that connects the targeting moiety to the cytotoxic payload. Dipeptide linkers have emerged as a cornerstone of modern ADC design, prized for their ability to remain stable in systemic circulation and undergo specific cleavage within the tumor microenvironment or inside cancer cells.[1][2]
This technical guide provides an in-depth exploration of dipeptide linkers for cytotoxic drug delivery. We will delve into the core principles governing their design and mechanism of action, present a comprehensive overview of their performance characteristics through structured data tables, provide detailed experimental protocols for their evaluation, and visualize the key cellular pathways and experimental workflows involved.
Core Principles of Dipeptide Linkers
Dipeptide linkers are short peptide motifs, typically composed of two amino acids, that are engineered to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells.[3][] The most extensively studied and clinically validated dipeptide linkers are those sensitive to the lysosomal cysteine protease, Cathepsin B.[5][6][7]
The general architecture of a dipeptide linker system in an ADC consists of three key components:
-
The Dipeptide Sequence: This is the specific recognition and cleavage site for the target protease. The archetypal Cathepsin B-cleavable dipeptide is Valine-Citrulline (Val-Cit).[5][8][9] Other commonly used sequences include Phenylalanine-Lysine (Phe-Lys) and Valine-Alanine (Val-Ala).[][10][11] The choice of dipeptide sequence significantly influences the cleavage rate and specificity. For instance, incorporating a hydrophobic amino acid like Valine or Phenylalanine at the P2 position and a hydrophilic residue like Citrulline or Lysine at the P1 position can enhance the rate of cleavage by Cathepsin B.[10]
-
A Self-Immolative Spacer: Following enzymatic cleavage of the dipeptide, a self-immolative spacer spontaneously decomposes to release the unmodified, active cytotoxic drug.[3][10] The most common self-immolative spacer is para-aminobenzyl carbamate (PABC).[12][13][14] Upon cleavage of the amide bond C-terminal to the dipeptide, the PABC spacer undergoes a 1,6-elimination reaction, releasing the payload, carbon dioxide, and a para-quinone methide byproduct.[3][10]
-
The Drug Conjugation Site: This is the point of attachment for the cytotoxic payload. The nature of the payload can sometimes influence the efficiency of enzymatic cleavage due to steric hindrance.[10][15]
The overall mechanism relies on the targeted delivery of the ADC to the cancer cell, followed by internalization and trafficking to the lysosome, where the acidic and protease-rich environment facilitates the cleavage of the dipeptide linker and subsequent release of the cytotoxic payload.[2][16][17]
Quantitative Performance Data of Dipeptide Linkers
The selection of an appropriate dipeptide linker is a critical decision in the design of a targeted drug delivery system. This choice is guided by a balance of factors, including plasma stability, cleavage efficiency, and the resulting in vitro and in vivo efficacy. The following tables summarize key quantitative data for commonly used dipeptide linkers to facilitate a direct comparison.
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Notes |
| Valine-Citrulline (Val-Cit) | 1.0 | The benchmark for efficient and stable cleavage.[2] |
| Phenylalanine-Lysine (Phe-Lys) | ~30-fold faster with isolated Cathepsin B | Cleavage rates are comparable to Val-Cit in lysosomal preparations, suggesting other proteases can also process Val-Cit.[1] |
| Valine-Alanine (Val-Ala) | ~0.5 with isolated Cathepsin B | Generally exhibits good stability and cleavage properties.[2][] |
| Alanine-Alanine (Ala-Ala) | Lower than Val-Cit | Identified as a superior dipeptide for creating ADCs with low aggregation, even at high Drug-to-Antibody Ratios (DAR).[16] |
| Valine-Glutamine (Val-Gln) | Higher than Val-Cit | Identified as a rapidly cleaved dipeptide by lysosomal proteases. |
Table 2: Comparative Plasma Stability of Dipeptide Linkers
| Dipeptide Linker | Human Plasma Stability | Rodent Plasma Stability | Notes |
| Valine-Citrulline (Val-Cit) | High (t½ > 230 days reported)[8] | Low (susceptible to carboxylesterase Ces1c)[2] | The instability in rodent plasma can complicate preclinical evaluation.[2] |
| Phenylalanine-Lysine (Phe-Lys) | Substantially less stable than Val-Cit in some contexts.[3] | Not as extensively reported as Val-Cit. | Early generation linker with context-dependent stability.[1] |
| Valine-Alanine (Val-Ala) | High | More stable than Val-Cit.[6] | A viable alternative to Val-Cit for preclinical studies in rodents. |
| Alanine-Alanine (Ala-Ala) | High | Not as extensively reported as Val-Cit or Val-Ala. | Favorable physicochemical properties leading to reduced aggregation.[16] |
Table 3: Comparative In Vitro Cytotoxicity of ADCs with Different Dipeptide Linkers (Illustrative Examples)
| Dipeptide Linker | Payload | Cell Line | IC50 (ng/mL) |
| Val-Cit | MMAE | Karpas-299 (Lymphoma) | ~10 |
| Val-Ala | MMAE | Karpas-299 (Lymphoma) | ~12 |
| Phe-Lys | MMAE | Karpas-299 (Lymphoma) | ~15 |
| Note: | IC50 values are highly dependent on the antibody, target antigen expression, and specific experimental conditions. The values presented here are illustrative and intended for comparative purposes based on general findings in the literature. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of dipeptide linkers. The following sections provide step-by-step methodologies for key in vitro assays.
Protocol 1: In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of dipeptide linker cleavage by Cathepsin B.
Materials:
-
Dipeptide linker-drug conjugate or a fluorogenic dipeptide substrate (e.g., linked to 7-amino-4-methylcoumarin, AMC).
-
Recombinant human Cathepsin B.
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5.
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS analysis).
-
96-well microplate (black for fluorescence assays).
-
Fluorescence plate reader or LC-MS system.
Procedure:
-
Enzyme Activation: Pre-incubate recombinant Cathepsin B in Assay Buffer for 15 minutes at 37°C to ensure full activation.
-
Reaction Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.
-
Initiate Reaction: Add the dipeptide linker conjugate (at a final concentration of ~10 µM) or fluorogenic substrate to the wells to start the reaction.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding the quenching solution.
-
Analysis:
-
Fluorogenic Substrate: Measure the increase in fluorescence intensity over time using a fluorescence plate reader. The rate of cleavage is proportional to the rate of fluorescence increase.
-
Linker-Drug Conjugate: Analyze the samples by LC-MS to quantify the amount of released payload at each time point.
-
-
Data Analysis: Plot the concentration of the released payload or fluorescence intensity against time. The initial rate of cleavage can be determined from the linear portion of the curve. For kinetic analysis (Km and kcat), the assay should be performed with varying substrate concentrations.[10]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the dipeptide linker-drug conjugate in plasma and determine its rate of premature payload release.
Materials:
-
Dipeptide linker-drug conjugate (ADC).
-
Pooled human, mouse, and rat plasma.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
37°C incubator.
-
Analytical instrumentation for quantifying the intact ADC and/or released payload (e.g., LC-MS, ELISA).
Procedure:
-
Sample Preparation: Spike the ADC into pre-warmed plasma from each species to a final concentration of, for example, 100 µg/mL. Prepare a control sample with the ADC in PBS.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: At designated time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect aliquots from each sample.
-
Sample Processing: Immediately process the aliquots to separate the ADC from plasma proteins (e.g., using affinity capture with Protein A/G beads) or to extract the free payload. Alternatively, samples can be snap-frozen and stored at -80°C for later analysis.
-
Analysis:
-
Intact ADC Quantification (LC-MS): Analyze the captured ADC to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload loss.
-
Released Payload Quantification (LC-MS/MS): Analyze the plasma supernatant to quantify the concentration of the released cytotoxic drug.
-
ELISA: Use a sandwich ELISA to measure the concentration of the total antibody and the antibody-drug conjugate separately to calculate the percentage of intact ADC remaining.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time. Calculate the half-life (t½) of the ADC in plasma for each species.[11][16]
Protocol 3: ADC Internalization and Lysosomal Trafficking Assay
Objective: To visualize and quantify the internalization of an ADC and its co-localization with lysosomes in cancer cells.
Materials:
-
Target cancer cell line expressing the antigen of interest.
-
Fluorescently labeled ADC.
-
Lysosomal marker (e.g., LysoTracker dye or an antibody against LAMP1).
-
Confocal microscope or flow cytometer.
-
Cell culture reagents and vessels.
Procedure:
-
Cell Seeding: Seed the target cancer cells in a suitable culture vessel (e.g., glass-bottom dishes for microscopy or a multi-well plate for flow cytometry) and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with the fluorescently labeled ADC at a predetermined concentration and incubate at 37°C for various time points (e.g., 1, 4, 8, 24 hours).
-
Lysosomal Staining:
-
Live-cell imaging: Add a live-cell lysosomal stain like LysoTracker during the last 30-60 minutes of the ADC incubation.
-
Fixed-cell immunofluorescence: After ADC incubation, wash, fix, and permeabilize the cells. Then, stain with a primary antibody against a lysosomal membrane protein (e.g., LAMP1) followed by a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Confocal Microscopy: Acquire images to visualize the subcellular localization of the ADC (fluorescent signal from the ADC) and lysosomes (fluorescent signal from the lysosomal marker). Analyze the images for co-localization of the two signals, which indicates the trafficking of the ADC to the lysosome.
-
Flow Cytometry: Harvest the cells and analyze them using a flow cytometer to quantify the mean fluorescence intensity of the cell population at each time point. An increase in fluorescence intensity over time indicates ADC internalization.[1][10]
-
Visualization of Signaling Pathways and Experimental Workflows
Graphical representations of complex biological processes and experimental procedures can greatly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows related to dipeptide linkers in cytotoxic drug delivery.
Caption: Intracellular trafficking and activation of an ADC with a dipeptide linker.
Caption: General experimental workflow for developing and evaluating dipeptide linker-based ADCs.
Conclusion
Dipeptide linkers represent a mature and highly successful technology for the targeted delivery of cytotoxic drugs. Their ability to provide a stable linkage in circulation while allowing for specific and efficient payload release within the tumor microenvironment or inside cancer cells has been instrumental in the clinical success of several ADCs. The choice of a specific dipeptide sequence is a critical design parameter that must be carefully optimized to achieve the desired balance of stability, cleavage kinetics, and overall therapeutic efficacy. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and rigorous evaluation of novel dipeptide linker-based therapeutics. As our understanding of the complexities of the tumor microenvironment and intracellular trafficking pathways continues to grow, so too will the opportunities to further refine and innovate upon this powerful drug delivery platform.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Function of Citrulline in Protease-Sensitive Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of the amino acid citrulline in the design and function of protease-cleavable linkers, a cornerstone technology in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs). By leveraging the specific enzymatic activity within target cells, these linkers enable the conditional release of therapeutic payloads, enhancing efficacy while minimizing systemic toxicity. This document details the mechanism of action, presents comparative quantitative data, and provides key experimental protocols for the evaluation of these sophisticated biochemical tools.
Introduction to Protease-Cleavable Linkers
Protease-cleavable linkers are short peptide sequences engineered into a drug conjugate that are designed to be stable in systemic circulation but are selectively hydrolyzed by proteases overexpressed in target tissues or specific subcellular compartments.[1] This targeted release mechanism is fundamental to modern targeted therapies, allowing for the delivery of highly potent cytotoxic agents directly to cancer cells, thereby sparing healthy tissues.[1] The valine-citrulline (Val-Cit) dipeptide is arguably the most successful and widely utilized enzyme-cleavable linker in ADC development.[2][3]
The Core Mechanism: Valine-Citrulline Linker Cleavage
The Val-Cit linker system facilitates a sophisticated, two-step intracellular release of a conjugated payload. This process is initiated following the internalization of the ADC and its trafficking to the lysosome.
Step 1: Enzymatic Cleavage: The acidic and enzyme-rich environment of the lysosome is optimal for cysteine proteases like Cathepsin B.[4] Cathepsin B, which is often upregulated in tumor cells, recognizes the Val-Cit motif and specifically cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly p-aminobenzyl carbamate (PABC).[4][5]
Step 2: Self-Immolation: The cleavage by Cathepsin B is the trigger for the second step. The removal of the dipeptide exposes a free amine on the PABC spacer, which initiates a spontaneous 1,6-elimination reaction. This process releases the active drug in its unmodified form, along with carbon dioxide and the remnant of the spacer.[]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI Deutschland GmbH [tcichemicals.com]
Methodological & Application
Application Note: Solid-Phase Synthesis of Ac-propionylamino-Val-Cit-OH
Introduction
Ac-propionylamino-Val-Cit-OH is a dipeptide derivative commonly utilized as a cleavable linker in the development of Antibody-Drug Conjugates (ADCs). The valine-citrulline (Val-Cit) motif is specifically designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism ensures that the cytotoxic payload of an ADC is liberated preferentially within cancer cells, thereby minimizing systemic toxicity.[1][2][] This document provides a detailed protocol for the solid-phase synthesis of Ac-propionylamino-Val-Cit-OH, intended for researchers, scientists, and professionals in the field of drug development.
Principle of Synthesis
The synthesis is performed on a solid support (resin) using the Fmoc/tBu strategy. The peptide chain is assembled in the C-to-N direction, starting with the attachment of the C-terminal amino acid, citrulline, to the resin. The temporary Nα-Fmoc protecting group is removed at each cycle, followed by the coupling of the next Fmoc-protected amino acid. Finally, the N-terminus is acylated with propionic anhydride, and the peptide is cleaved from the resin and purified.
Experimental Protocols
Materials and Reagents
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-L-Citrulline (Fmoc-Cit-OH)
-
Fmoc-L-Valine (Fmoc-Val-OH)
-
Propionic anhydride
-
N,N'-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dipeptide (Ac-propionylamino-Val-Cit-OH)
-
Water (H₂O)
-
Acetonitrile (ACN)
-
Diethyl ether
Equipment
-
Solid-phase peptide synthesis vessel
-
Mechanical shaker
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS)
-
NMR spectrometer
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines the step-by-step procedure for the synthesis of Ac-propionylamino-Val-Cit-OH on 2-chlorotrityl chloride resin.
1.1 Resin Swelling and Loading of the First Amino Acid (Fmoc-Cit-OH)
-
Swell the 2-chlorotrityl chloride resin in DCM (10 mL/g of resin) for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Cit-OH (2 equivalents relative to the resin loading capacity) and DIPEA (4 equivalents) in DCM.
-
Add the amino acid solution to the resin and shake the mixture for 2 hours at room temperature.
-
To cap any unreacted sites, add a mixture of DCM:MeOH:DIPEA (17:2:1, v/v) and shake for 30 minutes.[4]
-
Drain the capping solution and wash the resin sequentially with DMF (3 times) and DCM (3 times).
1.2. Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Shake for 5 minutes, then drain the solution.
-
Add a fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times).
1.3. Coupling of the Second Amino Acid (Fmoc-Val-OH)
-
In a separate vial, pre-activate Fmoc-Val-OH (3 equivalents) with HATU (3 equivalents) and DIPEA (6 equivalents) in DMF for 1-2 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction mixture for 1-2 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
-
Drain the coupling solution and wash the resin with DMF (5 times).
1.4. N-terminal Propionylation
-
Perform Fmoc deprotection of the N-terminal valine as described in step 1.2.
-
Prepare a solution of propionic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the solution to the resin and shake for 2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Dry the resin under vacuum.
1.5. Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin (10 mL/g of resin).
-
Shake the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with fresh TFA, and combine the filtrates.
-
Reduce the volume of the combined filtrate by rotary evaporation.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Purification and Characterization
2.1. Purification by Preparative HPLC
-
Dissolve the crude peptide in a minimal amount of the HPLC mobile phase (e.g., water with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter.
-
Purify the peptide using a preparative reversed-phase HPLC system with a suitable C18 column.
-
Elute the peptide using a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[6][7][8]
2.2. Characterization
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using electrospray ionization mass spectrometry (ESI-MS).[]
-
NMR Spectroscopy: Confirm the structure of the final product by ¹H and ¹³C NMR.
Data Presentation
Table 1: Reagent Quantities for Solid-Phase Synthesis (0.1 mmol scale)
| Step | Reagent | Equivalents (relative to resin loading) | Amount (for 0.1 mmol scale) |
| 1.1 Loading | Fmoc-Cit-OH | 2 | 0.2 mmol |
| DIPEA | 4 | 0.4 mmol | |
| 1.3 Coupling | Fmoc-Val-OH | 3 | 0.3 mmol |
| HATU | 3 | 0.3 mmol | |
| DIPEA | 6 | 0.6 mmol | |
| 1.4 Propionylation | Propionic Anhydride | 10 | 1.0 mmol |
| DIPEA | 10 | 1.0 mmol |
Table 2: HPLC Purification Parameters
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | e.g., 5-60% B over 30 minutes |
| Flow Rate | Dependent on column dimensions (e.g., 10-20 mL/min) |
| Detection | UV at 220 nm |
Visualizations
Caption: Workflow for the solid-phase synthesis of Ac-propionylamino-Val-Cit-OH.
Caption: Intracellular activation pathway of a Val-Cit linker-containing ADC.
References
Application Notes and Protocols for the Conjugation of MMAE to a Valine-Citrulline Linker
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the targeting specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic small-molecule drugs.[1] An ADC is composed of three main components: a monoclonal antibody that targets a specific antigen on cancer cells, a cytotoxic payload, and a chemical linker that connects the two.[1]
This document provides a detailed protocol for the conjugation of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, to a monoclonal antibody using the widely adopted Maleimido-caproyl-Valine-Citrulline-p-aminobenzylcarbamate (MC-VC-PABC) linker system.[][3] The Val-Cit dipeptide portion of the linker is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4][][6] This enzymatic cleavage initiates the release of the MMAE payload directly inside the target cancer cell.[7] The PABC spacer functions as a "self-immolative" unit, which spontaneously decomposes after Val-Cit cleavage to release the unmodified, fully active MMAE drug.[4][8]
The conjugation chemistry relies on the partial reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl (thiol) groups, which then react with the maleimide group of the MC-VC-PABC-MMAE drug-linker via a Michael addition reaction to form a stable thioether bond.[9][10][]
I. Chemical Principles and Reaction Pathway
The conjugation process involves two primary chemical steps:
-
Partial Reduction of Antibody: The interchain disulfide bonds of the monoclonal antibody (typically an IgG1) are partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). This step is carefully controlled to generate a specific number of free thiol groups, which will later serve as attachment points for the drug-linker.[] The degree of reduction directly influences the resulting Drug-to-Antibody Ratio (DAR).
-
Thiol-Maleimide Conjugation: The maleimide group on the MC-VC-PABC-MMAE construct is highly reactive towards the generated free thiol groups on the antibody.[9] The reaction, a Michael addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5) to form a stable covalent thiosuccinimide bond, effectively linking the MMAE payload to the antibody.[10][]
II. Experimental Protocols
These protocols outline a general procedure for conjugating MC-VC-PABC-MMAE to a typical IgG1 antibody. Optimization may be required based on the specific antibody and desired final product characteristics.
A. Materials and Reagents
-
Antibody: Monoclonal antibody (e.g., human IgG1) at a concentration of 5-20 mg/mL in a suitable buffer (e.g., Phosphate Buffered Saline, PBS), pH 7.2-7.4.
-
Drug-Linker: MC-VC-PABC-MMAE (Maleimide-activated).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP·HCl).
-
Quenching Reagent: N-Acetyl-L-cysteine (NAC).
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO).
-
Buffers:
-
Conjugation Buffer: PBS, pH 7.4.
-
Purification Buffer: PBS, pH 7.4.
-
-
Purification Columns:
-
Size Exclusion Chromatography (SEC) desalting column (e.g., Sephadex G-25).
-
Hydrophobic Interaction Chromatography (HIC) column.
-
B. Protocol 1: Antibody Reduction
This protocol aims to partially reduce the interchain disulfide bonds of the antibody.
-
Antibody Preparation: Prepare the antibody solution in the Conjugation Buffer at a concentration of 10 mg/mL.
-
TCEP Preparation: Prepare a fresh 10 mM stock solution of TCEP in the Conjugation Buffer.
-
Reduction Reaction: Add the TCEP stock solution to the antibody solution to achieve a final molar excess of TCEP to antibody. A typical starting point is a 2.5-fold molar excess.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.
C. Protocol 2: Drug-Linker Preparation
The MC-VC-PABC-MMAE drug-linker is hydrophobic and requires an organic co-solvent.
-
Stock Solution: Just prior to use, dissolve the MC-VC-PABC-MMAE powder in a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).[3] Ensure it is fully dissolved.
D. Protocol 3: Conjugation Reaction
This protocol describes the coupling of the drug-linker to the reduced antibody.
-
Cooling: After the reduction incubation, cool the reduced antibody solution to room temperature.
-
Addition of Drug-Linker: Add the MC-VC-PABC-MMAE stock solution to the reduced antibody solution. A common starting point is a 1.2 to 1.5-fold molar excess of the drug-linker over the TCEP used in the reduction step.[3]
-
Solvent Concentration: Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to prevent antibody denaturation.[3]
-
Incubation: Allow the conjugation reaction to proceed at room temperature for 1 hour with gentle mixing.[3]
-
Quenching: Stop the reaction by adding a quenching reagent. Add a 20-fold molar excess of N-acetylcysteine (relative to the initial amount of maleimide drug-linker) to cap any unreacted maleimide groups.[9] Incubate for 20 minutes.
E. Protocol 4: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted drug-linker, residual reagents, and to isolate ADC species with the desired DAR.[12][]
-
Removal of Small Molecules: The crude ADC mixture is first purified using a desalting column (SEC) or Tangential Flow Filtration (TFF) equilibrated with PBS (pH 7.4) to remove excess drug-linker and other small-molecule reagents.[3][14]
-
Separation of DAR Species (Optional but Recommended): Hydrophobic Interaction Chromatography (HIC) is used to separate the heterogeneous mixture of ADC species with different DARs (e.g., DAR=0, 2, 4, 6, 8).[][15] The hydrophobicity of the ADC increases with the number of conjugated drug-linkers.[3]
F. Protocol 5: ADC Characterization
-
Protein Concentration: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.
-
Drug-to-Antibody Ratio (DAR) Determination: The average DAR can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the absorbance maximum of the payload (if it has a distinct peak). Alternatively, and more accurately, the DAR distribution can be determined by analyzing the peak areas from the HIC chromatogram.
-
SDS-PAGE: Analyze the purified ADC using non-reducing SDS-PAGE to confirm the conjugation and assess the integrity of the ADC.[16]
III. Data Presentation
Table 1: Summary of Typical Reaction Parameters for MMAE Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol selectivity over amines.[9][10] |
| Temperature | 4°C to 37°C | Reaction can be performed on ice to moderate the rate or at higher temperatures for faster kinetics.[9] |
| Molar Excess of Drug-Linker | 5 to 20-fold (over antibody thiols) | A starting point of a 10-20x molar excess is often recommended.[9] |
| Reaction Time | 1 - 2 hours | Can be extended depending on temperature and reactant concentrations.[9] |
| Co-Solvent (DMSO) | < 10% (v/v) | To prevent antibody denaturation.[3] |
Table 2: Example Data for DAR Calculation via UV-Vis Spectroscopy
| Parameter | Value | Formula/Notes |
| ADC Absorbance at 280 nm (A280) | User Measured | |
| ADC Absorbance at λmax of MMAE (Aλmax) | User Measured | (If applicable) |
| Molar Extinction Coeff. of Antibody at 280 nm (εAb,280) | ~210,000 M⁻¹cm⁻¹ | (For a typical IgG) |
| Molar Extinction Coeff. of MMAE at 280 nm (εDrug,280) | Value from supplier | |
| Molar Extinction Coeff. of MMAE at λmax (εDrug,λmax) | Value from supplier | |
| Correction Factor (CF) | εDrug,280 / εDrug,λmax | |
| Corrected A280 | A280 - (Aλmax * CF) | |
| Antibody Concentration [Ab] | Corrected A280 / εAb,280 | |
| Drug Concentration [Drug] | Aλmax / εDrug,λmax | |
| Average DAR | [Drug] / [Ab] |
IV. Visualizations
V. Conclusion and Best Practices
The conjugation of MMAE to an antibody via a cleavable Val-Cit linker is a robust and widely used method for generating ADCs.[] Success depends on careful control over the reduction and conjugation steps to achieve the desired Drug-to-Antibody ratio, as this is a critical quality attribute that impacts both the potency and potential toxicity of the final product.[12][14]
Best Practices:
-
Hydrophobic Drug-Linker: The MC-VC-PABC-MMAE construct is hydrophobic. Prepare its solution in DMSO immediately before use and add it to the aqueous antibody solution with efficient mixing to avoid precipitation.
-
Reducing Conditions: The molar ratio of the reducing agent to the antibody is a critical parameter that must be optimized to control the average DAR.
-
Maleimide Instability: The thiosuccinimide bond formed can potentially undergo a retro-Michael reaction, leading to premature drug release.[9] While generally stable, strategies to further stabilize this linkage, such as hydrolysis of the succinimide ring, have been explored.[][18]
-
Purification: Thorough purification is critical to ensure the removal of cytotoxic free drug-linker, which can cause off-target toxicity.[12] HIC is a powerful tool for producing a more homogeneous ADC product.[]
References
- 1. Antibody Drug Conjugate Manufacturing: Purification [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellmosaic.com [cellmosaic.com]
- 8. Acetylene-linker-Val-Cit-PABC-MMAE | Benchchem [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. Development and biological assessment of MMAE-trastuzumab antibody-drug conjugates (ADCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cathepsin B Cleavage Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring the enzymatic activity of Cathepsin B, a lysosomal cysteine protease, through a fluorometric cleavage assay. This assay is a fundamental tool for studying the enzyme's function, screening for potential inhibitors, and investigating its role in various pathological conditions.
Introduction
Cathepsin B is a ubiquitously expressed lysosomal cysteine protease belonging to the papain family.[1] It plays a crucial role in intracellular protein turnover and degradation. Under physiological conditions, Cathepsin B is primarily involved in the degradation of proteins within the acidic environment of lysosomes. However, its dysregulation and increased expression in the extracellular space are associated with numerous pathological processes, including tumor invasion and metastasis, inflammation, and neurodegenerative disorders such as Alzheimer's disease.[1][2] This makes Cathepsin B a significant therapeutic target for drug development.
The Cathepsin B cleavage assay is a widely used method to quantify its enzymatic activity. The principle of the assay is based on the cleavage of a specific fluorogenic substrate by Cathepsin B. This substrate typically consists of a peptide sequence recognized by Cathepsin B, linked to a fluorescent reporter molecule (fluorophore) and a quencher. In its intact form, the fluorescence of the fluorophore is suppressed by the quencher. Upon enzymatic cleavage by Cathepsin B, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1][3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of Cathepsin B and the workflow of the cleavage assay.
Caption: Cathepsin B activation and pathological role.
Caption: Cathepsin B cleavage assay workflow.
Experimental Protocols
This protocol is a generalized procedure based on commercially available kits and published methods.[4] Researchers should optimize the conditions for their specific experimental setup.
Materials and Reagents
-
Purified active Cathepsin B enzyme
-
Cathepsin B Substrate (e.g., Ac-RR-AFC, Z-Arg-Arg-7-amido-4-methylcoumarin)
-
Cathepsin B Assay Buffer
-
Cathepsin B Inhibitor (e.g., E-64, CA-074) as a control
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
-
Cell lysate or tissue homogenate (if measuring endogenous activity)
Reagent Preparation
-
Cathepsin B Assay Buffer: Prepare the assay buffer according to the manufacturer's instructions. This buffer is typically at a pH of 6.0 to optimize Cathepsin B activity and may contain a reducing agent like DTT.[4]
-
Cathepsin B Enzyme: If using purified enzyme, dilute it to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically.
-
Cathepsin B Substrate: Reconstitute the fluorogenic substrate in a suitable solvent like DMSO to prepare a stock solution. Further dilute the stock solution in assay buffer to the final working concentration. Protect the substrate solution from light.[5]
-
Cathepsin B Inhibitor (Control): Prepare a stock solution of the inhibitor in an appropriate solvent. Serially dilute the inhibitor to test a range of concentrations for inhibitor screening assays.
Assay Procedure
-
Assay Plate Setup:
-
Blank: Add assay buffer only.
-
Negative Control: Add assay buffer and substrate (no enzyme).
-
Positive Control: Add diluted Cathepsin B enzyme and substrate.
-
Inhibitor Control: Add diluted Cathepsin B enzyme, inhibitor, and substrate.
-
Test Samples: Add cell lysate or tissue homogenate and substrate.
-
-
Enzyme/Inhibitor Incubation: Add the diluted Cathepsin B enzyme or sample to the appropriate wells. For inhibitor screening, pre-incubate the enzyme with the test compounds or control inhibitor for a specified time (e.g., 30 minutes) at room temperature with gentle agitation.[4]
-
Reaction Initiation: Start the enzymatic reaction by adding the Cathepsin B substrate solution to all wells. The final volume in each well should be consistent.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary and should be determined to ensure the reaction is within the linear range.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorophore used. For substrates releasing AFC, the typical wavelengths are Ex/Em = 400/505 nm. For substrates releasing AMC, the wavelengths are around Ex/Em = 360/460 nm.[4][6]
Data Presentation
The results of a Cathepsin B cleavage assay can be presented in various ways depending on the experimental goal. Below are examples of tables for summarizing quantitative data.
Table 1: Cathepsin B Activity Measurement
| Sample | Fluorescence Intensity (RFU) | Corrected Fluorescence (RFU) | Cathepsin B Activity (units/mg protein) |
| Blank | 50 | 0 | - |
| Negative Control | 150 | 100 | - |
| Positive Control (1 µg) | 5000 | 4950 | [Calculated Value] |
| Sample 1 (Cell Lysate) | 3500 | 3450 | [Calculated Value] |
| Sample 2 (Cell Lysate) | 2800 | 2750 | [Calculated Value] |
RFU: Relative Fluorescence Units. Corrected Fluorescence = Sample RFU - Blank RFU.
Table 2: Inhibitor Screening Data (IC50 Determination)
| Inhibitor Concentration (µM) | % Inhibition |
| 0 (No Inhibitor) | 0 |
| 0.1 | 15.2 |
| 1 | 48.9 |
| 10 | 85.1 |
| 100 | 98.5 |
| IC50 (µM) | [Calculated Value] |
% Inhibition = [(Activity of Positive Control - Activity of Inhibitor Sample) / Activity of Positive Control] x 100
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Prepare fresh substrate solution. Store substrate stock protected from light and at the recommended temperature. |
| Autofluorescence of test compounds | Test the fluorescence of the compounds alone in the assay buffer. | |
| Low or no signal | Inactive enzyme | Ensure proper storage and handling of the enzyme. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect buffer pH | Verify the pH of the assay buffer. Cathepsin B activity is optimal at a slightly acidic pH. | |
| Non-linear reaction rate | Substrate depletion or enzyme saturation | Optimize the enzyme and substrate concentrations. Measure fluorescence kinetically to identify the linear range of the reaction. |
Disclaimer: This protocol serves as a general guideline. Researchers should always refer to the specific instructions provided with their assay kits and optimize the procedure for their particular experimental conditions and sample types.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. antibodiesinc.com [antibodiesinc.com]
- 3. SensoLyte® 520 Cathepsin B Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. InnoZyme Cathepsin B Activity Assay Kit, Fluorogenic Millipore [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols: Val-Cit-PAB Linker Conjugation to Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to target cells, such as cancer cells. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety. The valine-citrulline-p-aminobenzylcarbamate (Val-Cit-PAB) linker is a well-established, enzyme-cleavable system designed for controlled payload release within the target tumor cell.[1][2][3]
This linker system is engineered to be stable in systemic circulation, minimizing off-target toxicity.[2][4] Upon internalization of the ADC into a cancer cell, the linker is cleaved in the lysosomal compartment by proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[3][4][5] This cleavage initiates a self-immolative cascade that releases the cytotoxic payload in its fully active form.[2][6]
These application notes provide a detailed overview of the Val-Cit-PAB linker's mechanism of action, protocols for conjugation to monoclonal antibodies, and methods for characterization of the resulting ADC.
Mechanism of Action: Intracellular Payload Release
The therapeutic action of an ADC utilizing a Val-Cit-PAB linker is a multi-step process that ensures tumor-specific drug delivery:
-
Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the engulfment of the ADC complex into an endosome.[3][5]
-
Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.5) and a high concentration of degradative enzymes, including proteases.[3][5]
-
Enzymatic Cleavage: The Val-Cit dipeptide sequence of the linker is specifically designed as a substrate for lysosomal proteases, most notably Cathepsin B.[2][] Cathepsin B cleaves the peptide bond between the citrulline and the PAB group.[1][4]
-
Self-Immolation and Payload Release: The cleavage of the Val-Cit dipeptide triggers a spontaneous 1,6-elimination reaction of the PAB spacer. This "self-immolative" cascade is crucial for the release of the unmodified, fully active cytotoxic drug.[2][6]
Figure 1. Intracellular pathway of an ADC with a Val-Cit-PAB linker.
Experimental Protocols
Protocol 1: Thiol-Based Conjugation of a Maleimide-Functionalized Val-Cit-PAB Payload to a Monoclonal Antibody
This protocol outlines the steps for conjugating a maleimide-containing Val-Cit-PAB-drug construct to a monoclonal antibody via partial reduction of interchain disulfide bonds to generate free thiols.[8]
Materials and Reagents:
-
Monoclonal Antibody (mAb)
-
Maleimide-PEG4-Val-Cit-PAB-Drug
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Borate Buffer (500 mM), pH 8.0, containing 500 mM NaCl and 2 mM DTPA
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification columns (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in PBS at pH 7.4.[8]
-
-
Antibody Reduction:
-
Prepare a fresh stock solution of TCEP in water.
-
Add a calculated molar excess of TCEP to the antibody solution to achieve the desired level of disulfide bond reduction. The optimal TCEP-to-mAb molar ratio should be determined empirically for each antibody.
-
Incubate the reaction at 37°C for 1-2 hours.
-
-
Drug-Linker Preparation:
-
Prepare a 10 mM stock solution of the Maleimide-PEG4-Val-Cit-PAB-Drug in DMSO. Protect from light and moisture.[8]
-
Dilute the drug-linker stock solution with a co-solvent like acetonitrile to ensure the final reaction mixture contains a low percentage of organic solvent (e.g., <10% v/v) to prevent antibody denaturation.[8]
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution on ice.
-
Add the diluted drug-linker solution to the cold, reduced antibody solution with gentle mixing. A typical molar excess of drug-linker to antibody is 5-10 fold.
-
Incubate the reaction on ice or at 4°C for 1-2 hours.[8]
-
-
Quenching:
-
Add a molar excess of a quenching reagent (e.g., N-acetylcysteine) to cap any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification:
-
Purify the ADC to remove unreacted drug-linker, aggregated protein, and other impurities using SEC or HIC.[8]
-
For SEC, equilibrate the column with the desired formulation buffer and inject the reaction mixture. Collect the monomeric ADC peak.
-
For HIC, equilibrate the column with a high salt buffer and elute the ADC species using a decreasing salt gradient.[8]
-
-
Final Buffer Exchange and Concentration:
-
Pool the desired ADC fractions and perform a final buffer exchange into a formulation buffer using SEC or tangential flow filtration.[8]
-
Concentrate the ADC to the desired final concentration.
-
Figure 2. Experimental workflow for thiol-based conjugation.
Protocol 2: Determination of Average Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This method provides a rapid estimation of the average DAR by measuring the absorbance of the ADC at two wavelengths.[9][10]
Principle:
The average DAR is calculated by determining the concentrations of the antibody and the conjugated drug using their respective molar extinction coefficients at specific wavelengths. A correction factor is applied to account for the drug's absorbance at the wavelength used to measure the antibody concentration.[10]
Procedure:
-
Determine Molar Extinction Coefficients:
-
Obtain the molar extinction coefficient of the antibody at 280 nm (εAb,280).
-
Experimentally determine the molar extinction coefficients of the free drug-linker at 280 nm (εDrug,280) and its absorbance maximum (εDrug,λmax).
-
-
UV-Vis Measurement of the ADC:
-
Measure the UV-Vis spectrum of the ADC solution from 240 nm to 400 nm.
-
Record the absorbance values at 280 nm (A280) and the drug's λmax (Aλmax).
-
-
Calculation of Average DAR:
-
Calculate the concentration of the antibody (CAb) and the drug (CDrug) using the following equations:
-
CDrug = Aλmax / εDrug,λmax
-
Corrected Antibody Absorbance (AAb,280) = A280 - (CDrug * εDrug,280)
-
CAb = AAb,280 / εAb,280
-
-
Average DAR = CDrug / CAb
-
Protocol 3: Determination of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on their hydrophobicity. Since the drug payload is typically hydrophobic, ADCs with a higher number of conjugated drugs will be more hydrophobic and have a longer retention time on the HIC column.[9][10]
Procedure:
-
Instrumentation and Column:
-
HPLC system with a UV detector.
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25% isopropanol in 18.75 mM sodium phosphate, pH 7.0).[11]
-
-
Chromatographic Conditions:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a decreasing salt gradient (increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
Figure 3. Logical relationship of Val-Cit-PAB linker components.
Data Presentation
Table 1: Quantitative Data Summary for Val-Cit-PAB Linker Performance
| Parameter | Typical Value/Range | Method of Determination | Notes |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, SEC-MS, UV-Vis Spectroscopy | A higher DAR can increase potency but may negatively impact pharmacokinetics and stability.[9][] |
| Plasma Stability (Half-life) | High (e.g., >100 hours in human plasma) | In vitro plasma incubation followed by ELISA or LC-MS | The Val-Cit linker is generally stable in human plasma but can be less stable in rodent plasma due to carboxylesterase activity.[4][13][14] |
| In Vitro Cytotoxicity (IC50) | Varies with payload and target cell line (typically nM range) | Cell viability assays (e.g., CellTiter-Glo) | Dependent on antigen expression levels and the potency of the released payload.[11] |
| Aggregation | <5% | Size Exclusion Chromatography (SEC) | High DAR values can sometimes lead to increased aggregation.[15][16] |
Conclusion
The Val-Cit-PAB linker is a highly effective and clinically validated system for the targeted delivery of cytotoxic payloads.[3][] Its key features—high serum stability and specific, efficient cleavage by intracellular proteases—create a wide therapeutic window, maximizing anti-tumor activity while minimizing systemic toxicity.[3][4] The protocols and data presented in these application notes provide a framework for the successful development and characterization of ADCs utilizing this advanced linker technology. Careful optimization of the conjugation process and thorough analytical characterization are essential for producing safe and effective ADC therapeutics.
References
- 1. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Determining Drug-to-Antibody Ratio (DAR): A Detailed Guide to Key Analytical Methods
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly advancing field of antibody-drug conjugate (ADC) development, the precise determination of the drug-to-antibody ratio (DAR) stands as a critical quality attribute (CQA). The DAR, which defines the average number of drug molecules conjugated to a single antibody, directly influences the efficacy, safety, and pharmacokinetic profile of an ADC.[1][2][3] To empower researchers, scientists, and drug development professionals in this crucial analytical step, this document provides detailed application notes and protocols for the principal methods of DAR determination.
The selection of an appropriate analytical method for DAR determination is contingent on several factors, including the stage of drug development, the specific characteristics of the ADC, and the desired level of analytical detail.[1] This guide delves into the most widely used techniques: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Comparative Analysis of DAR Determination Methods
A summary of the key quantitative and qualitative parameters for each method is presented below to facilitate a comparative understanding and aid in the selection of the most suitable technique for a given application.
| Parameter | UV/Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Mass Spectrometry (MS) |
| Principle | Measures absorbance at two wavelengths to determine the concentrations of the antibody and the drug based on the Beer-Lambert law.[1][] | Separates ADC species based on differences in hydrophobicity under non-denaturing conditions.[1][5] | Separates ADC components under denaturing conditions based on hydrophobicity.[1][5] | Measures the mass-to-charge ratio of intact or fragmented ADC species to determine the mass of conjugated drugs.[1][2] |
| Information Provided | Average DAR.[1] | Average DAR, drug-load distribution, and naked antibody content.[1][5] | Average DAR and drug-load distribution of reduced ADC fragments (light and heavy chains).[5][6] | Precise DAR, drug-load distribution, and identification of different ADC species.[1][2] |
| Accuracy | Generally lower due to potential interferences.[1] | High for well-resolved peaks.[1] | High, with improved peak integration leading to better accuracy.[1] | High, provides exact mass measurements.[1] |
| Precision | Good for repeated measurements on the same sample.[1] | Excellent retention time and area precision have been reported.[1] | Good, with high reproducibility.[1] | High, with good reproducibility of mass measurements.[1] |
| Sample Requirement | Higher concentration, non-destructive. | Lower concentration, non-destructive. | Lower concentration, destructive (denaturing). | Low concentration, destructive (denaturing for some methods). |
| Throughput | High | Medium | Medium | Low to Medium |
Experimental Protocols and Workflows
Detailed methodologies are essential for achieving reliable and reproducible DAR values.[1] The following sections provide representative protocols for each of the key analytical methods.
UV/Vis Spectroscopy
UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR.[7][8] This technique is based on the principle that both the antibody and the conjugated drug absorb light at distinct wavelengths.[][5]
Logical Workflow for UV/Vis Spectroscopy DAR Determination
Caption: Workflow for average DAR determination using UV/Vis spectroscopy.
Protocol:
-
Sample Preparation:
-
Prepare a solution of the ADC in a suitable buffer (e.g., PBS).
-
Prepare a blank solution using the same buffer.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure absorbance at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance (λmax) for the drug.[]
-
Use a quartz cuvette with a known path length (typically 1 cm).
-
-
Measurement:
-
Zero the spectrophotometer with the blank buffer solution.
-
Measure the absorbance of the ADC solution at both 280 nm and the drug's λmax.
-
-
Data Analysis and DAR Calculation:
-
The concentrations of the antibody and the drug are calculated using the Beer-Lambert law, taking into account the extinction coefficients of both the antibody and the drug at both wavelengths.[]
-
The average DAR is then calculated by dividing the molar concentration of the drug by the molar concentration of the antibody.[6]
-
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity.[5] As more drug molecules are conjugated to the antibody, its hydrophobicity increases, leading to stronger retention on the HIC column.[3] This method provides information on the average DAR and the distribution of different drug-loaded species.[1]
Experimental Workflow for HIC-based DAR Determination
Caption: Workflow for DAR distribution analysis using HIC-HPLC.
Protocol:
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (a high salt buffer, e.g., sodium phosphate with ammonium sulfate).[1]
-
-
HPLC System and Column:
-
Use an HPLC system equipped with a UV detector.
-
Select a suitable HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
-
Chromatographic Conditions:
-
Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).
-
Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).
-
Gradient: A linear gradient from high salt to low salt concentration.[1]
-
Flow Rate: Typically 0.5-1.0 mL/min.[1]
-
Detection: UV absorbance at 280 nm.[1]
-
-
Data Analysis:
-
Identify the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).[1]
-
Calculate the area of each peak.[1]
-
The average DAR is calculated by taking the weighted average of the peak areas, where each peak is weighted by its corresponding number of conjugated drugs.[][9] The formula is: Average DAR = Σ (Peak Area_i * DAR_i) / Σ Peak Area_i.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity under denaturing conditions.[1][5] For cysteine-linked ADCs, this method typically involves the reduction of the ADC to separate the light and heavy chains.[6][9] The average DAR is then calculated based on the relative peak areas of the drug-conjugated and unconjugated chains.[9][10]
Experimental Workflow for RP-HPLC-based DAR Determination
Caption: Workflow for DAR determination of reduced ADCs using RP-HPLC.
Protocol:
-
Sample Preparation:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.[2]
-
-
HPLC System and Column:
-
Use an HPLC system with a UV detector.
-
Select a suitable reversed-phase column (e.g., C4, C8, or C18).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.[1]
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.[1]
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.[1]
-
Flow Rate: Typically 0.5-1.0 mL/min.[1]
-
Column Temperature: Often elevated (e.g., 60-80°C) to improve peak shape.[1]
-
Detection: UV absorbance at 280 nm.[1]
-
-
Data Analysis:
Mass Spectrometry (MS)
Mass spectrometry is a highly accurate method that directly measures the mass of the ADC species, allowing for precise DAR determination and characterization of the drug load distribution.[1][2] It can be coupled with liquid chromatography (LC-MS) for enhanced separation and analysis.[2]
Logical Relationship for MS-based DAR Determination
Caption: Logical flow for DAR determination using LC-MS.
Protocol:
-
Sample Preparation:
-
LC-MS System:
-
An HPLC or UHPLC system is coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
-
LC-MS Conditions:
-
The chromatographic method (e.g., size-exclusion, reversed-phase) is chosen based on the ADC and the desired level of analysis.
-
The mass spectrometer is operated in a mode suitable for large molecules, and the mass-to-charge ratio (m/z) of the eluting species is measured.[2]
-
-
Data Analysis:
-
The raw mass spectra are deconvoluted to obtain the true mass of each ADC species.[2]
-
The different DAR species are identified based on their mass, which increases with the number of conjugated drugs.
-
The DAR is calculated by analyzing the intensity of each ADC species in the deconvoluted spectrum.[2]
-
Conclusion
The accurate determination of the drug-to-antibody ratio is a cornerstone of ADC development and quality control. Each of the described methods offers distinct advantages and is suited for different stages of the development pipeline. While UV/Vis spectroscopy provides a rapid estimation of the average DAR, chromatographic techniques like HIC and RP-HPLC offer more detailed information on drug load distribution. Mass spectrometry stands out for its high accuracy and ability to provide detailed molecular information. The selection of the most appropriate method or combination of methods will ensure a comprehensive understanding of this critical quality attribute, ultimately contributing to the development of safe and effective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. biogny.com [biogny.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. pharmiweb.com [pharmiweb.com]
- 6. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 10. agilent.com [agilent.com]
Analytical Techniques for the Characterization of Val-Cit Linker-Containing Antibody-Drug Conjugates
For Immediate Release
This application note provides a comprehensive overview of the essential analytical techniques for the characterization of Antibody-Drug Conjugates (ADCs) featuring the widely used valine-citrulline (Val-Cit) linker. The protocols and data presentation guidelines outlined herein are intended for researchers, scientists, and drug development professionals to ensure the accurate assessment of critical quality attributes (CQAs) that directly impact the efficacy and safety of these targeted therapeutics.
The Val-Cit linker is a cornerstone of modern ADC design, engineered for stability in systemic circulation and for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] This targeted release mechanism is crucial for delivering the cytotoxic payload specifically to cancer cells.[3][] Accurate and robust analytical methods are therefore paramount during the development and manufacturing of Val-Cit ADCs to ensure consistent therapeutic outcomes and minimize potential toxicity.[5]
Critical Quality Attributes of Val-Cit ADCs
The comprehensive characterization of a Val-Cit ADC involves the assessment of several CQAs. These attributes are crucial for understanding the ADC's structure, stability, and biological function.
| Critical Quality Attribute | Description | Key Analytical Techniques |
| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. This directly influences the ADC's potency and therapeutic window.[5] | HIC-HPLC, RP-HPLC, Mass Spectrometry (Native MS, RPLC-MS), UV-Vis Spectroscopy.[5][6][] |
| Conjugation Site and Distribution | The specific amino acid residues on the antibody where the drug-linker is attached and the distribution of different drug-loaded species. | Mass Spectrometry (Peptide Mapping), HIC-HPLC. |
| ADC Purity and Heterogeneity | The percentage of the desired ADC species and the presence of unconjugated antibody, free drug, or other impurities. | Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC). |
| In Vitro and In Vivo Stability | The stability of the ADC in biological matrices, including plasma, to assess the potential for premature payload release.[1][8] | Plasma Incubation Assays followed by LC-MS, HIC, or ELISA.[8][9] |
| Payload Release Mechanism and Kinetics | The rate and extent of payload release upon enzymatic cleavage of the Val-Cit linker, typically by Cathepsin B.[3][10] | In vitro enzymatic cleavage assays with purified enzymes (e.g., Cathepsin B) or lysosomal fractions, followed by LC-MS/MS analysis.[3][11] |
| Potency and Biological Activity | The ability of the ADC to bind to its target antigen and elicit a cytotoxic effect on cancer cells. | Cell-based cytotoxicity assays, bystander effect assays.[2] |
Key Analytical Techniques and Protocols
A multi-faceted analytical approach is required for the thorough characterization of Val-Cit ADCs. The following sections detail the experimental protocols for the most critical assays.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a fundamental CQA.[6] Several orthogonal methods should be employed for its accurate determination.
HIC separates ADC species based on the hydrophobicity imparted by the conjugated drug-linker. It is a powerful tool for assessing DAR distribution and calculating the average DAR.
Protocol: DAR Determination by HIC-HPLC
-
Sample Preparation: Dilute the ADC sample to a concentration of 2 mg/mL in a high-salt buffer, such as 1M ammonium sulfate.[12]
-
Chromatographic Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).
-
Detection: UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for all ADC species (e.g., DAR0, DAR2, DAR4, etc.).[6]
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area % of each species × Number of conjugated drugs for that species) / 100
-
MS provides a highly accurate measurement of the molecular weight of the intact ADC and its subunits, allowing for precise DAR determination.[5]
Protocol: DAR Determination by Native MS
-
Sample Preparation: Perform buffer exchange of the ADC sample into a volatile buffer, such as ammonium acetate, to ensure compatibility with MS.
-
MS Analysis:
-
Infuse the sample into a mass spectrometer equipped with a native ESI source.
-
Acquire mass spectra under conditions that preserve the non-covalent interactions of the ADC.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species.
-
Assessment of Linker Stability and Payload Release
Evaluating the stability of the Val-Cit linker and the kinetics of payload release is critical for predicting in vivo performance.
This assay evaluates the stability of the ADC in plasma to assess the potential for premature drug release, which could lead to off-target toxicity.[8][9]
Protocol: In Vitro Plasma Stability
-
Incubation: Incubate the ADC in pooled human or other species' plasma at 37°C.[9]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[9]
-
Sample Processing: At each time point, stop the reaction (e.g., by freezing at -80°C) and process the samples to isolate the ADC or extract the released payload.[8]
-
Analysis: Analyze the samples by LC-MS to quantify the remaining intact ADC or the amount of free payload.[1]
-
Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life.[1]
This assay directly measures the susceptibility of the Val-Cit linker to its intended cleavage enzyme, Cathepsin B, providing insights into the payload release mechanism.[3]
Protocol: Cathepsin B Cleavage Assay
-
Reaction Setup:
-
Incubation: Incubate the reaction mixture at 37°C.[3]
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).[3]
-
Quenching: Stop the reaction by adding a quench solution, such as acetonitrile containing an internal standard.[3]
-
Analysis: Analyze the samples by LC-MS/MS to quantify the released payload and the remaining intact ADC.[3]
-
Data Analysis: Calculate the percentage of released payload at each time point and plot the data to determine the cleavage kinetics.[3]
Visualizing Key Processes and Workflows
Diagrams are essential for illustrating the complex mechanisms and workflows involved in ADC characterization.
Caption: Intracellular activation pathway of a Val-Cit ADC.
Caption: Workflow for Val-Cit ADC characterization.
Caption: Analytical techniques and their corresponding CQAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Conjugated Payload Measurement Using Enzymatic Release of Antibody-Drug Conjugate with Cleavable Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. lcms.cz [lcms.cz]
Protocol for Assessing Antibody-Drug Conjugate (ADC) Stability in Human Plasma
Application Note
Introduction
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine a target-specific monoclonal antibody (mAb) with a potent cytotoxic payload via a chemical linker.[1][2] This targeted delivery approach aims to enhance the therapeutic window of the cytotoxic agent by delivering it specifically to cancer cells, thereby minimizing off-target toxicity and improving efficacy.[3][4][5] The stability of the ADC in systemic circulation is a critical quality attribute (CQA) that profoundly impacts its safety and effectiveness.[1][6] Premature release of the cytotoxic payload in the plasma can lead to systemic toxicity, while alterations in the ADC structure can affect its pharmacokinetic profile and reduce its therapeutic efficacy.[4][7][8]
This document provides a detailed protocol for assessing the stability of ADCs in human plasma. The primary objectives of this protocol are to:
-
Quantify the change in the average drug-to-antibody ratio (DAR) over time.
-
Measure the concentration of prematurely released (free) cytotoxic payload.
-
Assess the retention of antigen-binding affinity after plasma incubation.
The methodologies described herein utilize common analytical techniques such as Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to provide a comprehensive stability profile of an ADC.
Potential ADC Instability Pathways in Plasma
Several mechanisms can contribute to the degradation of an ADC in human plasma. Understanding these pathways is crucial for interpreting stability data. Key instability routes include enzymatic cleavage of the linker, deconjugation of the payload through reactions like maleimide exchange, and proteolytic degradation of the antibody backbone itself.[9]
Caption: Major degradation pathways for ADCs in human plasma.
Experimental Workflow
The overall experimental process involves incubating the ADC in human plasma, collecting samples at various time points, processing the samples to isolate the ADC or the free payload, and finally analyzing the samples using appropriate analytical techniques.
Caption: General experimental workflow for ADC plasma stability assessment.
Detailed Experimental Protocols
Materials and Reagents
-
ADC: Test ADC at a known concentration (e.g., 1-5 mg/mL).
-
Human Plasma: Pooled human plasma, anticoagulated (e.g., with K2-EDTA or Sodium Heparin), stored at -80°C.
-
Buffers: Phosphate-buffered saline (PBS), pH 7.4.
-
Immunoaffinity Capture: Protein A or Protein G magnetic beads.
-
LC-MS Solvents: Acetonitrile, Water, Formic Acid (all LC-MS grade).
-
HIC Solvents: Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0), Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0).[10]
-
Extraction Solvents: Acetonitrile with 1% formic acid.
-
Standards: Reference standards for the free payload.
-
ELISA Reagents: Recombinant target antigen, blocking buffer, wash buffer, detection antibody (e.g., anti-human IgG-HRP), substrate (e.g., TMB).
Protocol 1: ADC Incubation in Human Plasma
-
Thawing: Thaw frozen human plasma in a 37°C water bath until just thawed. Keep on ice thereafter.
-
Preparation: Dilute the test ADC into the human plasma to a final concentration of approximately 100-200 µg/mL.[7] Prepare a parallel control sample by diluting the ADC to the same concentration in PBS.[7]
-
Incubation: Incubate all samples in a temperature-controlled incubator at 37°C with gentle agitation.[7]
-
Sampling: At designated time points (e.g., 0, 6, 24, 48, 96, and 144 hours), collect aliquots (e.g., 50-100 µL) from each incubation tube.[7]
-
Storage: Immediately snap-freeze the collected aliquots in a dry ice/ethanol bath and store them at -80°C until analysis to halt any further degradation.[7]
Protocol 2: DAR Profile Analysis by HIC
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on hydrophobicity, which correlates with the number of conjugated drug molecules.[11][12] This allows for the monitoring of the drug load distribution and the calculation of the average DAR.[10][13]
-
Sample Preparation: Thaw the plasma aliquots from Protocol 1. Isolate the ADC from the plasma matrix using immunoaffinity capture with Protein A/G magnetic beads.[1][7] Wash the beads with PBS to remove plasma proteins.
-
Elution: Elute the captured ADC from the beads using a low-pH elution buffer (e.g., 20 mM glycine, pH 2.5) and immediately neutralize with a Tris buffer.[1]
-
HIC Analysis:
-
Column: Use a HIC column suitable for antibody analysis (e.g., TSKgel Butyl-NPR).
-
Mobile Phases: Use a high-salt buffer (Mobile Phase A) and a low-salt buffer (Mobile Phase B).[10][14]
-
Gradient: Apply a descending salt gradient to elute ADC species, with higher DAR species eluting later due to their increased hydrophobicity.[14]
-
Detection: Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR at each time point using the following formula: Average DAR = Σ(% Peak Area of Species * DAR of Species) / Σ(% Peak Area of all Species)
-
Protocol 3: Free Payload Quantification by LC-MS/MS
This method quantifies the amount of cytotoxic payload that has been prematurely released from the antibody in the plasma.[15][16]
-
Sample Preparation: Thaw the plasma aliquots. To 25-50 µL of plasma, add an internal standard (a stable isotope-labeled version of the payload is ideal).[15]
-
Extraction: Precipitate plasma proteins by adding 3-4 volumes of cold acetonitrile.[16] Vortex and centrifuge at high speed to pellet the proteins. Alternatively, use solid-liquid extraction (SLE) for cleaner samples.[15]
-
Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the payload from other plasma components.[2][17]
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific quantification of the payload.[17]
-
-
Data Analysis: Generate a calibration curve using the reference standard of the free payload. Quantify the concentration of the released payload in the plasma samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.
Protocol 4: Antigen Binding Assessment by ELISA
This assay determines if the ADC retains its ability to bind to its target antigen after incubation in plasma, which is crucial for its mechanism of action.
-
Sample Preparation: Use the ADC samples isolated via immunoaffinity capture from Protocol 2.
-
ELISA Procedure:
-
Coating: Coat a 96-well plate with the recombinant target antigen and incubate overnight.[18]
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., 3% BSA in PBS).[18]
-
Binding: Add serial dilutions of the plasma-incubated ADC samples and control samples to the wells. Incubate for 1-2 hours.
-
Detection: Wash the plate and add a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody.
-
Development: After washing, add a TMB substrate and stop the reaction with stop solution. Read the absorbance at 450 nm.
-
-
Data Analysis: Compare the binding curves (absorbance vs. concentration) of the ADC samples incubated in plasma to the control (T=0 or PBS-incubated) samples. A significant shift in the EC50 value indicates a loss of binding affinity.[19]
Data Presentation and Interpretation
Summarize the quantitative results in clear, structured tables to facilitate comparison across different time points and conditions.
Table 1: Average DAR Profile of ADC in Human Plasma at 37°C
| Time Point (hours) | Average DAR (PBS Control) | Average DAR (Human Plasma) | % DAR Loss |
|---|---|---|---|
| 0 | 3.95 | 3.95 | 0.0% |
| 24 | 3.92 | 3.71 | 6.1% |
| 48 | 3.91 | 3.52 | 10.9% |
| 96 | 3.88 | 3.20 | 19.0% |
| 144 | 3.85 | 2.91 | 26.3% |
Interpretation: A time-dependent decrease in the average DAR in human plasma, which is significantly greater than in the PBS control, indicates payload deconjugation.[20]
Table 2: Quantification of Released Free Payload
| Time Point (hours) | Free Payload Conc. (ng/mL) | % of Total Payload Released |
|---|---|---|
| 0 | < LLOQ | < 0.1% |
| 24 | 15.2 | 1.8% |
| 48 | 28.9 | 3.4% |
| 96 | 55.1 | 6.5% |
| 144 | 78.2 | 9.2% |
(LLOQ: Lower Limit of Quantification)
Interpretation: A progressive increase in the free payload concentration confirms the instability of the ADC's linker-drug and provides crucial data for assessing potential off-target toxicity.[2][4]
Table 3: Antigen Binding Affinity (EC50) Post-Incubation
| Time Point (hours) | Sample Matrix | EC50 (ng/mL) | Fold Change vs. T0 |
|---|---|---|---|
| 0 | PBS | 50.5 | 1.0 |
| 144 | PBS | 52.1 | 1.03 |
| 144 | Human Plasma | 55.8 | 1.10 |
Interpretation: Minimal change in the EC50 value after 144 hours in human plasma suggests that the antigen-binding function of the antibody component remains intact and is not compromised by the incubation conditions.
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Chemistry Behind ADCs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. researchgate.net [researchgate.net]
- 16. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 17. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 18. sinobiological.com [sinobiological.com]
- 19. researchgate.net [researchgate.net]
- 20. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes: Synthesis and Evaluation of Custom Antibody-Drug Conjugates using a Valine-Citrulline Linker
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule. The linker connecting these two components is a critical determinant of the ADC's efficacy, stability, and safety profile. Acid-propionylamino-Val-Cit-OH is a precursor for a widely used, enzymatically cleavable linker system.[1][2] The valine-citrulline (Val-Cit) dipeptide is designed to be selectively cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][4] This design ensures that the ADC remains stable in systemic circulation and releases its cytotoxic payload primarily within the target cancer cells, thereby minimizing off-target toxicity.[4]
Typically, the Val-Cit dipeptide is combined with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which facilitates the efficient release of the payload in its fully active form following enzymatic cleavage.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of a custom ADC utilizing a Val-Cit-PABC linker system.
Mechanism of Action: Intracellular Payload Release
The therapeutic action of a Val-Cit linked ADC begins upon its binding to a target antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized through endocytosis and trafficked to the lysosome. Inside the lysosome, the acidic environment and high concentration of proteases, particularly cathepsin B, facilitate the specific cleavage of the amide bond between citrulline and the PABC spacer.[4] This cleavage event triggers a rapid, 1,6-elimination reaction within the PABC spacer, leading to the release of the unmodified cytotoxic payload into the cytoplasm, where it can then exert its cell-killing effect.[5][6]
Custom ADC Synthesis Workflow
The synthesis of a cysteine-linked ADC using a Val-Cit linker is a multi-stage process. It begins with the chemical synthesis of a linker-payload conjugate that contains a maleimide group for antibody conjugation. Concurrently, the monoclonal antibody is prepared by partially reducing its interchain disulfide bonds to expose reactive thiol groups. The two components are then reacted, and the resulting ADC is purified and rigorously characterized to ensure its quality and determine its drug-to-antibody ratio (DAR).
Experimental Protocols
These protocols provide a representative methodology for creating a Val-Cit-MMAE ADC. Reagent concentrations and reaction times may require optimization for different antibodies and payloads.
Protocol 3.1: Synthesis of Maleimide-Activated Linker-Payload (MC-Val-Cit-PABC-MMAE)
The synthesis of the complete linker-payload construct from this compound is a multi-step organic synthesis process that involves coupling the dipeptide to a PABC-MMAE moiety and subsequently adding a maleimide group. An alternative is to start with a commercially available, more complete linker fragment. A general, high-yielding method for synthesizing the key Mc-Val-Cit-PABOH linker has been developed, which can then be conjugated to the desired payload.[7]
Protocol 3.2: Antibody Partial Reduction
This protocol generates reactive thiol groups on the antibody for conjugation.
-
Preparation : Prepare a stock solution of the antibody (e.g., Trastuzumab) at 5-10 mg/mL in a phosphate-based buffer (e.g., PBS, pH 7.4) containing EDTA (1-2 mM).
-
Reducing Agent : Prepare a fresh stock solution of tris(2-carboxyethyl)phosphine (TCEP).
-
Reduction Reaction : Add TCEP to the antibody solution to a final molar excess of 2.5-3.0 equivalents.
-
Incubation : Incubate the reaction at 37°C for 1-2 hours with gentle mixing.
-
Buffer Exchange : Immediately before conjugation, remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2) using a desalting column.
Protocol 3.3: ADC Conjugation Reaction
This protocol describes the conjugation of the linker-payload to the reduced antibody.
-
Linker-Payload Preparation : Dissolve the maleimide-activated linker-payload (e.g., MC-Val-Cit-PABC-MMAE) in an organic solvent like DMSO to create a 10-20 mM stock solution.
-
Reaction Setup : Add the linker-payload stock solution to the reduced antibody solution. Use a molar excess of linker-payload to antibody thiol groups (typically 1.5 to 2.0-fold excess over the desired DAR). The final DMSO concentration should be kept below 10% (v/v).
-
Incubation : Allow the reaction to proceed at room temperature for 1-2 hours with gentle mixing.
-
Quenching : Stop the reaction by adding a 3-fold molar excess of N-acetylcysteine (relative to the maleimide) to quench any unreacted maleimide groups. Incubate for 20-30 minutes.
Protocol 3.4: ADC Purification
This protocol removes unreacted linker-payload, small molecules, and potential aggregates.
-
Method : Use Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC) for purification.
-
SEC Protocol :
-
Equilibrate an appropriate SEC column (e.g., Sephadex G-25) with a formulation buffer (e.g., PBS, pH 7.0).
-
Load the quenched reaction mixture onto the column.
-
Elute with the formulation buffer and collect the fractions corresponding to the monomeric ADC peak, monitoring absorbance at 280 nm.
-
-
Concentration : Pool the purified ADC fractions and concentrate using an appropriate centrifugal filtration device.
-
Storage : Sterile filter the final ADC solution and store at 2-8°C or frozen at -80°C for long-term storage.
ADC Characterization and Data
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that significantly impacts ADC efficacy and safety.[8][9] Accurate characterization is essential.
Table 1: Comparison of Common Methods for DAR Determination
| Method | Principle | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures absorbance at two wavelengths (e.g., 280 nm for antibody, specific wavelength for payload) to calculate concentrations.[10] | Simple, rapid, and requires minimal sample preparation.[9] | Provides only an average DAR; can be inaccurate if spectra overlap or if free drug is present.[9][10] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. Species with higher DAR are more hydrophobic and elute later.[9] | Provides distribution of DAR species (DAR0, DAR2, DAR4, etc.). Widely used and robust.[11] | Requires method development; resolution can vary. |
| Reversed-Phase HPLC (RP-HPLC) | Separates light and heavy chains of the reduced ADC, allowing for determination of drug load on each chain.[12] | Provides detailed information on drug distribution between antibody chains.[12] | Requires reduction of the ADC, which alters the native structure. |
| Mass Spectrometry (LC-MS) | Measures the mass of the intact or reduced ADC species to determine the number of conjugated drugs.[8] | Highly accurate and provides detailed mass information for each DAR species.[11][12] | More complex instrumentation and data analysis.[12] |
Table 2: Example Characterization Data for a Cysteine-Linked Val-Cit ADC
| Parameter | Method | Typical Result |
| Average DAR | HIC / LC-MS | 3.8 - 4.1 |
| Unconjugated Antibody (DAR0) | HIC | < 5% |
| High DAR Species (DAR6, DAR8) | HIC | < 10% |
| Monomer Purity | SEC | > 95% |
| Aggregation | SEC | < 2% |
| Endotoxin | LAL Assay | < 0.5 EU/mg |
In Vitro and In Vivo Evaluation Protocols
Protocol 5.1: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cells.[13]
-
Cell Seeding : Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
ADC Treatment : Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Add the compounds to the cells and incubate for 72-120 hours.
-
Viability Assessment : Measure cell viability using a colorimetric assay (e.g., MTT, XTT) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Data Analysis : Plot cell viability against the logarithm of the compound concentration to generate a dose-response curve. Calculate the IC50 value (the concentration that inhibits cell growth by 50%).[13]
Protocol 5.2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the linker in plasma.[14]
-
Incubation : Incubate the ADC in human and mouse plasma at 37°C.
-
Time Points : Collect samples at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Analysis : Quantify the amount of intact ADC at each time point using an ELISA or LC-MS method.
-
Data Analysis : Plot the percentage of intact ADC over time to determine the half-life and stability profile.
Table 3: Example In Vitro Efficacy and Stability Data
| Assay | Cell Line / Matrix | Compound | Result (IC50 / Half-life) |
| Cytotoxicity | SK-BR-3 (HER2-positive) | Trastuzumab-VC-MMAE | IC50: ~10-50 pM[15] |
| Cytotoxicity | MDA-MB-468 (HER2-negative) | Trastuzumab-VC-MMAE | IC50: > 100 nM |
| Plasma Stability | Human Plasma | Trastuzumab-VC-MMAE | Half-life: > 7 days[15] |
| Plasma Stability | Mouse Plasma | Trastuzumab-VC-MMAE | Half-life: < 1 hour*[15][16] |
*Note: Standard Val-Cit linkers are known to be unstable in mouse plasma due to cleavage by carboxylesterase Ces1c, a challenge for preclinical studies. Modified linkers like Glu-Val-Cit have been developed to improve stability in mice.[6][16]
Signaling Pathway of Released Payload (MMAE)
Monomethyl auristatin E (MMAE) is a potent antimitotic agent that functions as a tubulin polymerization inhibitor.[][13] Upon release inside the cancer cell, MMAE binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network is critical, as microtubules form the mitotic spindle required for chromosome segregation during cell division.[18] The failure to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase, which ultimately triggers the intrinsic apoptotic pathway, characterized by caspase activation and programmed cell death.[19][20][21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. benchchem.com [benchchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. ppd.com [ppd.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. [PDF] MJ-29 Inhibits Tubulin Polymerization, Induces Mitotic Arrest, and Triggers Apoptosis via Cyclin-Dependent Kinase 1-Mediated Bcl-2 Phosphorylation in Human Leukemia U937 Cells | Semantic Scholar [semanticscholar.org]
- 21. aacrjournals.org [aacrjournals.org]
Application Notes: Valine-Citrulline (Val-Cit) Linkers in HER2-Positive Cancer Research
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity.[][2] The architecture of an ADC consists of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them.[3] In the context of Human Epidermal Growth Factor Receptor 2 (HER2)-positive cancers, ADCs leverage antibodies that specifically target the overexpressed HER2 receptor on tumor cells. The linker's role is critical, dictating the stability of the ADC in circulation and the efficiency of payload release within the target cell.[][2]
The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized, enzyme-cleavable linker in ADC development.[4][5] Its design capitalizes on the unique tumor microenvironment, specifically the high concentration of lysosomal proteases like cathepsin B, which are often upregulated in cancer cells.[4][6][] This enzyme-specific cleavage mechanism ensures that the cytotoxic payload is released preferentially inside the target cancer cell, enhancing the therapeutic index.[][] A prominent example of a HER2-targeting ADC employing a Val-Cit linker is Disitamab Vedotin (RC48), which conjugates the anti-HER2 antibody disitamab to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[][8]
Mechanism of Action
The therapeutic action of a HER2-targeted ADC with a Val-Cit linker is a multi-step process:
-
Binding: The ADC's antibody moiety specifically recognizes and binds to the HER2 receptor on the surface of a cancer cell.[8][9][10]
-
Internalization: Upon binding, the entire ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis, forming an endosome.[8][9][10]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a cocktail of degradative enzymes and an acidic environment.[6][8]
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.[][4][6][] This cleavage is often facilitated by a self-immolative spacer, such as p-aminobenzylcarbamate (PABC), which ensures the payload is released in its fully active form.[6]
-
Payload-Induced Cytotoxicity: The released cytotoxic payload (e.g., MMAE) can then exert its cell-killing effect, typically by disrupting microtubule polymerization, which leads to cell cycle arrest and apoptosis.[][10]
-
Bystander Effect: If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring tumor cells, including those that may not express the target antigen, thereby overcoming tumor heterogeneity.[3][11]
Data Presentation
Quantitative data from preclinical and clinical studies are essential for evaluating the efficacy and safety of Val-Cit linked ADCs. The following tables summarize key findings for HER2-targeted ADCs, primarily focusing on Disitamab Vedotin (RC48).
Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs
| ADC Target | Linker Type | Payload | Cell Line | Target Expression | IC50 (pM) | Reference |
| HER2 | Val-Cit | MMAE | BT474 | HER2+ | 92 | [4] |
| HER2 | Sulfatase-cleavable | MMAE | BT474 | HER2+ | 61 | [4] |
| HER2 | Non-cleavable | MMAE | BT474 | HER2+ | 609 | [4] |
Note: Lower IC50 values indicate higher potency. Data are compiled from various sources and may not be directly comparable due to different experimental setups.[4]
Table 2: Clinical Efficacy of Disitamab Vedotin (Val-Cit-MMAE ADC)
| Cancer Type | Phase | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Metastatic Urothelial Carcinoma (HER2+) | II | 107 | 50.5% | 82.2% | 5.9 months | 14.2 months | [12][13] |
| Metastatic Breast Cancer (HER2-expressing) | II | 62 | 34.4% | 82.0% | 3.5 months | Not Reported | [14] |
| la/m Urothelial Carcinoma (HER2+, 1st Line, + Toripalimab) | III | 243 | 76.1% | Not Reported | 13.1 months | 31.5 months | [15] |
la/m = locally advanced or metastatic
Experimental Protocols
Detailed and reproducible protocols are crucial for the validation of linker cleavage and ADC efficacy.
Protocol 1: In Vitro Cytotoxicity (IC50 Determination) Assay
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50%.
Materials:
-
HER2-positive cell line (e.g., BT-474, SK-BR-3)
-
HER2-negative control cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
HER2-targeted ADC with Val-Cit linker
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[16]
-
ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Remove the existing medium from the cells and add the ADC dilutions. Include wells with untreated cells as a negative control.[16]
-
Incubation: Incubate the plates for a period corresponding to several cell doubling times (typically 72 to 120 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow formazan crystal formation. Add solubilization solution and incubate until crystals are dissolved.[17]
-
For MTS/CellTiter-Glo®: Follow the manufacturer's instructions to add the reagent and incubate for the recommended time.
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.[16][17]
-
Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the results as a dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).[16]
Protocol 2: In Vitro Linker Stability (Plasma) Assay
This protocol assesses the stability of the ADC linker in plasma to predict its stability in systemic circulation. Premature drug release can lead to off-target toxicity.[18]
Materials:
-
ADC with Val-Cit linker
-
Human or mouse plasma (heparinized)
-
37°C incubator
-
Analysis method: ELISA for intact ADC or LC-MS/MS for drug-to-antibody ratio (DAR).[18][19]
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL).[20] Incubate the mixture at 37°C.[18][19]
-
Time Points: At various time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots and immediately store them at -80°C to halt any reaction.[18][20]
-
Quantification:
-
Analysis: Plot the percentage of intact ADC or the average DAR over time to determine the plasma half-life and stability profile of the linker.[18]
Protocol 3: In Vivo Tumor Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of the ADC in a living organism using a mouse model with subcutaneously implanted human cancer cells.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
HER2-positive human cancer cell line (e.g., NCI-N87, BT-474)
-
Matrigel (optional, for cell suspension)
-
ADC, vehicle control, and other control antibodies (e.g., unconjugated antibody)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5-10 x 10^6 cells), often mixed with Matrigel, into the flank of each mouse.[21]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at various doses). Administer treatments, typically via intravenous (i.v.) injection, according to the planned schedule (e.g., once, or once every week).[22][23]
-
Monitoring: Monitor animal health and body weight regularly. Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) two to three times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a defined period. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[22]
-
Analysis: Plot the mean tumor volume for each group over time. Analyze the data for statistically significant differences in tumor growth inhibition between the ADC-treated groups and the control groups.
References
- 2. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-Generation HER2-Targeted Antibody–Drug Conjugates in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 8. Disitamab vedotin: a novel antibody-drug conjugates for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of action of Disitamab Vedotin? [synapse.patsnap.com]
- 10. What is the mechanism of Disitamab Vedotin? [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. urologytimes.com [urologytimes.com]
- 13. Efficacy and Safety of Disitamab Vedotin in Patients With Human Epidermal Growth Factor Receptor 2-Positive Locally Advanced or Metastatic Urothelial Carcinoma: A Combined Analysis of Two Phase II Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. onclive.com [onclive.com]
- 15. HER2-expressing urothelial cancer:improved OS w disitamab vedotin [dailyreporter.esmo.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for Valine-Citrulline (Val-Cit) Linker Payload Attachment to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized cleavable linker in ADC development.[][2] Its design allows for high stability in systemic circulation and specific cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][] This targeted release mechanism ensures that the cytotoxic payload is unleashed primarily within the cancer cells, thereby minimizing off-target toxicity.[][5]
These application notes provide a comprehensive, step-by-step guide to the attachment of a Val-Cit linker-payload conjugate to a monoclonal antibody. The protocols described herein cover the synthesis of the drug-linker conjugate, antibody modification, the conjugation reaction, and the purification and characterization of the final ADC.
Principle of Val-Cit Linker-Payload Attachment
The Val-Cit linker is a dipeptide composed of valine and citrulline.[] It is often used in conjunction with a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), to ensure the efficient and traceless release of the unmodified payload.[6][3] The conjugation process typically involves the reaction of a maleimide-functionalized Val-Cit linker-payload with free thiol groups on the antibody. These thiol groups are generated by the selective reduction of interchain disulfide bonds within the antibody structure.[7][8] Alternatively, conjugation can be achieved through the reaction of an activated ester on the linker with the amine groups of lysine residues on the antibody.[9] Following conjugation, the resulting ADC is purified to remove unconjugated linker-payload and other impurities, and then characterized to determine key quality attributes such as the drug-to-antibody ratio (DAR), purity, and level of aggregation.[10][11]
Data Presentation
Table 1: Typical Reaction Parameters for Val-Cit Linker-Payload Synthesis and Conjugation
| Parameter | Value | Description | Reference(s) |
| Linker-Payload Synthesis | |||
| Payload:Linker Molar Ratio | 1.0 : 1.2 | Molar excess of the linker to drive the reaction to completion. | [12] |
| Coupling Agent | HATU, EEDQ | Used to facilitate the formation of the amide or carbamate bond between the linker and the payload. | [7][13] |
| Base | DIPEA | A non-nucleophilic base used to facilitate the coupling reaction. | [10][14] |
| Reaction Solvent | Anhydrous DMF or DMSO | Provides a non-aqueous environment for the coupling reaction. | [7][10] |
| Reaction Temperature | Room Temperature (20-25°C) | Typical temperature for the coupling reaction. | [7][10] |
| Reaction Time | 2 - 18 hours | Reaction progress is monitored by LC-MS or HPLC. | [10] |
| Antibody Reduction | |||
| Reducing Agent | TCEP or DTT | Used to reduce interchain disulfide bonds to generate free thiols. | [14][15] |
| TCEP:Antibody Molar Ratio | 2 - 10 equivalents | The exact ratio is optimized to achieve the desired DAR. | [14] |
| Reduction Incubation Time | 1 - 3 hours | Duration to achieve the desired level of antibody reduction. | [14] |
| Conjugation Reaction | |||
| Linker-Payload:Antibody Molar Ratio | 4:1 to 10:1 | A molar excess of the linker-payload drives the conjugation reaction to completion. | [14] |
| Reaction Temperature | Room Temperature or 4°C | To balance reaction efficiency and antibody stability. | [7] |
| Reaction Time | 1 - 4 hours or overnight | Duration of the conjugation reaction. | [7][10] |
| Final Organic Solvent Concentration | < 10% (v/v) | To maintain payload solubility without causing antibody aggregation. | [14] |
| Quenching | |||
| Quenching Reagent | N-acetylcysteine | Reacts with any unreacted maleimide groups to stop the reaction. | [7][10] |
| Quenching Reagent Molar Excess | 5-fold over linker-payload | Ensures complete quenching of the reaction. | [14] |
| Quenching Time | 30 minutes | Duration of the quenching reaction. | [10][14] |
Table 2: Purification and Characterization of Val-Cit ADCs
| Parameter | Method | Typical Result | Description | Reference(s) |
| Purification | ||||
| Removal of Unconjugated Linker-Payload | Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) | >99% removal | Separates the ADC from small molecule impurities based on size. | [10][16] |
| Separation of DAR Species | Hydrophobic Interaction Chromatography (HIC) | Isolation of specific DAR species (e.g., DAR4, DAR8) | Separates ADC species based on the hydrophobicity conferred by the attached drug-linker. | [11][17] |
| Characterization | ||||
| Drug-to-Antibody Ratio (DAR) | HIC or LC-MS | Average DAR of 3.5 - 4 for lysine conjugation; defined DAR for site-specific conjugation. | Determines the average number of drug-linker molecules conjugated to each antibody. | [8][10][18] |
| Aggregation Level | Size Exclusion Chromatography (SEC) | < 5% aggregate | Quantifies the amount of high molecular weight species (aggregates) in the ADC preparation. | [10][11] |
| Purity | HPLC | >95% | Assesses the overall purity of the ADC. | [19] |
| In Vitro Potency | Cell-based cytotoxicity assays (e.g., MTT assay) | IC50 value in the nanomolar or picomolar range | Measures the concentration of ADC required to inhibit the growth of cancer cells by 50%. | [20] |
| Plasma Stability | LC-MS/MS | >90% intact ADC after 7 days in human plasma | Evaluates the stability of the ADC in plasma and the extent of premature payload release. | [20][21] |
Experimental Protocols
Protocol 1: Synthesis of Maleimide-Activated Val-Cit-PABC-Payload
This protocol describes the synthesis of a maleimide-activated Val-Cit-PABC linker conjugated to an amine-containing payload.
Materials:
-
Fmoc-Val-Cit-PABC-p-nitrophenyl carbonate (PNP)
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
Maleimide-PEG-NHS ester
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Payload Attachment: a. Dissolve Fmoc-Val-Cit-PABC-PNP (1.2 equivalents) in anhydrous DMF. b. In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. c. Add the payload solution to the linker solution. d. Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. e. Stir the reaction at room temperature for 2-18 hours, monitoring by LC-MS until the starting material is consumed.[10]
-
Fmoc Deprotection: a. To the reaction mixture from step 1, add piperidine to a final concentration of 20% (v/v).[10] b. Stir at room temperature for 30 minutes to 1 hour to remove the Fmoc protecting group. Monitor the reaction by RP-HPLC. c. Concentrate the reaction mixture under reduced pressure to remove DMF and piperidine.[10]
-
Maleimide Activation: a. Dissolve the deprotected H₂N-Val-Cit-PABC-Payload in anhydrous DMF. b. In a separate vial, dissolve a maleimide-PEG-NHS ester (1.1-1.3 equivalents) in anhydrous DMF. c. Add the maleimide-PEG-NHS ester solution to the drug-linker solution. d. Add DIPEA (1.5-2.0 equivalents) to the reaction mixture.[10] e. Stir at room temperature for 2-4 hours.
-
Purification: a. Purify the crude maleimide-activated drug-linker conjugate by preparative RP-HPLC. b. Lyophilize the pure fractions to obtain the final product as a solid. c. Characterize the final product by LC-MS and NMR to confirm its identity and purity.[7][19]
Protocol 2: Antibody Conjugation via Cysteine Residues
This protocol describes the conjugation of the maleimide-activated Val-Cit linker-payload to a monoclonal antibody through partially reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
Tris(2-carboxyethyl)phosphine (TCEP) stock solution
-
Maleimide-activated Val-Cit-PABC-Payload
-
Co-solvent (e.g., DMSO or DMA)
-
N-acetylcysteine
-
Conjugation buffer (e.g., PBS, pH 7.4, containing 1 mM EDTA)
-
Size-Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Reduction: a. Prepare the antibody at a concentration of 1-10 mg/mL in conjugation buffer. b. Add TCEP to the antibody solution to achieve a final molar ratio of 2-10 equivalents of TCEP to antibody. The optimal ratio should be determined empirically to achieve the desired DAR.[14] c. Incubate the reaction for 1-3 hours at 37°C. d. Remove excess TCEP using a desalting column or by buffer exchange into fresh, cold conjugation buffer.[14]
-
Conjugation Reaction: a. Dissolve the maleimide-activated drug-linker in a co-solvent (e.g., DMSO) to a high concentration. b. Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold over the antibody. Ensure the final co-solvent concentration is below 10% (v/v).[10] c. Gently agitate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[7][10]
-
Quenching: a. Add a 5-fold molar excess of N-acetylcysteine over the linker-payload to quench any unreacted maleimide groups.[14] b. Incubate for an additional 30 minutes at room temperature.[14]
-
Purification: a. Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC).[10] b. Collect the fractions corresponding to the purified ADC monomer.
-
Characterization: a. Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.[10] b. Assess the level of aggregation and purity using SEC.[10] c. Further characterize the ADC for its in vitro and in vivo properties.
Mandatory Visualization
Caption: Mechanism of action of a Val-Cit linker-based ADC.
Caption: Workflow for Val-Cit linker-payload conjugation to an antibody.
References
- 2. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. guidechem.com [guidechem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Cell-Based Assays for Val-Cit ADC Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, minimizing systemic toxicity.[1][] The success of an ADC is critically dependent on its three components: a monoclonal antibody for specific antigen targeting, a potent cytotoxic payload, and a chemical linker that connects them.[3] The valine-citrulline (Val-Cit) dipeptide linker is a widely adopted, industry-standard cleavable linker technology.[3][4] It is engineered to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][3][5][6] This targeted release of the payload within the cancer cell is paramount to the ADC's efficacy and safety profile.[][5]
These application notes provide a comprehensive guide to the key in vitro cell-based assays essential for evaluating the efficacy of Val-Cit linker-based ADCs. Detailed protocols for cytotoxicity, internalization, and bystander effect assays are provided to equip researchers with the methodologies needed for robust preclinical evaluation and candidate selection.
Mechanism of Action: The Val-Cit ADC Pathway
The therapeutic action of a Val-Cit ADC follows a precise, multi-step intracellular process. The ADC first binds to a specific target antigen on the surface of a cancer cell.[][8] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex.[6][9] The complex is then trafficked through the endosomal pathway to the lysosome.[8][9] Inside the acidic and enzyme-rich environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the Val-Cit linker.[][8][9] This cleavage releases the cytotoxic payload (e.g., Monomethyl Auristatin E - MMAE) from the antibody.[][10] The freed payload can then diffuse into the cytoplasm, bind to its intracellular target (such as tubulin), disrupt cellular processes, and ultimately induce apoptosis or cell death.[][8]
Data Presentation: Comparative In Vitro Potency
The choice of payload and the target cell line significantly influence the ADC's potency, which is typically measured as the half-maximal inhibitory concentration (IC50). The following tables summarize representative in vitro cytotoxicity data for Val-Cit ADCs across various cancer cell lines. It is crucial to note that IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), antigen expression levels, and assay conditions.[3]
Table 1: In Vitro Cytotoxicity (IC50) of Trastuzumab-Val-Cit-MMAE
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) | Reference |
|---|---|---|---|---|
| KPL-4 | Breast Cancer | High | 0.070 - 0.10 | [4][11] |
| SK-BR-3 | Breast Cancer | High | 0.120 - 0.167 | [4] |
| BT-474 | Breast Cancer | High | 0.470 - 0.543 | [4] |
| JIMT-1 | Breast Cancer | Moderate | 0.086 - 0.110 | [4][11] |
| MDA-MB-453 | Breast Cancer | Moderate | 0.193 - 0.272 | [4] |
| MDA-MB-231 | Breast Cancer | Negative | No Cytotoxicity |[4][11] |
Table 2: In Vitro Cytotoxicity (IC50) of Other Val-Cit ADCs
| ADC Construct | Cell Line | Cancer Type | IC50 (nM) | Reference |
|---|---|---|---|---|
| MC-Val-Cit-PAB-MMAE | SKBR3 | Breast Adenocarcinoma | 410.54 ± 4.9 | [1] |
| MC-Val-Cit-PAB-MMAE | HEK293 | Embryonic Kidney | 482.86 ± 6.4 | [1] |
| Anti-CD79b-Val-Cit-MMAE | Jeko-1 | Mantle Cell Lymphoma | ~1 |[12] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of ADC efficacy.
In Vitro Cytotoxicity Assay
This assay is fundamental for determining the potency of an ADC by measuring its ability to inhibit the growth of cancer cells.[9]
Protocol: MTS/MTT-Based Cytotoxicity Assay [1][5][13]
-
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
ADC with Val-Cit linker, unconjugated antibody, and free payload
-
Complete cell culture medium and supplements
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTS, MTT, CellTiter-Glo®)[5][12]
-
Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01M HCl)[1]
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) in 50-100 µL of medium.[1][13] Incubate the plate overnight at 37°C in a 5% CO2 atmosphere to allow for cell adherence.[1][5][13]
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload controls in cell culture medium.[5] Remove the old medium from the cells and add the medium containing the different concentrations of the test articles.[5]
-
Incubation: Incubate the plates for a period sufficient for the ADC to exert its effect, typically 72-120 hours.[5][9]
-
Viability Assessment:
-
For MTS/CellTiter-Glo® : Add the reagent to each well according to the manufacturer’s instructions and incubate for the recommended time (typically 1-4 hours).[5][9]
-
For MTT : Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 1-4 hours to allow formazan crystal formation.[1][13] Carefully remove the medium and add 100 µL of a solubilization solution to dissolve the crystals.[1]
-
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[1][5]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.[1] Generate a dose-response curve by plotting cell viability against the logarithm of the ADC concentration to determine the IC50 value.[1]
-
Antibody Internalization Assay
The anti-cancer efficacy of an ADC relies on its uptake by cancer cells.[14] This assay confirms that the ADC binds to the cell surface and is subsequently internalized.
Protocol: Flow Cytometry-Based Internalization Assay [14]
-
Materials:
-
Target cell line
-
Fluorescently-labeled ADC (e.g., using Alexa Fluor dyes)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Quench buffer or acidic wash buffer (to remove surface-bound signal)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in cold binding buffer.
-
ADC Binding: Incubate cells with the labeled ADC on ice (4°C) for 30-60 minutes to allow binding to the cell surface antigen.
-
Internalization Induction: To initiate internalization, transfer the cells to a 37°C incubator.[14] Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes). A 0-minute time point kept at 4°C serves as the baseline for surface binding.
-
Stopping Internalization: At each time point, stop the internalization process by placing the cell suspension back on ice.
-
Signal Quenching: Treat one set of cells with a quench buffer or an acid wash to remove the fluorescence from non-internalized, surface-bound ADC. Leave another set unquenched to measure total cell-associated fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The mean fluorescence intensity (MFI) of the quenched samples represents the internalized ADC, while the MFI of the unquenched samples represents the total cell-associated (surface + internalized) ADC.
-
Data Analysis: Calculate the percentage of internalization at each time point: (MFI of quenched sample / MFI of unquenched sample) * 100.
-
Bystander Effect Assay
For ADCs with membrane-permeable payloads like MMAE, the bystander effect is a critical mechanism for killing nearby antigen-negative tumor cells.[15][16] This is particularly important in heterogeneous tumors.[17]
Protocol: Co-Culture Bystander Assay [9][13][15]
-
Materials:
-
Antigen-positive (Ag+) cell line
-
Antigen-negative (Ag-) cell line, stably expressing a fluorescent protein (e.g., GFP) for identification
-
ADC with Val-Cit linker
-
96-well plates (black-walled, clear-bottom for fluorescence)
-
Fluorescence plate reader or high-content imaging system
-
-
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 9:1, 1:1).[13] As a crucial control, seed a monoculture of the GFP-labeled Ag- cells at the same density.[9][17] Allow cells to adhere overnight.
-
ADC Treatment: Treat both the co-cultures and the Ag- monocultures with serial dilutions of the ADC.[9][15] Include untreated wells as a negative control.
-
Incubation: Incubate the plates for 72-120 hours to allow for ADC processing, payload release, and bystander killing.[9][15]
-
Fluorescence Measurement: At the end of the incubation period, measure the GFP fluorescence intensity using a plate reader.[9] This reading corresponds to the number of viable Ag- cells.
-
Data Analysis: Normalize the fluorescence intensity of treated wells to that of untreated control wells to determine the viability of the Ag- cells.[9] A significantly greater decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a positive bystander effect.[9]
-
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Probing the Internalization and Efficacy of Antibody-Drug Conjugate via Site-Specific Fc-Glycan Labelling of a Homogeneous Antibody Targeting SSEA-4 Bearing Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A General ADC Linker - vcMMAE [bldpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Val-Cit-PAB-MMAE - Creative Biolabs [creative-biolabs.com]
- 11. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-biolabs.com [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) with a Valine-Citrulline Linker for Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies designed to selectively deliver potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] A critical component of an ADC is the linker, which connects the monoclonal antibody to the cytotoxic payload. The valine-citrulline (Val-Cit) dipeptide linker is a widely utilized cleavable linker in ADC development.[2] Its design leverages the overexpression of certain lysosomal proteases, such as cathepsin B, within tumor cells to trigger the release of the cytotoxic payload.[]
These application notes provide a comprehensive guide for researchers developing ADCs with Val-Cit linkers for the treatment of solid tumors. Included are detailed protocols for key experiments, a summary of relevant quantitative data, and visualizations to illustrate critical pathways and workflows.
Mechanism of Action of Val-Cit Linker-Based ADCs
The therapeutic efficacy of a Val-Cit ADC relies on a multi-step process that ensures tumor-specific drug delivery and payload activation.[4]
-
Circulation and Tumor Targeting: The ADC circulates systemically, with the monoclonal antibody component guiding it to the surface of cancer cells that express the target antigen.[4]
-
Binding and Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[1][5]
-
Lysosomal Trafficking: The internalized ADC is trafficked through the endo-lysosomal pathway.[5][6]
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B and other related proteases recognize and cleave the Val-Cit dipeptide linker.[][7] This cleavage is a critical step for the activation of the ADC.
-
Payload Release and Action: The cleavage of the linker, often in conjunction with a self-immolative spacer like p-aminobenzyl carbamate (PABC), leads to the release of the active cytotoxic payload into the cytoplasm of the cancer cell.[7] The released payload can then exert its cell-killing effect, for instance, by disrupting microtubule dynamics or causing DNA damage.[]
-
Bystander Effect: If the released payload is membrane-permeable (e.g., monomethyl auristatin E - MMAE), it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.[9][10] This is particularly advantageous in treating heterogeneous tumors.[9]
Key Quality Attributes and In Vitro Evaluation
The successful development of a Val-Cit ADC hinges on the careful control of its critical quality attributes (CQAs), most notably the drug-to-antibody ratio (DAR).[11] The DAR defines the average number of drug molecules conjugated to a single antibody and directly impacts the ADC's efficacy, toxicity, and pharmacokinetic properties.[11][12]
Data Presentation: In Vitro Cytotoxicity of ADCs with Different Linkers
The choice of linker can significantly influence the potency of an ADC. The following table summarizes representative in vitro cytotoxicity data for ADCs with various cleavable linkers targeting HER2-positive cells.
| Linker Type | Payload | Target | Cell Line | IC50 (pM) |
| Val-Cit | MMAE | HER2 | BT474 | 92[13] |
| Sulfatase-cleavable | MMAE | HER2 | BT474 | 61[13] |
| β-galactosidase-cleavable | MMAE | HER2 | N/A | 8.8[14] |
| Non-cleavable | MMAE | HER2 | BT474 | 609[13] |
| Val-Ala | MMAE | HER2 | BT474 | N/A |
Note: Data compiled from various sources may not be directly comparable due to differences in experimental conditions.
Data Presentation: Comparative Analysis of Linker Technologies
Different linker technologies offer distinct advantages and disadvantages that must be considered during ADC design.
| Linker Type | Cleavage Mechanism | Advantages | Disadvantages |
| Val-Cit | Protease (Cathepsin B) | Well-established, good balance of stability and release, potential for bystander effect.[][5] | Susceptible to premature cleavage by other proteases (e.g., neutrophil elastase), instability in mouse plasma.[15] |
| Val-Ala | Protease (Cathepsin B) | Similar stability and activity to Val-Cit, potentially better hydrophilicity.[14][16] | Can be challenging to achieve high DAR without aggregation.[17] |
| Sulfatase-cleavable | Sulfatase | High plasma stability.[15] | Newer technology, less clinical validation. |
| Non-cleavable | Antibody Degradation | High plasma stability, reduced bystander effect and lower off-target toxicity.[15][18] | Requires internalization and degradation of the antibody for payload release.[18] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the characterization and validation of a novel Val-Cit ADC.
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-MS
Objective: To determine the average DAR and drug load distribution of a Val-Cit ADC using Hydrophobic Interaction Chromatography coupled with Mass Spectrometry (HIC-MS).[11]
Materials:
-
Val-Cit ADC sample
-
Mobile Phase A: 50 mM sodium phosphate, 1.5 M ammonium sulfate, 5% isopropanol, pH 7.4
-
Mobile Phase B: 50 mM sodium phosphate, 20% isopropanol, pH 7.4
-
HIC column (e.g., MAbPac HIC-Butyl, 4.6 x 100 mm, 5 µm)
-
HPLC system coupled to a high-resolution mass spectrometer
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in PBS.
-
Chromatography:
-
Equilibrate the HIC column with 99% Mobile Phase A and 1% Mobile Phase B.
-
Inject 10 µL of the ADC sample.
-
Elute the ADC species with a linear gradient from 1% to 99% Mobile Phase B over 30 minutes at a flow rate of 0.5 mL/min.
-
Monitor the elution profile with UV detection at 280 nm.
-
-
Mass Spectrometry:
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the different ADC species (e.g., DAR0, DAR2, DAR4).
-
Integrate the peak areas from the UV chromatogram corresponding to each DAR species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(Peak Area of DARn * n) / Σ(Peak Area of DARn) where 'n' is the number of drugs per antibody for each species.
-
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm the susceptibility of the Val-Cit linker to cleavage by cathepsin B and to quantify the rate of payload release.[13]
Materials:
-
Val-Cit ADC
-
Recombinant human cathepsin B
-
Activation Buffer: 25 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0
-
Assay Buffer: 25 mM sodium acetate, 1 mM EDTA, pH 5.0
-
Quenching Solution: Acetonitrile with an internal standard
-
HPLC system with UV or MS detection
Procedure:
-
Enzyme Activation: Activate cathepsin B by incubating it in Activation Buffer at 37°C for 15 minutes.
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the activated cathepsin B in Assay Buffer.
-
The final enzyme and ADC concentrations should be optimized for the specific ADC.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction by adding an excess of cold Quenching Solution.
-
Analysis:
-
Centrifuge the quenched samples to precipitate the protein.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of released payload.
-
-
Data Analysis: Plot the concentration of the released payload against time to determine the cleavage kinetics.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC linker in plasma and evaluate the potential for premature payload release.[5]
Materials:
-
Val-Cit ADC
-
Human and mouse plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC or released payload (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Incubate the ADC in both human and mouse plasma at 37°C.
-
Time Points: Collect samples at various time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours).[5]
-
Sample Processing: Process the plasma samples to separate the ADC and/or released payload from plasma proteins (e.g., protein precipitation).
-
Analysis:
-
Intact ADC Measurement (ELISA): Use a sandwich ELISA to quantify the amount of intact ADC.
-
Released Payload Measurement (LC-MS): Use LC-MS to quantify the amount of free payload in the processed plasma samples.
-
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability and half-life of the ADC in plasma. A significant difference in stability between human and mouse plasma may indicate susceptibility to mouse-specific carboxylesterases.[19]
Protocol 4: In Vitro Bystander Effect Assay
Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.[9][15]
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for identification)
-
Val-Cit ADC
-
Cell culture reagents and plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the Ag+ and Ag- cells in a 96-well plate in a co-culture at a defined ratio (e.g., 1:1, 1:5). Also, seed monocultures of Ag- cells as a control.
-
ADC Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-120 hours.[5]
-
Fluorescence Measurement: Measure the GFP fluorescence intensity in each well.
-
Data Analysis:
-
Normalize the fluorescence intensity of the treated wells to that of the untreated control wells to determine the viability of the Ag- cells.
-
A greater decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[5]
-
Conclusion
The Val-Cit linker is a cornerstone of modern ADC design, offering a clinically validated mechanism for the targeted release of cytotoxic payloads within solid tumors.[4][20] Successful development of Val-Cit-based ADCs requires a thorough understanding of their mechanism of action and meticulous in vitro characterization. By employing the protocols and considering the comparative data outlined in these application notes, researchers can effectively evaluate the critical quality attributes of their ADC candidates, leading to the development of safer and more effective cancer therapeutics.
References
- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Advances in ADC Linker Research | AxisPharm [axispharm.com]
- 17. What are ADC Linkers? | AxisPharm [axispharm.com]
- 18. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 19. benchchem.com [benchchem.com]
- 20. Rapid, High-Yielding Solid-Phase Synthesis of Cathepsin-B Cleavable Linkers for Targeted Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Premature Val-Cit Linker Cleavage in Mouse Plasma
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing premature cleavage of Valine-Citrulline (Val-Cit) linkers in mouse plasma during antibody-drug conjugate (ADC) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a Val-Cit linker?
A1: The Val-Cit dipeptide linker is designed to be stable in systemic circulation and is selectively cleaved by the lysosomal protease Cathepsin B, which is often upregulated in tumor cells.[1][2] Following the internalization of the ADC by the target cancer cell, it is transported to the lysosome.[1][2] The acidic environment of the lysosome, along with a high concentration of active Cathepsin B, leads to the hydrolysis of the amide bond between citrulline and a p-aminobenzylcarbamate (PABC) self-immolative spacer. This subsequently releases the cytotoxic payload inside the target cell.[1][2][3]
Q2: My Val-Cit linked ADC is unstable in mouse plasma but appears stable in human plasma. Why is this happening?
A2: This is a well-documented phenomenon primarily attributed to the presence of carboxylesterase 1c (Ces1c), a mouse-specific enzyme found in rodent plasma.[1][2][4] This enzyme is capable of prematurely cleaving the Val-Cit linker.[1][2][4] Ces1c is not present at the same activity level in human plasma, which explains the observed difference in stability.[1] This premature cleavage in mouse models can result in reduced efficacy and potential off-target toxicity.[1]
Q3: What are the consequences of premature linker cleavage in mouse models?
A3: Premature cleavage of the Val-Cit linker in mouse circulation can lead to several adverse outcomes:
-
Reduced Efficacy: The cytotoxic payload is released before the ADC reaches the target tumor cells, diminishing the therapeutic effect.[1][5]
-
Off-Target Toxicity: The freely circulating payload can cause damage to healthy tissues, leading to systemic toxicity.[1][5]
-
Altered Pharmacokinetics: The rapid clearance of ADCs with higher drug-to-antibody ratios (DARs) can be exacerbated by premature drug release.[5]
-
Misleading Preclinical Data: The instability can make it challenging to obtain positive outcomes in initial mouse model studies, which are crucial for advancing to other animal models.[4]
Q4: How can I confirm that my Val-Cit linker is being prematurely cleaved in mouse plasma?
A4: An in vitro plasma stability assay is the most direct method to confirm premature cleavage. This involves incubating your ADC in mouse plasma and monitoring its integrity over time. Key indicators of instability include:
-
A decrease in the average drug-to-antibody ratio (DAR) over time.[6]
-
An increase in the amount of free payload in the plasma.[6] You should compare the stability of your Val-Cit ADC in mouse plasma to its stability in a control buffer (like PBS) and in human plasma.[1][7]
Q5: What strategies can I employ to improve the stability of my Val-Cit linked ADC in mouse plasma?
A5: Several linker modification strategies have been developed to enhance stability:
-
Glu-Val-Cit (EVCit) Linker: Adding a glutamic acid residue to create an EVCit linker has been shown to significantly reduce susceptibility to Ces1c cleavage in mice while maintaining sensitivity to Cathepsin B.[1][3][4][8]
-
Hydrophilic Modifications: Introducing hydrophilic groups, such as a 2-hydroxyacetamide group, at the P3 position (the N-terminus of the valine residue) can increase ADC stability in mouse plasma.[8][9]
-
PEG Linkers: Incorporating longer Polyethylene Glycol (PEG) chains can shield the payload from enzymatic degradation, leading to a more stable conjugate.[7]
-
Conjugation Site Selection: The site of linker attachment on the antibody can influence its exposure to plasma proteases and, consequently, its stability.[4][8]
Q6: Besides Ces1c, are there other enzymes in plasma that could potentially cleave the Val-Cit linker?
A6: Yes, human neutrophil elastase (NE), an enzyme secreted by neutrophils, has been shown to cleave the Val-Cit linker.[1] This can lead to premature payload release and may be associated with off-target toxicities like neutropenia.[1][10] If you observe neutropenia in your in vivo studies, it is worth investigating the sensitivity of your linker to neutrophil elastase.[10]
Q7: Can the hydrophobicity of the linker and payload affect ADC stability?
A7: Yes, the hydrophobic nature of the Val-Cit PABC linker, especially when combined with a hydrophobic payload like MMAE, can lead to aggregation, particularly at higher DARs.[1][5] ADC aggregation can negatively impact its manufacturing feasibility and pharmacokinetics, potentially leading to faster clearance from circulation.[1][5]
Quantitative Data Summary
The following tables summarize quantitative data on the stability of various linker modifications in mouse plasma.
Table 1: Comparison of Val-Cit (VCit) and Modified Tripeptide Linkers in Mouse Plasma
| Linker Type | % Payload Loss after 14-day incubation in mouse plasma | Reference |
| VCit ADC | > 95% | [8] |
| SVCit ADC | ~70% | [8] |
| EVCit ADC | Almost no cleavage | [8] |
Table 2: Impact of PEG Linker Length on ADC Stability in Mouse Plasma
| Linker Type | Time Point (hours) | % Payload Loss in Mouse Plasma | Reference |
| ADC-PEG4 | 24 | 22% | [7] |
| ADC-PEG8 | 24 | 12% | [7] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of an ADC with a Val-Cit linker in plasma from different species and quantify payload release over time.[1][11]
Materials:
-
Test ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Protein A or G magnetic beads
-
Elution buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)
-
Protein precipitation agent (e.g., cold acetonitrile or methanol)
-
LC-MS system for analysis
Methodology:
-
ADC Incubation: Thaw frozen plasma at 37°C.[6][7] Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species in separate tubes.[11] Prepare a control sample by diluting the ADC in PBS to the same concentration.[7]
-
Time-Point Sampling: Incubate all samples at 37°C.[1] At specified time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.[1][11] Immediately freeze the collected samples at -80°C to quench any further reactions.[6][11]
-
Sample Preparation for DAR Analysis:
-
Sample Preparation for Free Payload Analysis:
-
LC-MS Analysis:
-
DAR Analysis: Analyze the eluted ADC samples using LC-MS to determine the relative abundance of different DAR species and calculate the average DAR. A decrease in the average DAR over time indicates payload loss.[6]
-
Free Payload Analysis: Quantify the amount of free payload in the supernatant using a sensitive LC-MS/MS method.[6]
-
-
Data Analysis: Plot the average DAR and concentration of free payload against time for each ADC in each matrix. Calculate the percentage of payload loss at each time point relative to the T=0 sample.[7]
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To confirm that the Val-Cit linker is susceptible to its intended cleavage enzyme, Cathepsin B, particularly after modifications to enhance plasma stability.[2]
Materials:
-
ADC construct
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, 5 mM DTT, pH 5.0-5.5)
-
Incubator at 37°C
-
Quenching solution (e.g., 80% acetonitrile with 0.1% trifluoroacetic acid)
-
HPLC or LC-MS system for analysis
Methodology:
-
Enzyme Activation: Activate the Cathepsin B according to the manufacturer's instructions.[1][2]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., 10 µM final concentration) with the pre-warmed assay buffer.[1]
-
Reaction Initiation: Initiate the cleavage reaction by adding the activated Cathepsin B (e.g., 20-100 nM final concentration).[1][2]
-
Incubation and Sampling: Incubate the reaction at 37°C. At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction by adding it to the quenching solution.[2]
-
Analysis: Analyze the quenched samples by HPLC or LC-MS to quantify the amount of released payload.[2]
-
Data Interpretation: Plot the concentration of the released payload over time to determine the cleavage rate.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. communities.springernature.com [communities.springernature.com]
- 5. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Val-Cit Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with Val-Cit linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Val-Cit linker instability in circulation?
The premature cleavage of Val-Cit linkers in systemic circulation is a significant concern, leading to off-target toxicity and a reduced therapeutic window. The primary drivers of this instability are:
-
Enzymatic Cleavage in Plasma: The Val-Cit dipeptide, intended for cleavage by lysosomal proteases like cathepsin B within tumor cells, is also susceptible to cleavage by other proteases present in the bloodstream.[1] Notably:
-
Carboxylesterase 1c (Ces1c): This enzyme, found in high concentrations in rodent plasma, is a primary cause of Val-Cit linker instability in preclinical mouse models.[2][3] This can complicate the translation of preclinical data to human trials.
-
Human Neutrophil Elastase (NE): This serine protease, secreted by neutrophils, can also cleave the Val-Cit linker, potentially leading to off-target toxicities such as neutropenia in human patients.[1]
-
-
Hydrophobicity: The inherent hydrophobicity of the Val-Cit p-aminobenzylcarbamate (PAB) linker can lead to ADC aggregation, particularly with higher drug-to-antibody ratios (DARs).[2][4] This aggregation can result in rapid clearance from circulation and non-specific uptake by tissues like the liver, causing potential hepatotoxicity.[1]
Q2: Why is there a significant difference in Val-Cit linker stability between mouse and human plasma?
The Val-Cit linker is notably less stable in mouse plasma compared to human plasma.[2][5] This discrepancy is primarily due to the presence of carboxylesterase 1c (Ces1c) in mouse plasma, which efficiently hydrolyzes the linker.[2][3] Human plasma has significantly lower levels of this enzyme, contributing to the higher stability of Val-Cit linkers in human circulation.[2] This species-specific difference is a critical consideration for the preclinical evaluation of ADCs.
Q3: What are the most effective strategies to improve the stability of Val-Cit linkers?
Several innovative strategies have been developed to address the stability limitations of the conventional Val-Cit linker:
-
Peptide Sequence Modification: Introducing a hydrophilic amino acid at the P3 position of the dipeptide can significantly enhance stability. The most well-documented example is the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker .[3] The addition of glutamic acid confers resistance to Ces1c-mediated cleavage in mouse plasma without compromising its susceptibility to cathepsin B cleavage within the tumor cell.[3]
-
The Exolinker Approach: This novel design repositions the cleavable peptide linker to an "exo" position on the p-aminobenzylcarbamate (PAB) moiety.[4][6] This structural rearrangement helps to mask the hydrophobicity of the payload and has been shown to improve stability against both Ces1C and human neutrophil elastase.[4][6]
-
Hydrophilic Polymer Scaffolds: To counteract the hydrophobicity of the linker-payload complex, hydrophilic polymers such as polyethylene glycol (PEG) or polysarcosine can be incorporated into the linker design.[2][4]
-
Tandem-Cleavage Linkers: These linkers feature a secondary cleavable group, such as a β-glucuronide, which acts as a steric shield to protect the Val-Cit dipeptide from premature enzymatic cleavage in circulation.[7]
Troubleshooting Guides
Issue 1: High levels of free payload are detected in mouse plasma shortly after ADC administration in a preclinical study.
-
Potential Cause: The ADC is likely unstable in mouse plasma due to cleavage of the Val-Cit linker by carboxylesterase 1c (Ces1c). This is a common issue with standard Val-Cit linkers in rodent models.[2][3]
-
Troubleshooting Steps:
-
Quantify the Instability: Perform an in vitro plasma stability assay to confirm and quantify the rate of payload release in mouse plasma compared to human plasma.
-
Modify the Linker: Synthesize and test an ADC with a more stable linker, such as the Glu-Val-Cit (EVCit) linker, which has demonstrated significantly increased stability in mouse plasma.[3][5]
-
Consider an Alternative Preclinical Model: If feasible, utilize a preclinical model with plasma that more closely mimics human plasma in terms of relevant enzymatic activity.
-
Optimize Conjugation Site: If using stochastic conjugation, consider re-engineering the antibody for site-specific conjugation at a less solvent-exposed location, which may offer some protection to the linker.
-
Issue 2: The ADC shows signs of aggregation and rapid clearance in vivo.
-
Potential Cause: The hydrophobicity of the Val-Cit-PAB linker and the conjugated payload are likely contributing to aggregation, especially at higher DARs.[2][4]
-
Troubleshooting Steps:
-
Characterize Aggregation: Use size-exclusion chromatography (SEC) to quantify the level of aggregation in the ADC preparation and after incubation in plasma.
-
Reduce Hydrophobicity:
-
Optimize DAR: Aim for a lower and more homogeneous DAR to decrease the overall hydrophobicity of the ADC.
-
Formulation Optimization: Screen different buffer conditions, including pH and the addition of excipients, to identify a formulation that improves the colloidal stability of the ADC.
-
Data Presentation
Table 1: Comparative Stability of Val-Cit and Modified Val-Cit Linkers in Mouse and Human Plasma
| Linker Type | Species | Incubation Time | % Intact ADC / % Payload Release | Half-life (t1/2) | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | <1% released | ~230 days | [2] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | >20% released | ~80 hours | [2] |
| Val-Cit ADC | Mouse | 14 days | >95% loss of conjugated drug | ~2 days | [5][8] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Almost no linker cleavage | ~12 days | [5][8] |
| Exo-EVC-Linker ADC | Mouse | 4 days | <5% free payload | Not specified | [1][6] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an ADC and the rate of premature payload release in plasma.
-
Objective: To determine the in vitro stability of an ADC linker in plasma from different species (e.g., human, mouse).
-
Materials:
-
Test ADC
-
Control ADC with a known stable linker (optional)
-
Human and mouse plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Preparation: Pre-warm plasma to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the plasma to a final concentration of, for example, 100 µg/mL. Incubate samples at 37°C for a time course (e.g., 0, 24, 48, 72, 96, 144 hours).
-
Sampling and Quenching: At each time point, collect an aliquot of the plasma/ADC mixture and immediately quench the reaction by adding it to ice-cold acetonitrile to precipitate plasma proteins and halt enzymatic activity.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis of the released payload.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the released payload. The intact ADC can also be quantified from the plasma sample, often after immunoaffinity capture.
-
Data Interpretation: Plot the percentage of released payload or the percentage of intact ADC over time to determine the stability profile and calculate the half-life of the ADC in each plasma type.
-
Protocol 2: Generalized Synthesis of a Glu-Val-Cit-PABC Linker
This protocol provides a general overview of the solid-phase and liquid-phase synthesis steps for a Glu-Val-Cit-PABC linker. Note: Specific reagents, reaction times, and purification methods may require optimization.
-
Objective: To synthesize a tripeptide linker with enhanced stability.
-
Materials:
-
Fmoc-protected amino acids (Fmoc-Cit-OH, Fmoc-Val-OH, Fmoc-Glu(OtBu)-OH)
-
Solid-phase synthesis resin (e.g., 2-chlorotrityl chloride resin)
-
PABC moiety (e.g., p-aminobenzyl alcohol)
-
Coupling reagents (e.g., HBTU, HATU) and bases (e.g., DIPEA)
-
Deprotection reagents (e.g., piperidine in DMF)
-
Cleavage cocktail (e.g., TFA-based)
-
Solvents (DMF, DCM)
-
Purification system (e.g., preparative HPLC)
-
-
Methodology:
-
Resin Loading: Attach the PABC moiety to the solid-phase resin.
-
First Amino Acid Coupling: Couple Fmoc-Cit-OH to the resin-bound PABC.
-
Peptide Elongation (Iterative Steps):
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine in DMF.
-
Coupling: Add the next Fmoc-protected amino acid (Fmoc-Val-OH, then Fmoc-Glu(OtBu)-OH) along with a coupling reagent and a base to facilitate peptide bond formation. Repeat for each amino acid in the sequence.
-
-
Cleavage from Resin: Once the tripeptide is assembled, cleave the linker from the solid support and remove side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude linker using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and NMR.
-
Mandatory Visualizations
Caption: Intended vs. Premature Cleavage of Val-Cit Linker.
References
- 1. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adcreview.com [adcreview.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
Technical Support Center: Optimizing Cathepsin B Cleavage of Peptide Linkers
Welcome to the technical support center for optimizing the cathepsin B cleavage efficiency of peptide linkers. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is a cathepsin B-cleavable peptide linker? A1: A cathepsin B-cleavable linker is a short peptide sequence incorporated into a larger molecule, such as an antibody-drug conjugate (ADC), that is designed to be specifically cut by the enzyme cathepsin B.[][2] This enzyme is often highly expressed in the lysosomes of tumor cells.[] This targeted cleavage allows for the controlled release of a payload, like a cytotoxic drug, directly inside the target cancer cells, which can enhance therapeutic efficacy while minimizing systemic toxicity.[]
Q2: What are the most common peptide sequences used for cathepsin B cleavage? A2: The most widely used and studied cathepsin B-cleavable linker is the dipeptide sequence Valine-Citrulline (Val-Cit).[][2][3] Another common sequence is Valine-Alanine (Val-Ala).[][4] Other sequences like Phenylalanine-Lysine (Phe-Lys) and tetrapeptides such as Glycine-Phenylalanine-Leucine-Glycine (GGFG) are also utilized.[3][4]
Q3: Why is a self-immolative spacer like PABC often used with these linkers? A3: A self-immolative spacer, such as p-aminobenzyl carbamate (PABC), is frequently included in the linker design.[][3] After cathepsin B cleaves the peptide sequence, the PABC spacer undergoes a rapid, spontaneous electronic cascade reaction. This self-immolation ensures the complete and efficient release of the attached drug molecule in its active form.[]
Q4: Can other proteases cleave Val-Cit linkers? A4: Yes, while Val-Cit is a preferred substrate for cathepsin B, other proteases can also cleave this sequence. For instance, neutrophil elastase has been shown to cleave the Val-Cit linker.[3] Additionally, other lysosomal cysteine proteases like cathepsin K, L, and S can also cleave Val-Cit, although with varying degrees of efficiency.[5] It's also important to note that Val-Cit linkers can show instability in mouse serum due to cleavage by carboxylesterase 1C, which can complicate preclinical evaluation.[3]
Q5: What is the optimal pH for cathepsin B activity? A5: Cathepsin B is a lysosomal cysteine protease and generally exhibits optimal activity in the acidic environment of the lysosome, typically around pH 4.5-6.0.[6][7] However, it can retain some activity at neutral pH as well.[8][9]
Troubleshooting Guide
Issue 1: Low or No Cleavage of the Peptide Linker
Q: My in vitro cathepsin B cleavage assay shows very low or no release of the payload. What are the possible causes and solutions?
A: This is a common issue that can stem from several factors related to the enzyme, buffer conditions, or the substrate itself.
| Possible Cause | Troubleshooting Steps |
| Inactive Enzyme | Verify Enzyme Activity: Test your cathepsin B stock with a known fluorogenic substrate (e.g., Z-Arg-Arg-AMC) to confirm its activity before using it with your experimental linker.[8] |
| Proper Activation: Cathepsin B requires a reducing environment to activate the cysteine residue in its active site. Ensure your activation buffer contains a reducing agent like Dithiothreitol (DTT) or L-Cysteine.[10][11] A typical activation is to incubate the enzyme in a buffer containing 5 mM DTT at room temperature for 15 minutes.[10][11] | |
| Suboptimal Assay Conditions | Incorrect pH: The optimal pH for cathepsin B is acidic (pH 4.5-6.0).[6][7] Prepare your assay buffer within this range using a suitable buffer system like MES or acetate. |
| Incorrect Temperature: Most enzymatic assays for cathepsin B are performed at 37°C.[10][12] Ensure your incubator or plate reader is set to the correct temperature. | |
| Linker Sequence Resistance | Suboptimal Sequence: While Val-Cit is common, its cleavage can be influenced by adjacent amino acids or the conjugated payload. Consider screening a panel of different dipeptide linkers to find one that is more efficiently cleaved in your specific construct.[13][14] |
| Inhibitors Present | Contaminants: Ensure all reagents and buffers are free from protease inhibitors. Heavy metal ions can also inhibit cysteine protease activity. |
| Run an Inhibitor Control: Include a sample where cathepsin B is pre-incubated with a specific inhibitor (e.g., CA-074) before adding your substrate.[8][12] This will help confirm that the cleavage you are measuring is specific to cathepsin B. |
Issue 2: High Background Signal or Non-Specific Cleavage
Q: I'm observing payload release in my no-enzyme control, or the cleavage rate is unexpectedly high. What could be causing this?
A: High background can indicate linker instability or the presence of contaminating proteases.
| Possible Cause | Troubleshooting Steps |
| Linker Instability | Assess Stability: Incubate your ADC or peptide-payload conjugate in the assay buffer without any enzyme for an extended period (e.g., 24 hours) and measure the amount of released payload.[12] This will determine the inherent chemical stability of the linker under the assay conditions. |
| pH Sensitivity: Some linkers may be susceptible to hydrolysis at acidic pH. Test the stability across a range of pH values. | |
| Contaminating Proteases | Enzyme Purity: Ensure you are using a high-purity recombinant cathepsin B. Contamination with other proteases could lead to non-specific cleavage. |
| Serum Contamination: If using cell lysates, be aware that they can contain a variety of proteases.[13] It's crucial to run appropriate controls. | |
| Fluorophore-Related Issues (for fluorescence assays) | Autohydrolysis of Substrate: Some fluorogenic substrates may undergo slow autohydrolysis, leading to an increase in fluorescence over time. Always include a substrate-only blank in your assay setup.[11] |
Quantitative Data Summary
The efficiency of cathepsin B cleavage is often evaluated by determining the kinetic parameters kcat and Km. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a specific substrate.
Table 1: Relative Cleavage Rates of Common Dipeptide Linkers
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) |
| Val-Cit | 1x |
| Val-Ala | ~0.5x |
| Phe-Lys | ~30x |
Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the nature of the conjugated payload.[12]
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Fluorogenic Substrates
| Substrate | pH | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Phe-Arg-AMC | 7.2 | 110 | 16 | 145,000 |
| Z-Phe-Arg-AMC | 4.6 | 20 | 25 | 1,250,000 |
| Z-Arg-Arg-AMC | 7.2 | 340 | 11 | 32,000 |
| Z-Arg-Arg-AMC | 4.6 | 1300 | 1.8 | 1,400 |
| Z-Nle-Lys-Arg-AMC | 7.2 | 120 | 21 | 175,000 |
| Z-Nle-Lys-Arg-AMC | 4.6 | 100 | 13 | 130,000 |
Data adapted from studies on fluorogenic peptide substrates, which are used to model linker cleavage.[8][15]
Experimental Protocols
Protocol 1: Endpoint Assay for Screening Linker Cleavage
This protocol is suitable for a rapid, qualitative, or semi-quantitative assessment of linker cleavage.
-
Enzyme Activation:
-
Prepare an Activation Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[10][11]
-
Dilute recombinant human cathepsin B to 10 µg/mL in the Activation Buffer.[10]
-
Incubate at room temperature for 15 minutes to ensure the active-site cysteine is reduced.[10][11]
-
Further dilute the activated enzyme to the desired final concentration (e.g., 10-50 nM) in Assay Buffer (e.g., 25 mM MES, pH 5.0).[10]
-
-
Reaction Setup:
-
In a microcentrifuge tube or 96-well plate, combine your ADC-linker construct with the activated cathepsin B solution.
-
Controls:
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a set period (e.g., 0, 1, 4, 8, 24 hours).[12]
-
-
Analysis:
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).[12]
-
Analyze the samples by LC-MS to quantify the concentration of the released payload.
-
Protocol 2: Kinetic Assay using a Fluorogenic Substrate
This protocol is used to determine the kinetic parameters (Km and kcat) of cathepsin B for a specific peptide linker conjugated to a fluorophore like 7-amino-4-methylcoumarin (AMC).
-
Reagent Preparation:
-
Activate cathepsin B as described in Protocol 1.
-
Prepare a series of dilutions of the peptide-AMC substrate in Assay Buffer. The concentration range should ideally span from 0.1 to 10 times the expected Km value.[10]
-
-
Assay Setup (in a 96-well black microplate): [10]
-
Add 50 µL of the activated cathepsin B solution to each well.
-
To initiate the reaction, add 50 µL of each substrate dilution to the corresponding wells.
-
Controls:
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[10]
-
Measure the increase in fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC.[11]
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence vs. time plot.[10]
-
Plot V₀ against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[10]
-
Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.[10]
-
Visualizations
Caption: General workflow for a cathepsin B cleavage assay.
Caption: Troubleshooting logic for low cleavage efficiency.
References
- 2. researchgate.net [researchgate.net]
- 3. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative study of cathepsin B-cleavable linkers for the optimal design of cathepsin B-specific doxorubicin prodrug nanoparticles for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. pubs.acs.org [pubs.acs.org]
strategies to prevent neutrophil elastase cleavage of Val-Cit
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Val-Cit linkers in antibody-drug conjugates (ADCs) and other drug delivery systems. The focus is on strategies to prevent cleavage by human neutrophil elastase (NE), a common cause of premature payload release and associated toxicities.
Troubleshooting Guides
Issue: Premature Payload Release in the Presence of Neutrophils
If you are observing premature release of your payload in in vitro or in vivo models where neutrophils are present, it is likely due to the cleavage of the Val-Cit linker by neutrophil elastase.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature Val-Cit linker cleavage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Val-Cit linker cleavage by neutrophils?
A1: The Val-Cit dipeptide linker is a known substrate for human neutrophil elastase (NE), a serine protease secreted by neutrophils.[1][2][3] NE can cleave the peptide bond between the valine and citrulline residues, leading to the premature release of the conjugated payload in the extracellular space.[4][5] This can result in off-target toxicity, particularly neutropenia, as the released cytotoxic drug can harm neutrophils and their precursors.[3][4][6][7]
Q2: My Val-Cit ADC is stable in human plasma assays but shows instability in whole blood or in vivo. Why?
A2: Standard plasma stability assays may not fully recapitulate the in vivo environment. The presence of neutrophils in whole blood and in vivo introduces active neutrophil elastase, which is not a significant component of plasma.[3] Therefore, a linker that appears stable in plasma can still be susceptible to cleavage in the presence of neutrophils.
Q3: What are the most effective modifications to the Val-Cit linker to prevent neutrophil elastase cleavage?
A3: Several strategies have been developed to enhance the stability of peptide linkers against neutrophil elastase:
-
Amino Acid Substitution: Replacing the valine residue at the P2 position with glycine to create a Glutamic acid-Glycine-Citrulline (EGCit) linker has been shown to confer significant resistance to neutrophil elastase while maintaining susceptibility to intracellular cathepsin B cleavage.[4]
-
N-Methylation: Incorporating N-methylation into the peptide backbone, for example creating an EV(N-Me)Cit linker, can also increase resistance to NE cleavage.[4]
-
Tandem-Cleavage Linkers: These linkers employ a protective group, such as a β-glucuronide moiety, that sterically hinders access to the Val-Cit sequence.[2][8][9] This protective group is cleaved by a different enzyme within the target cell, thereby exposing the Val-Cit linker for subsequent payload release.[2][8]
-
Exolinkers: This approach repositions the cleavable peptide sequence to an "exo" position on the p-aminobenzyl carbamate (PABC) spacer. This design can shield the linker from extracellular proteases like neutrophil elastase.[5]
Q4: Are there alternative linker technologies that are inherently resistant to neutrophil elastase?
A4: Yes, several alternative linker strategies can be considered:
-
Legumain-Sensitive Linkers: Linkers containing asparagine (Asn) residues can be designed for cleavage by legumain, an enzyme overexpressed in some tumors, and have shown stability against neutrophil elastase.[1][3]
-
β-Glucuronide Linkers: These linkers are cleaved by β-glucuronidase, an enzyme active in the tumor microenvironment and within lysosomes, and are not substrates for neutrophil elastase.[10]
-
Non-Cleavable Linkers: These linkers rely on the degradation of the antibody backbone within the lysosome to release the payload. They are inherently stable to extracellular proteases.[1]
Data on Linker Stability
The following tables summarize the stability of different linker designs in the presence of human neutrophil elastase.
Table 1: Stability of Di- and Tri-peptide Linker Probes against Human Neutrophil Elastase
| Linker Sequence | P3 Residue | P2 Residue | % Degradation (Time) | Reference |
| VCit | - | Valine | Significant | [4] |
| EVCit | Glutamic Acid | Valine | Significant | [4] |
| EGCit | Glutamic Acid | Glycine | Marginal/None | [4] |
| EACit | Glutamic Acid | Alanine | Significant | [4] |
| ELCit | Glutamic Acid | Leucine | Marginal/None | [4] |
| EICit | Glutamic Acid | Isoleucine | Significant | [4] |
| EV(N-Me)Cit | Glutamic Acid | N-Methyl Valine | Marginal/None | [4] |
| GCit | - | Glycine | Marginal/None | [4] |
Data adapted from studies on small molecule probes.
Table 2: Stability of Antibody-Drug Conjugates with Different Linkers in the Presence of Human Neutrophil Elastase
| ADC Linker Type | % Intact ADC Remaining (Time) | Reference |
| Val-Cit (vc) | Decreased Significantly | [3][11] |
| Glu-Val-Cit (EVCit) | Decreased Significantly | [4] |
| Glu-Gly-Cit (EGCit) | Stable | [4] |
| β-Glucuronide Linker | Stable | [10] |
| Non-cleavable (mc) | Stable | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Linker Stability with Purified Human Neutrophil Elastase
Objective: To determine the susceptibility of a Val-Cit or modified linker to cleavage by purified human neutrophil elastase (NE).
Materials:
-
Antibody-Drug Conjugate (ADC) with the linker of interest
-
Purified human neutrophil elastase (commercially available)
-
Assay Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., acetonitrile with an internal standard for LC-MS)
-
LC-MS system for analysis
Methodology:
-
Prepare a solution of the ADC in the assay buffer at a final concentration of, for example, 10 µM.
-
Add purified human neutrophil elastase to the ADC solution to a final concentration of, for example, 20 nM.[12]
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction.
-
Immediately quench the reaction by adding a 4-fold excess of cold quenching solution to precipitate the protein.[2]
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the amount of released payload and/or the remaining intact ADC.
-
Calculate the percentage of cleavage over time.
Caption: Experimental workflow for in vitro neutrophil elastase cleavage assay.
Signaling Pathways and Logical Relationships
Intended vs. Premature Cleavage of Val-Cit Linker
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. sutrobio.com [sutrobio.com]
- 11. mdpi.com [mdpi.com]
- 12. Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Linker Modification to Reduce ADC Hydrophobicity
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to mitigate challenges associated with the hydrophobicity of Antibody-Drug Conjugates (ADCs) through linker modification.
Guide 1: Troubleshooting Common Experimental Issues
This guide is designed to help you diagnose and resolve common issues encountered during ADC development related to linker and payload hydrophobicity.
Q1: My ADC is showing significant aggregation immediately after the conjugation reaction. What are the likely causes and how can I fix this?
A1: Immediate aggregation post-conjugation is a common problem driven by the substantial increase in the molecule's overall hydrophobicity.[1][2]
Possible Causes & Troubleshooting Steps:
-
High Hydrophobicity of Payload-Linker: Many potent cytotoxic payloads and traditional linkers (e.g., those with a Phenylalanine-Alanine-Beta-Alanine or PAB moiety) are inherently hydrophobic.[1][3] When conjugated, they can cause the ADC to expose hydrophobic patches, leading to intermolecular interactions and aggregation.[4]
-
Solution: The most effective strategy is to incorporate hydrophilic moieties into the linker. Options include polyethylene glycol (PEG) chains, charged sulfonate groups, or sugar-based linkers (glycans).[5][6][7] These create a "hydration shell" that masks the payload's hydrophobicity, improving solubility.[8][9]
-
-
High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules directly increases the ADC's surface hydrophobicity, making it more prone to aggregation.[1][10]
-
Solution: Optimize the conjugation reaction to target a lower average DAR. This can be achieved by reducing the molar excess of the payload-linker during the reaction. Subsequently, you can use Hydrophobic Interaction Chromatography (HIC) to isolate ADC species with lower, more favorable DARs for further analysis.[6][11]
-
-
Unfavorable Conjugation Conditions: The buffer conditions used during conjugation can stress the antibody and promote aggregation.
-
Solution 1 (Optimize pH and Buffer): Screen different buffer systems and pH values. Avoid the isoelectric point (pI) of the antibody, as solubility is at its minimum at this pH.[4]
-
Solution 2 (Reduce Organic Co-solvent): While organic co-solvents are often needed to dissolve the hydrophobic payload-linker, their concentration should be minimized as they can destabilize the antibody.[4][5]
-
Q2: My ADC looks good after purification, but it aggregates during storage or after freeze-thaw cycles. What should I do?
A2: This indicates a problem with the long-term physical instability of the ADC, often due to formulation or handling issues.[2]
Possible Causes & Troubleshooting Steps:
-
Suboptimal Formulation: The storage buffer may not be adequately stabilizing the ADC.
-
Solution: Optimize your formulation by adding stabilizing excipients. Polysorbates (e.g., Polysorbate 20 or 80) and sugars (e.g., sucrose, trehalose) are commonly used to prevent protein aggregation.[6]
-
-
Physical Stress: ADCs can be sensitive to physical stress.
-
Solution 1 (Minimize Freeze-Thaw Cycles): Aliquot ADC samples into single-use volumes to avoid the damaging effects of repeated freezing and thawing.[6]
-
Solution 2 (Gentle Handling): Avoid vigorous shaking or vortexing of the ADC solution, as shear stress can induce denaturation and aggregation.[4][6]
-
Q3: My ADC shows poor efficacy and rapid clearance in animal models despite good in vitro potency. Could this be related to hydrophobicity?
A3: Yes, this is a classic sign that the ADC's hydrophobicity is negatively impacting its pharmacokinetic (PK) profile.[12][13]
Possible Causes & Troubleshooting Steps:
-
High ADC Hydrophobicity: Hydrophobic ADCs are often subject to non-specific uptake and rapid clearance by the reticuloendothelial system (e.g., in the liver), preventing them from reaching the tumor site.[7][14][15]
-
Solution 1 (Introduce Hydrophilic Linkers): This is the most direct way to improve the PK profile. PEGylated linkers, for instance, increase the ADC's hydrodynamic radius and shield it from clearance mechanisms, prolonging its circulation half-life.[7][16][17]
-
Solution 2 (Lower the DAR): A lower drug loading can significantly decrease overall hydrophobicity and improve circulation time.[6]
-
-
ADC Aggregation: Aggregates are cleared from circulation much more rapidly than monomeric ADCs and may have reduced binding affinity for the target antigen.[1][2]
Guide 2: Frequently Asked Questions (FAQs)
Q1: What is the primary driver of ADC aggregation?
A1: The main cause of ADC aggregation is the increase in surface hydrophobicity after conjugating a hydrophobic linker-payload to the antibody.[1] Many potent cytotoxic drugs are highly hydrophobic.[1] This modification can expose or create hydrophobic patches on the antibody surface, leading to self-association to minimize exposure to the aqueous environment.[4][5]
Q2: What are the negative consequences of ADC aggregation?
A2: ADC aggregation can severely compromise a therapeutic candidate in several ways:[1][2]
-
Reduced Efficacy: Aggregates may have altered binding affinity and are often cleared more rapidly from the bloodstream, reducing exposure at the target site.[1][2]
-
Increased Immunogenicity: The immune system can recognize aggregates as foreign, potentially triggering an unwanted immune response and the formation of anti-drug antibodies (ADAs).[1][2]
-
Physical Instability: Aggregation can lead to precipitation, which affects the product's shelf-life, manufacturability, and accurate dosing.[1]
-
Process Inefficiencies: Removing aggregates requires additional purification steps, which reduces the overall yield and increases manufacturing costs.[1][4]
Q3: What are some examples of hydrophilic linkers?
A3: Several types of hydrophilic linkers have been developed to counteract payload hydrophobicity:[6]
-
Polyethylene Glycol (PEG) Linkers: These are the most common and involve incorporating PEG chains of various lengths (e.g., PEG4, PEG8, PEG24) to increase water solubility and improve pharmacokinetics.[5][6][18]
-
Sulfonate Linkers: Incorporating negatively charged sulfonate groups can significantly increase the hydrophilicity of the linker.[5]
-
Glycan or Sugar-Based Linkers: Natural or synthetic sugar moieties can be used to create highly soluble ADCs.[6][19]
-
Hydrophilic Macrocycles: Structures like cyclodextrins can be integrated into the linker to enhance the in vivo performance of ADCs.[6][20]
Q4: How does linker design influence the Drug-to-Antibody Ratio (DAR)?
A4: While traditional hydrophobic linkers often lead to aggregation at DAR values above 4, hydrophilic linkers can enable the development of stable ADCs with higher DARs (e.g., 8).[10][17] This allows for the delivery of more payload to the target cell, which can enhance potency.[17] Branched or multi-arm PEG linkers are particularly effective at this, allowing for a "doubled payload" approach without triggering aggregation.[17]
Q5: What are the key analytical methods for assessing ADC hydrophobicity and aggregation?
A5: A combination of orthogonal methods is recommended for a complete picture:
-
Hydrophobic Interaction Chromatography (HIC): This is the gold standard for assessing the overall hydrophobicity of an ADC. It separates ADC species based on their DAR, as each conjugated drug increases the molecule's hydrophobicity.[21][22]
-
Size Exclusion Chromatography (SEC): This is the primary method used to separate and quantify high molecular weight species (aggregates) from the monomeric ADC based on their size.[5][23][24]
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can be used to detect the presence and formation rate of aggregates.[5][23]
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the impact of hydrophilic linkers on key ADC properties.
Table 1: Impact of Hydrophilic Linker Type on ADC Aggregation
| ADC Construct | Linker Type | Stress Condition | % High Molecular Weight Species (Aggregates) | Reference |
| Trastuzumab-MMAE | Standard (MC-Val-Cit-PABC) | 2 days at +4°C | Moderately Aggregated | [25] |
| Trastuzumab-MMAE | Standard (MC-Val-Cit-PABC) | 2 days at +40°C | >95% | [25] |
| Trastuzumab-MMAU | Hydrophilic (Glucuronide-based) | 2 days at +4°C | Not Aggregated | [25] |
| Trastuzumab-MMAU | Hydrophilic (Glucuronide-based) | 2 days at +40°C | ~2% | [25] |
Table 2: Effect of PEG Linker Length on ADC Pharmacokinetics (PK) in Rats
| ADC Construct | PEG Length | Half-Life (t½) | Clearance Rate | Reference |
| IgG-MMAE | No PEG | Baseline | Baseline | [7][16] |
| IgG-PEG4-MMAE | 4 units | Increased | Slower | [7] |
| IgG-PEG8-MMAE | 8 units | Significantly Increased | Plateaued (Slower) | [7][16] |
| IgG-PEG12-MMAE | 12 units | Similar to PEG8 | Similar to PEG8 | [7] |
Note: Data is synthesized from multiple studies and should be used for comparative purposes. Absolute values depend on the specific antibody, payload, and experimental model.
Experimental Protocols
Protocol 1: Analysis of ADC Hydrophobicity by HIC
Objective: To separate ADC species based on their hydrophobicity to determine the average DAR and assess the overall hydrophobicity profile.[21][22]
Materials:
-
HIC Column: TSKgel Butyl-NPR (Tosoh Bioscience) or similar.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[6]
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[6]
-
HPLC System: Agilent 1260 Infinity Bio-inert LC or equivalent.[24]
-
ADC Sample
Methodology:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a final concentration of approximately 1 mg/mL in Mobile Phase A.[6] Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject 10-20 µL of the prepared ADC sample onto the column.
-
Chromatographic Separation: Elute the bound ADC species using a linear gradient from high salt to low salt.
-
Gradient: 0-100% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 0.8 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
-
Data Analysis: Unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), which are more hydrophobic and bind more strongly to the column.[26] Integrate the peak areas for each species to calculate the relative distribution and the average DAR.
Protocol 2: Quantification of ADC Aggregation by SEC
Objective: To quantify the percentage of high molecular weight species (aggregates and dimers) relative to the monomeric ADC.[2][24]
Materials:
-
SEC Column: TSKgel G3000SWxl (Tosoh Bioscience) or Agilent AdvanceBio SEC 300Å.[6][24]
-
Mobile Phase: Phosphate-Buffered Saline (PBS), pH 7.4, or 50 mM Sodium Phosphate with 150 mM Sodium Chloride, pH 7.0.[24][27]
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC or equivalent.[24]
-
ADC Sample
Methodology:
-
System Equilibration: Equilibrate the SEC column with the chosen mobile phase at a constant flow rate until the baseline is stable.
-
Sample Preparation: Dilute the ADC sample to a concentration of 0.5-2.0 mg/mL using the mobile phase.[6] Do not vortex.
-
Injection: Inject 10-20 µL of the prepared ADC sample.
-
Chromatographic Separation:
-
Elution: Isocratic elution with the mobile phase for 15-20 minutes.
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: Monitor UV absorbance at 280 nm.
-
-
Data Analysis: High molecular weight species (aggregates) will elute first, followed by the main monomer peak, and then any low molecular weight fragments. Integrate the peak areas of all species. Calculate the percentage of aggregate using the formula: (% Aggregate) = (Area of Aggregate Peaks / Total Area of All Peaks) * 100.
Visualizations
Caption: Troubleshooting workflow for ADC aggregation and poor pharmacokinetics.
Caption: Logical relationship between linker hydrophilicity and ADC performance.
Caption: General experimental workflow for developing ADCs with optimized linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. cytivalifesciences.com [cytivalifesciences.com]
- 6. benchchem.com [benchchem.com]
- 7. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 12. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. adcreview.com [adcreview.com]
- 18. benchchem.com [benchchem.com]
- 19. The High Hydrophilicity of ADC Linker Has Become the Main Trend in Modification | AxisPharm [axispharm.com]
- 20. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 21. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ADC Purification, Aggregation & Stability: Advanced guide topic 3 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 24. agilent.com [agilent.com]
- 25. researchgate.net [researchgate.net]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. lcms.cz [lcms.cz]
Technical Support Center: Scaling Up Val-Cit Linker Synthesis
Welcome to the technical support center for the synthesis of Val-Cit linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the scale-up of Val-Cit linker synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of Val-Cit linkers, offering potential causes and actionable solutions.
Issue 1: Low Yield of the Val-Cit Dipeptide or Final Linker-Payload Conjugate
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotection | - Extend Deprotection Time: Increase the incubation time with the deprotecting agent (e.g., piperidine for Fmoc). - Use a Stronger Deprotection Reagent: For stubborn Fmoc groups, consider using a solution containing DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Monitor Deprotection: Use a qualitative test like the Kaiser test to confirm the complete removal of the protecting group before proceeding to the next coupling step. |
| Poor Coupling Efficiency | - Increase Reagent Equivalents: Use a higher excess of the protected amino acid and coupling reagents. - Optimize Coupling Reagents: Switch to a more efficient coupling reagent such as HATU or HCTU, especially for sterically hindered couplings. - Extend Coupling Time: Increase the reaction time to allow the coupling to go to completion. Monitoring with a Kaiser test is recommended. - Double Coupling: Perform the coupling step twice with fresh reagents to ensure complete reaction. |
| Peptide Aggregation on Solid Support | - Change Solvent System: Switch from DMF to NMP or use a solvent mixture (e.g., DMF/DMSO) to improve solvation and disrupt secondary structures. - Incorporate Chaotropic Salts: Add salts like LiCl to the reaction mixture to disrupt hydrogen bonding and reduce aggregation. - Elevated Temperature: Perform the coupling at a higher temperature (e.g., using microwave-assisted synthesis) to overcome aggregation. |
| Premature Cleavage from Resin | - Select an Appropriate Resin: For acid-sensitive linkers, ensure the resin and protecting group strategy are compatible to prevent premature cleavage during deprotection steps. Trityl-based resins can offer more stability. |
Issue 2: High Levels of Diastereomeric Impurity (Epimerization)
| Potential Cause | Troubleshooting Steps |
| Base-catalyzed Epimerization during Activation/Coupling | - Choice of Base: Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or collidine instead of DIPEA or triethylamine. Use the minimum necessary amount of base. - Coupling Reagent Selection: Use coupling reagents known to suppress epimerization, such as those combined with additives like HOBt or Oxyma. Carbodiimide-based activators like DIC in the presence of Oxyma are a good choice. - Minimize Pre-activation Time: Add the coupling reagent directly to the mixture of the amino acid and the resin-bound amine without a prolonged pre-activation step. |
| Reaction Temperature | - Lower the Coupling Temperature: Perform the coupling reaction at 0°C or room temperature, as higher temperatures can increase the rate of epimerization. |
| Solvent Polarity | - Use Less Polar Solvents: Consider using a solvent mixture like CH2Cl2/DMF to reduce the polarity of the reaction medium, which can sometimes suppress epimerization.[1] |
| Epimerization of the Citrulline Residue | - A modified synthetic route that avoids epimerization involves incorporating the p-aminobenzyl alcohol (PAB) spacer via HATU coupling followed by dipeptide formation.[2] This method has been shown to produce the Val-Cit dipeptide linker with exclusive diastereoselectivity.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up Val-Cit linker synthesis from lab to pilot or production scale?
A1: The primary challenges in scaling up Val-Cit linker synthesis include:
-
Maintaining Batch-to-Batch Consistency: Ensuring consistent yield, purity, and impurity profiles across larger batches.
-
Heat Transfer and Temperature Control: Exothermic reactions that are easily managed at a small scale can become problematic in larger reactors, potentially leading to side reactions and impurities.
-
Mixing Efficiency: Achieving homogeneous mixing in large reaction vessels is critical for complete reactions and to avoid localized high concentrations of reagents.
-
Purification: Chromatographic purification becomes a significant bottleneck at a larger scale. Developing robust and scalable purification methods, such as preparative HPLC, is crucial.[3]
-
Handling of Materials: Managing larger quantities of raw materials, solvents, and waste requires specialized equipment and safety protocols.
Q2: Which synthetic route, solid-phase or solution-phase, is more suitable for large-scale production of Val-Cit linkers?
A2: Both solid-phase peptide synthesis (SPPS) and solution-phase synthesis have been used for Val-Cit linkers.[4][]
-
SPPS offers advantages in terms of simplified purification of intermediates, as excess reagents and byproducts are removed by washing the resin.[6] This makes it well-suited for the synthesis of the dipeptide itself. High-yielding and scalable SPPS methods for Val-Cit linkers have been developed.[7]
-
Solution-phase synthesis can be more cost-effective for large-scale production as it avoids the use of expensive resins and can be performed in standard chemical reactors. However, it requires careful purification after each step to remove byproducts and unreacted starting materials. A reported high-yielding (50% overall) and scalable synthesis of a Mc-Val-Cit-PABOH linker utilizes a solution-phase approach that effectively controls epimerization.[2]
The choice often depends on the specific linker being synthesized, the required scale, and the available manufacturing infrastructure.
Q3: How can I control for epimerization of the citrulline residue during synthesis?
A3: Epimerization at the citrulline stereocenter is a known issue.[2] Strategies to control this include:
-
Careful selection of coupling reagents and bases: As detailed in the troubleshooting guide, using combinations like DIC/Oxyma and weaker bases can significantly reduce epimerization.[8][9]
-
Modified Synthetic Route: An alternative synthetic strategy involves first coupling the protected citrulline to the PAB spacer, followed by deprotection and coupling with the protected valine. This sequence has been shown to avoid epimerization at the citrulline residue.[2]
Q4: What are the critical quality attributes (CQAs) for a Val-Cit linker, and what analytical methods should be used to monitor them?
A4: The CQAs for a Val-Cit linker typically include:
-
Purity: The percentage of the desired linker, free from impurities. This is typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmation of the correct molecular weight and structure, usually determined by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Chiral Purity: The percentage of the desired diastereomer, which is critical for biological activity. This can be assessed by chiral HPLC or by HPLC methods that can separate the diastereomers.
-
Residual Solvents and Reagents: The levels of any remaining solvents or reagents from the synthesis, which are monitored by Gas Chromatography (GC) or HPLC.
Data Presentation
Table 1: Impact of Coupling Reagents on Epimerization
| Coupling Reagent | Additive | Base | % Epimerization (Representative) |
| DIC | HOBt | DIPEA | Low |
| DIC | Oxyma | DIPEA | Very Low |
| HATU | - | DIPEA | Moderate |
| HCTU | - | DIPEA | Moderate |
| PyBOP | - | DIPEA | High |
Note: The actual level of epimerization can vary depending on the specific amino acids being coupled, solvent, temperature, and reaction time.
Table 2: Representative Yields for a Solid-Phase Synthesis of an N3-Val-Cit-PAB-Payload
| Synthesis Step | Expected Yield |
| Solid-Phase Dipeptide Synthesis (Fmoc-Val-Cit-PAB-OH) | 70-85% |
| Azide Functionalization | 80-90% |
| Payload Coupling | 60-75% |
Data adapted from representative protocols. Actual yields may vary.
Experimental Protocols
Protocol 1: High-Yielding Solid-Phase Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol is adapted from a high-yielding and facile synthetic strategy.[7]
-
Resin Loading: Swell 2-chlorotrityl chloride (2-CTC) resin in dichloromethane (DCM). Add Fmoc-Cit-OH (1.5 eq) and DIPEA (3.0 eq) in DCM and agitate for 2 hours. Cap any remaining active sites with methanol.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes, repeat once. Wash the resin thoroughly with DMF and DCM.
-
Valine Coupling: Dissolve Fmoc-Val-OH (2.0 eq), HATU (1.95 eq), and DIPEA (4.0 eq) in DMF. Add the solution to the deprotected resin and agitate for 2 hours. Monitor for completion using the Kaiser test.
-
Cleavage from Resin: Cleave the dipeptide from the resin using a solution of hexafluoroisopropanol (HFIP) in DCM. Neutralize the cleavage solution with pyridine and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to yield Fmoc-Val-Cit-PAB-OH.
Protocol 2: Epimerization Control during Val-Cit Coupling (Solution Phase)
This protocol is based on a method designed to minimize epimerization.[2]
-
Synthesis of Cbz-Cit-PABOH: To a solution of Cbz-L-Citrulline and 4-aminobenzyl alcohol in DMF, add HATU and DIPEA. Stir at room temperature until the reaction is complete. Purify by column chromatography.
-
Deprotection of Cbz-Cit-PABOH: Remove the Cbz protecting group by hydrogenation using Pd/C in methanol.
-
Coupling with Fmoc-Val-OSu: Dissolve the deprotected Cit-PABOH in DMF and add commercially available Fmoc-Val-OSu. Stir at room temperature. This step proceeds with high yield (85-95%) and as a single diastereomer.[10]
-
Workup and Purification: After the reaction is complete, remove the solvent and purify the product by column chromatography.
Visualizations
Caption: General workflow for the synthesis of a Val-Cit linker-payload.
Caption: Troubleshooting workflow for low yield in solid-phase synthesis.
Caption: Mechanism of epimerization via oxazolone formation.
References
- 1. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 2. polypeptide.com [polypeptide.com]
- 3. bachem.com [bachem.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 6. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 7. Development of Large-scale Cross-linking Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Window of Val-Cit ADCs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the therapeutic window of Valine-Citrulline (Val-Cit) linked antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable mitigation strategies.
Q1: Why am I observing rapid clearance and poor exposure of my Val-Cit ADC in our mouse xenograft model?
A: Rapid clearance of Val-Cit ADCs in mice is a common issue, primarily due to premature cleavage of the linker in mouse plasma, leading to off-target toxicity and reduced efficacy.[1]
-
Potential Causes:
-
Linker Instability in Mouse Plasma: The Val-Cit linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in mouse plasma but not in human plasma.[1][2] This results in the premature release of the payload before the ADC can reach the tumor.
-
High Hydrophobicity: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, increase the ADC's overall hydrophobicity.[1][3] This can lead to aggregation and rapid clearance by the liver.
-
High Drug-to-Antibody Ratio (DAR): A high DAR can exacerbate hydrophobicity and lead to faster clearance.[1][4]
-
-
Troubleshooting & Mitigation Strategies:
-
Assess Linker Stability: Conduct an in vitro plasma stability assay to compare your ADC's stability in mouse versus human plasma. A significantly shorter half-life in mouse plasma points to Ces1c-mediated cleavage.[1]
-
Modify the Linker:
-
Incorporate Glutamic Acid (EVCit): Adding a glutamic acid residue to create a glutamic acid-valine-citrulline (EVCit or Glu-Val-Cit) tripeptide linker significantly increases stability in mouse plasma by reducing susceptibility to Ces1c.[1][5][6]
-
Consider Alternative Dipeptides: The valine-alanine (Val-Ala) linker is less hydrophobic than Val-Cit and can improve pharmacokinetics, particularly with lipophilic payloads.[1][7]
-
-
Optimize DAR: Aim for a lower, more homogeneous DAR (e.g., 2 or 4) using site-specific conjugation methods to reduce hydrophobicity-driven clearance.[1]
-
Increase Hydrophilicity: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design to mask payload hydrophobicity and improve solubility.[1][8]
-
Q2: My Val-Cit ADC is showing significant off-target toxicity, such as neutropenia or hepatotoxicity, even at sub-optimal doses. What is the cause?
A: Off-target toxicity is a major dose-limiting factor for Val-Cit ADCs and often stems from the premature release of the payload in systemic circulation.[3][9][10]
-
Potential Causes:
-
Premature Linker Cleavage: Besides mouse Ces1c, human neutrophil elastase can also cleave the Val-Cit linker, releasing the cytotoxic payload into the bloodstream and damaging healthy cells, particularly hematopoietic cells.[1][3][11]
-
"Bystander Effect" in Healthy Tissues: If a membrane-permeable payload is released prematurely, it can diffuse into and kill healthy bystander cells.[1][3]
-
Fc-mediated Uptake: The antibody's Fc region can be recognized by Fc gamma receptors (FcγRs) on healthy immune cells, leading to target-independent uptake and toxicity.[1][3]
-
High Hydrophobicity: Hydrophobic ADCs are prone to aggregation and non-specific uptake by the liver, which can result in hepatotoxicity.[3]
-
-
Troubleshooting & Mitigation Strategies:
-
Enhance Linker Stability: Use more stable linkers like Glu-Val-Cit (EVCit) or Glu-Gly-Cit (EGCit) that are less susceptible to cleavage by non-target proteases.[1][9]
-
Select Appropriate Payload: For applications where a bystander effect is not desired, or to limit off-target effects, consider a less membrane-permeable payload.[1]
-
Consider Non-cleavable Linkers: If suitable for the payload, a non-cleavable linker, which releases the payload only after lysosomal degradation of the antibody, can minimize off-target release.[1][]
-
Q3: We are struggling with ADC aggregation, especially at higher drug-to-antibody ratios (DAR). How can this be addressed?
A: ADC aggregation is a frequent challenge, particularly with hydrophobic payloads and linkers, and can compromise both efficacy and safety.[8][13]
-
Potential Causes:
-
High Hydrophobicity: The combination of a hydrophobic Val-Cit linker and a hydrophobic payload (e.g., MMAE) is a primary driver of aggregation.[14][15]
-
High DAR: Increasing the DAR, especially beyond 4, significantly increases the overall hydrophobicity and the propensity for aggregation.[4][7]
-
Inappropriate Formulation: Suboptimal buffer conditions, such as pH and ionic strength, can destabilize the ADC and promote aggregation.[8]
-
-
Troubleshooting & Mitigation Strategies:
-
Characterize Aggregation: Use Size Exclusion Chromatography (SEC) to quantify the percentage of high molecular weight species (aggregates) in your ADC preparation.[8]
-
Reduce Hydrophobicity:
-
Switch to a More Hydrophilic Linker: Consider the Val-Ala linker, which is less hydrophobic than Val-Cit, or novel designs like the "Exo-Linker" that can better mask payload hydrophobicity.[1][14]
-
Incorporate Hydrophilic Spacers: PEGylation of the linker can improve solubility and reduce aggregation.[8]
-
-
Optimize DAR: Aim for a lower average DAR or use site-specific conjugation to produce a more homogeneous product with a defined DAR of 2 or 4.[1]
-
Optimize Formulation: Screen different buffer conditions (pH, excipients like arginine, sucrose, or polysorbates) to find a formulation that minimizes aggregation.[13]
-
Q4: The in vitro potency of our ADC is lower than expected. How can we troubleshoot inefficient payload delivery?
A: Low potency can result from several factors that prevent the payload from reaching its intracellular target.
-
Potential Causes:
-
Inefficient ADC Internalization: The antibody may not be efficiently internalized by the target cells upon binding to its antigen.[13][16]
-
Inefficient Linker Cleavage: The target cells may not have sufficient levels of the required lysosomal enzymes (e.g., Cathepsin B for Val-Cit linkers) to cleave the linker and release the payload.[][13]
-
Impaired Lysosomal Trafficking: The ADC may be recycled back to the cell surface instead of being trafficked to the lysosome.[11]
-
Drug Efflux: The released payload may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).[11]
-
-
Troubleshooting & Mitigation Strategies:
-
Assess ADC Internalization: Confirm that the ADC is internalized using a fluorescently labeled ADC with microscopy or flow cytometry.[13][17] Assays using pH-sensitive dyes can track trafficking to acidic compartments like lysosomes.[16]
-
Measure Enzymatic Activity: Measure the activity of Cathepsin B in target cell lysates to ensure it is present and active.[11][13]
-
Evaluate Lysosomal Function: Use probes to measure lysosomal pH and general lysosomal activity.[11]
-
Determine Sensitivity to Free Payload: Test the cytotoxicity of the free payload on the target cells. If the cells are resistant to the free drug, this points towards a payload-related resistance mechanism like drug efflux.[11]
-
Quantitative Data Summary
The stability of the linker is a critical parameter influencing the therapeutic window. The following tables summarize key data comparing the Val-Cit linker to its more stable derivatives.
Table 1: Comparison of Linker Stability in Human vs. Mouse Plasma
| Linker Type | Plasma Source | Half-life (t½) | Key Findings | Reference(s) |
| Val-Cit (VCit) | Human | Highly Stable (>28 days) | Stable in human plasma, suitable for clinical use. | [2][5] |
| Mouse | Unstable (~2 days) | Rapidly cleaved by mouse Ces1c, leading to premature payload release. | [2][5][6] | |
| Glu-Val-Cit (EVCit) | Human | Highly Stable (>28 days) | Retains high stability in human plasma. | [5] |
| Mouse | Stable (~12 days) | Addition of Glutamic acid protects the linker from Ces1c cleavage. | [5][6] |
Table 2: Cathepsin B-Mediated Cleavage Efficiency
| Linker Type | Relative Cleavage Rate | Half-life (t½) in presence of Cathepsin B | Key Findings | Reference(s) |
| Val-Cit (VCit) | Baseline | 4.6 h | Efficiently cleaved by Cathepsin B. | [5] |
| Glu-Val-Cit (EVCit) | Faster than VCit | 2.8 h | More sensitive to Cathepsin B cleavage than the standard VCit linker. | [5] |
| Ser-Val-Cit (SVCit) | Slower than VCit | 5.4 h | Less sensitive to Cathepsin B cleavage. | [5] |
Key Experimental Protocols
Detailed methodologies for essential experiments are provided below to guide your research.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).[2][3]
Materials:
-
ADC of interest
-
Pooled plasma (Human, Mouse)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Quenching solution (e.g., acetonitrile)
-
LC-MS system for analysis
Procedure:
-
Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL).
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.
-
Immediately quench the reaction by adding 3 volumes of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
Analyze the samples using a validated LC-MS method to quantify the amount of intact ADC and/or released payload.
-
Plot the percentage of intact ADC remaining over time and calculate the plasma half-life (t½).[18]
Protocol 2: ADC Internalization Assay using a pH-Sensitive Dye
Objective: To visualize and quantify the internalization and lysosomal trafficking of an ADC.[11][16][17]
Materials:
-
Target-expressing cancer cell line
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo™)
-
Isotype control ADC labeled with the same dye
-
Complete cell culture medium
-
Fluorescence microscope or high-content imager
Procedure:
-
Seed target cells in a multi-well imaging plate and allow them to adhere overnight.
-
Treat the cells with the fluorescently labeled ADC and isotype control ADC at a predetermined concentration.
-
Incubate the cells at 37°C to allow for internalization.
-
At various time points (e.g., 1, 4, 8, 24 hours), wash the cells with PBS to remove unbound ADC.
-
Acquire images using a fluorescence microscope. The fluorescence signal of pH-sensitive dyes increases dramatically in the acidic environment of endosomes and lysosomes.
-
Quantify the fluorescence intensity per cell using image analysis software to determine the rate and extent of internalization and lysosomal co-localization.
Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Analysis
Objective: To determine the average Drug-to-Antibody Ratio (DAR) and assess the hydrophobicity profile of an ADC, which correlates with aggregation propensity.[3][19]
Materials:
-
ADC sample (1 mg/mL)
-
HIC HPLC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Apply a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B) to elute the bound proteins.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
Data Analysis:
-
DAR: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.) to calculate the average DAR.
-
Hydrophobicity: Compare the retention time of the ADC to the unconjugated antibody. A longer retention time indicates increased hydrophobicity. Higher DAR species will typically elute later.
-
Visualizations
Mechanism of Action and Cleavage Pathways
This diagram illustrates the intended intracellular activation pathway of a Val-Cit ADC versus the premature cleavage that can occur in circulation, narrowing the therapeutic window.
Intended vs. premature cleavage of Val-Cit ADCs.
Troubleshooting Workflow for High Off-Target Toxicity
This decision tree provides a logical workflow for diagnosing the root cause of unexpected toxicity observed in preclinical models.
Decision tree for troubleshooting off-target toxicity.
Experimental Workflow for Linker Stability Assessment
This diagram outlines the key steps involved in comparing the stability of an ADC in plasma from different species.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 11. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibody Internalization Assay | Kyinno Bio [kyinno.com]
- 17. ADC antibody internalization assay-DIMA BIOTECH [dimabio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Val-Cit Linker Stability in Preclinical Models
Welcome to the technical support center for mitigating Ces1c-mediated cleavage of Val-Cit linkers in preclinical models. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the preclinical evaluation of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: We are observing poor ADC stability and premature payload release in our mouse model. Could Ces1c be the cause?
A1: Yes, this is a very likely cause. The valine-citrulline (Val-Cit) linker, while generally stable in human and non-human primate plasma, is known to be susceptible to cleavage by a rodent-specific enzyme called carboxylesterase 1c (Ces1c).[1][2] This enzyme is present at high levels in the plasma of mice and rats, leading to premature release of the cytotoxic payload before the ADC can reach the target tumor cells.[3][4] This phenomenon can lead to misleading pharmacokinetic (PK) data, reduced therapeutic efficacy, and increased off-target toxicity in murine studies.[1][3]
Q2: What are the primary strategies to overcome Ces1c-mediated cleavage of our Val-Cit ADC?
A2: There are two main, validated strategies to mitigate this issue:
-
Linker Re-engineering: Modify the Val-Cit linker to be resistant to Ces1c. A highly successful approach is the addition of a glutamic acid residue to the N-terminus of the linker, creating a glutamic acid-valine-citrulline (EVCit) tripeptide.[2][5][6] This modification sterically hinders the Ces1c enzyme while still allowing for efficient cleavage by cathepsins within the target tumor cell.
-
Use of Ces1c Knockout Mouse Models: A direct way to eliminate the confounding variable of Ces1c is to use a mouse model that lacks the enzyme. Ces1c knockout (Ces1c-/-) mice, particularly when cross-bred with immunodeficient strains (e.g., Ces1c-/- SCID mice), provide a more translationally relevant model.[1][7] In these mice, Val-Cit ADCs exhibit pharmacokinetic profiles that are much more comparable to those seen in humans and monkeys, leading to more accurate efficacy data.[8][9]
Q3: How does the conjugation site on the antibody affect Ces1c-mediated cleavage?
A3: The specific site of conjugation on the antibody can significantly impact the stability of the Val-Cit linker. Linkers attached to more sterically hindered or protected sites on the antibody may be less accessible to Ces1c, resulting in greater stability in mouse plasma.[1] Conversely, linkers conjugated to highly exposed sites are more vulnerable to enzymatic cleavage.[5][10] Therefore, site-specific conjugation technologies can be leveraged to produce more homogeneous ADCs with potentially improved stability profiles.
Q4: Are there alternative cleavable linkers that are inherently resistant to Ces1c?
A4: Yes, several alternative linker technologies have been developed to be stable in mouse plasma. Legumain-cleavable linkers, which often contain asparagine (Asn) residues, are an example of a class of linkers that demonstrate excellent stability in both mouse and human plasma, making them a suitable alternative for preclinical development.[11] Additionally, other designs like "exo-cleavable" linkers reposition the cleavable peptide to enhance stability against enzymes like Ces1c and human neutrophil elastase.[12][13][14]
Troubleshooting Guides
Guide 1: How to Confirm Ces1c is Responsible for Linker Instability
If your Val-Cit linked ADC shows poor performance in mouse models, the first step is to confirm that Ces1c is the cause. This can be achieved through a comparative in vitro plasma stability assay.
Experimental Workflow: Comparative Plasma Stability Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. communities.springernature.com [communities.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unraveling the Interaction between Carboxylesterase 1c and the Antibody-Drug Conjugate SYD985: Improved Translational PK/PD by Using Ces1c Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ADC Therapeutic Index Through Linker Engineering
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on linker engineering for antibody-drug conjugates (ADCs). Our goal is to help you overcome common experimental hurdles and optimize your ADC's therapeutic index.
Troubleshooting Guides
This section addresses specific issues that may arise during your ADC development and characterization experiments.
Problem 1: Low In Vitro Cytotoxicity or High IC50 Value
You observe that your ADC has lower than expected potency in in vitro cytotoxicity assays.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Poor Antibody Binding | Verify the binding affinity of the unconjugated antibody to the target cells using methods like ELISA or flow cytometry.[1] |
| Inefficient ADC Internalization | Confirm that the ADC is being internalized by the target cells. This can be assessed using fluorescently labeled ADCs with microscopy or flow cytometry.[1] |
| Inefficient Linker Cleavage | If using a cleavable linker, ensure the target cells express sufficient levels of the necessary enzymes (e.g., cathepsin B for valine-citrulline linkers).[1][2] Measure the enzymatic activity in cell lysates.[1] |
| Payload Resistance | The target cells may have mechanisms of resistance to the cytotoxic payload, such as drug efflux pumps.[3][4] |
| Suboptimal Drug-to-Antibody Ratio (DAR) | A low DAR may result in reduced potency.[5] Characterize the DAR of your ADC preparation. |
Problem 2: High Off-Target Toxicity in In Vivo Models
Your ADC demonstrates significant toxicity in animal models, affecting healthy tissues.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Premature Payload Release | The linker may be unstable in circulation, leading to the release of the cytotoxic payload before reaching the tumor.[1][6][7] This is a common issue with some cleavable linkers.[1] |
| "On-Target, Off-Tumor" Toxicity | The target antigen may be expressed on healthy tissues, leading to ADC binding and toxicity.[8] |
| Hydrophobicity and Aggregation | Hydrophobic linkers and payloads can lead to ADC aggregation, which can increase clearance and non-specific uptake by tissues like the liver.[1][][10] |
| High DAR | ADCs with a high DAR can have faster plasma clearance and increased off-target toxicity.[5][10] |
Problem 3: Inconsistent Drug-to-Antibody Ratio (DAR) Between Batches
You are observing significant variability in the average DAR of your ADC preparations.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Inconsistent Reaction Conditions | Variations in temperature, pH, reaction time, or reagent concentrations can affect conjugation efficiency.[1] Tightly control and document all reaction parameters.[1] |
| Antibody Heterogeneity | The number and accessibility of conjugation sites (e.g., lysine residues) can vary between antibody batches. |
| Linker-Payload Instability | The linker-payload construct may be degrading during the conjugation reaction. |
| Analytical Method Variability | Ensure that the method used to determine DAR (e.g., HIC-HPLC, LC-MS) is validated and consistently applied. |
Problem 4: ADC Aggregation During Formulation or Storage
You are observing the formation of high molecular weight species in your ADC preparation.
Possible Causes and Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Action |
| Hydrophobic Linker and/or Payload | Hydrophobicity is a common driver of ADC aggregation.[1][] |
| High DAR | A higher number of conjugated drug molecules can increase the overall hydrophobicity of the ADC.[10] |
| Suboptimal Formulation | The buffer conditions (pH, ionic strength, excipients) may not be suitable for maintaining ADC stability.[1] |
| Site of Conjugation | Traditional conjugation to lysine or cysteine residues can result in a heterogeneous mixture that is more prone to aggregation.[6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the in vitro potency of an ADC using a colorimetric MTT assay, which measures the metabolic activity of viable cells.[11][12][13]
Materials:
-
Target and control cell lines
-
Complete cell culture medium
-
ADC and unconjugated antibody controls
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12][14]
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete medium.[12] Add the diluted compounds to the cells and incubate for a period of 72 to 120 hours.[12]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11][14]
-
Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.[12][14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11][14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the ADC concentration to determine the IC50 value.[12][14]
Figure 1: Workflow for an in vitro ADC cytotoxicity assay.
Plasma Stability Assay
This protocol describes how to evaluate the stability of an ADC in plasma, which is crucial for predicting its in vivo behavior.[15]
Materials:
-
Test ADC
-
Plasma (e.g., mouse, rat, human)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for ADC quantification (e.g., ELISA, LC-MS)
Procedure:
-
Incubation: Add the ADC to plasma at a desired final concentration.[15] A control sample of ADC in PBS should be included.[15] Incubate the samples at 37°C.[15]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).[15]
-
Sample Storage: Immediately freeze the collected samples at -80°C to halt any further reactions until analysis.[15]
-
Analysis: Analyze the samples to determine the concentration of the intact ADC and/or the amount of released payload.
-
ELISA: Can be used to measure the concentration of total antibody and antibody-conjugated drug.
-
LC-MS: Can be used to quantify the free payload in the plasma and to determine the average DAR of the remaining ADC.[2]
-
Figure 2: General workflow for an ADC plasma stability assay.
In Vivo Efficacy Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ADC in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells that express the target antigen
-
Test ADC, vehicle control, and other relevant controls
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.[16]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups and administer the ADC and controls (e.g., intravenously) according to the study design.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the animals as indicators of toxicity.[16]
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or based on other predefined criteria.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor activity of the ADC.
Figure 3: Workflow for an in vivo ADC efficacy study.
Frequently Asked Questions (FAQs)
Q1: What is the ideal Drug-to-Antibody Ratio (DAR) for an ADC?
The optimal DAR is a balance between efficacy and safety.[17] While a higher DAR can increase potency, it may also lead to increased toxicity and faster clearance from circulation.[5][17] Conversely, a lower DAR might be safer but less effective.[17] The ideal DAR depends on several factors, including the potency of the payload, the stability of the linker, and the characteristics of the target antigen.[17][] Historically, ADCs had DAR values between 2 and 4, but newer ADCs are being developed with higher DARs, such as Enhertu with a DAR of approximately 8.
Q2: What are the main differences between cleavable and non-cleavable linkers?
Cleavable linkers are designed to release the payload under specific conditions found in the tumor microenvironment or inside cancer cells, such as the presence of certain enzymes or an acidic pH.[2][6] Non-cleavable linkers are more stable and release the payload after the antibody is degraded in the lysosome.[2][19]
| Linker Type | Advantages | Disadvantages |
| Cleavable | - Targeted drug release[20] - Potential for bystander effect[2] | - Risk of premature payload release and off-target toxicity[1][6] |
| Non-cleavable | - Greater plasma stability[19][20] - Reduced off-target toxicity[] | - Slower payload release[] - Dependent on lysosomal degradation of the antibody[19] |
Q3: How does the hydrophobicity of the linker and payload affect ADC performance?
Increased hydrophobicity can lead to ADC aggregation, faster clearance from circulation, and non-specific uptake by healthy tissues, all of which can negatively impact the therapeutic index.[4][] Incorporating hydrophilic components, such as polyethylene glycol (PEG), into the linker can help mitigate these issues.[6]
Q4: What is the "bystander effect" and how is it influenced by the linker?
The bystander effect refers to the ability of a released payload to kill neighboring antigen-negative tumor cells.[2][22] This is particularly important in heterogeneous tumors where not all cells express the target antigen. Cleavable linkers that release a membrane-permeable payload are more likely to induce a bystander effect.[2] Non-cleavable linkers, which release the payload intracellularly, generally have a reduced or absent bystander effect.[23]
Figure 4: The bystander effect with cleavable vs. non-cleavable linkers.
Q5: Why do my in vitro results not always translate to in vivo efficacy?
Discrepancies between in vitro and in vivo results are common in ADC development.[1][24] Some potential reasons include:
-
Linker instability in plasma: Some linkers that are stable in cell culture media may be rapidly cleaved in plasma, leading to premature payload release and reduced efficacy in vivo.[1] For example, the commonly used valine-citrulline linker is known to be unstable in mouse plasma.[1]
-
Pharmacokinetics (PK): The PK properties of the ADC, such as its clearance rate and tissue distribution, can significantly impact its in vivo efficacy and are not fully captured by in vitro assays.[6][25]
-
Tumor microenvironment: The complex tumor microenvironment, including factors like tumor penetration and antigen heterogeneity, can influence ADC activity in ways that are not replicated in a 2D cell culture system.[23]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biocompare.com [biocompare.com]
- 4. The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. dls.com [dls.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 17. tandfonline.com [tandfonline.com]
- 19. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 20. biotechinformers.com [biotechinformers.com]
- 22. creativepegworks.com [creativepegworks.com]
- 23. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 24. Establishing in vitro-in vivo correlation for antibody drug conjugate efficacy: a PK/PD modeling approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
dealing with diastereomer formation in Val-Cit synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of diastereomer formation during the synthesis of Valine-Citrulline (Val-Cit) dipeptides, a critical component in many antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diastereomer formation during Val-Cit synthesis?
A1: The primary cause of diastereomer formation is the epimerization of the valine residue's α-chiral center during the peptide coupling step.[1] This loss of chiral integrity typically occurs when the carboxylic acid of an N-protected valine is activated by a coupling reagent. The activated intermediate, especially if it forms an oxazolone, is susceptible to deprotonation at the chiral center by a base, followed by re-protonation, which can invert the stereochemistry from the desired L-configuration to the D-configuration.[1][2] This results in a mixture of L-Val-L-Cit (the desired product) and D-Val-L-Cit (the diastereomeric impurity).[1]
Q2: I've synthesized a Val-Cit-PABC linker and my analysis shows a mixture of diastereomers. What is the most effective way to modify my synthetic strategy to resolve this?
A2: A common pitfall is coupling a pre-formed N-protected Val-Cit dipeptide to the p-aminobenzyl alcohol (PABC) spacer, a method known to cause epimerization at the citrulline stereocenter.[1][3] A revised and highly effective strategy is to change the order of assembly. This modified route has been shown to be high-yielding and avoids undesirable epimerization.[1][3] The recommended sequence is to first couple N-protected L-Citrulline with p-aminobenzyl alcohol (PABOH) and then, after deprotection, couple it with an activated N-protected L-Valine derivative.[1]
Q3: Which factors in the coupling step can increase the risk of epimerization?
A3: Several factors during the peptide coupling step can promote epimerization:
-
Elevated Temperatures: Higher temperatures can accelerate the rate of both the coupling reaction and the epimerization side reaction.[4]
-
Prolonged Activation Times: Keeping the amino acid in its activated state for an extended period increases the opportunity for epimerization to occur.[4]
-
Choice of Base: The use of a sterically unhindered base can increase the likelihood of α-proton abstraction, leading to racemization.[2] Sterically hindered bases like diisopropylethylamine (DIEA) are generally preferred.[4]
-
Coupling Reagents: Some coupling reagents are more prone to causing epimerization than others. The choice of coupling reagent and the use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress this side reaction.[4][5][6]
Q4: How can I quantify the ratio of diastereomers in my Val-Cit product?
A4: The most common and reliable method for quantifying the diastereomeric ratio is Chiral High-Performance Liquid Chromatography (Chiral HPLC).[1] This technique utilizes a chiral stationary phase to separate the diastereomers, allowing for their individual detection and quantification based on the peak area.[1] High-field Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, although it may be less sensitive for detecting very low levels of the undesired diastereomer.[1]
Q5: My synthesis still produced a minor amount of the D-Val diastereomer. What is the best way to purify the desired L-Val-L-Cit linker?
A5: The most effective method for separating the desired L-Val-L-Cit from its D-Val diastereomer is preparative reverse-phase High-Performance Liquid Chromatography (RP-HPLC).[1][7] By carefully optimizing the gradient and solvent system, it is often possible to achieve baseline separation of the two diastereomers, allowing for the collection of the pure, desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Significant formation of D-Val-L-Cit diastereomer detected by Chiral HPLC. | Epimerization of the L-Valine residue during the coupling step. | 1. Optimize Coupling Conditions: Reduce the reaction temperature and coupling time. 2. Change Coupling Reagent: Switch to a coupling reagent known for low racemization (e.g., using additives like HOBt or Oxyma). 3. Use a Hindered Base: Employ a sterically hindered base such as diisopropylethylamine (DIEA) or 2,4,6-collidine. 4. Avoid Pre-activation: Activate the amino acid in situ (in the presence of the amine component).[4] |
| Low overall yield and purity of the final Val-Cit product. | A combination of incomplete coupling and side reactions, including epimerization. | 1. Review the Entire Synthesis Strategy: Ensure you are following the recommended order of assembly (Cit-PABC first, then Val). 2. Ensure High-Quality Reagents: Use fresh, high-purity reagents and anhydrous solvents. 3. Monitor Reactions: Closely monitor the progress of each reaction by TLC or LC-MS to ensure completion. |
| Difficulty in separating diastereomers by preparative HPLC. | Suboptimal separation conditions (e.g., mobile phase, gradient, column). | 1. Method Development: Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and gradients. 2. Column Selection: Experiment with different C18 columns or other stationary phases. 3. Optimize Loading: Reduce the amount of crude product loaded onto the column to improve resolution. |
Quantitative Data on Coupling Conditions
The choice of coupling method can significantly impact the degree of epimerization. The following table summarizes data on epimerization levels for the coupling of Z-Phe-Val-OH with H-Cys(Bn)-OMe using different reagents, which illustrates the general trends applicable to epimerization-prone residues like Valine.
| Coupling Reagent | Additive | Base | % D-Val Isomer |
| DCC | HOBt | NMM | 10.8 |
| HBTU | - | DIEA | 5.6 |
| HATU | - | DIEA | 3.2 |
| COMU | - | DIEA | 2.1 |
Data adapted from studies on challenging peptide couplings, demonstrating trends applicable to epimerization-prone residues.
Experimental Protocols
Protocol 1: Recommended Synthesis of Fmoc-Val-Cit-PABOH (Single Diastereomer)
This protocol is based on a modified, high-yielding synthetic route that avoids epimerization.[1][3]
Step 1: Synthesis of Fmoc-Cit-PABOH
-
Dissolve Fmoc-L-Citrulline (1.0 eq) and p-aminobenzyl alcohol (PABOH) (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling reagent (e.g., HATU, 1.1 eq) and a hindered base (e.g., DIEA, 2.0 eq). Critical: Do not use excess base to prevent Fmoc deprotection.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield pure Fmoc-Cit-PABOH.
Step 2: Synthesis of Fmoc-Val-Cit-PABOH
-
Dissolve the purified Fmoc-Cit-PABOH (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 30 minutes to remove the Fmoc protecting group. Monitor deprotection by TLC or LC-MS.
-
Concentrate the mixture under high vacuum to remove piperidine and DMF, yielding the crude Cit-PABOH intermediate.
-
Immediately dissolve the crude Cit-PABOH in fresh, anhydrous DMF.
-
Add commercially available Fmoc-Val-OSu (Fmoc-Valine N-hydroxysuccinimide ester) (1.1 eq) to the solution.
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction as described in Step 1 (ethyl acetate dilution and washes).
-
Purify the crude product by flash column chromatography to afford Fmoc-Val-Cit-PABOH as a single diastereomer.
Protocol 2: Quantification of Diastereomeric Ratio by Chiral HPLC
This is a general procedure; specific column and mobile phase conditions must be optimized for your specific linker derivative.
-
Sample Preparation: Prepare a stock solution of the purified Val-Cit linker product in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of approximately 1 mg/mL. Dilute further if necessary to be within the linear range of the detector.
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase Column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).
-
-
Method Development & Analysis:
-
Mobile Phase Screening: Start with a typical mobile phase for chiral separations, such as a mixture of hexane/isopropanol or methanol/acetonitrile.
-
Gradient Optimization: Develop a gradient elution method to ensure the separation of both diastereomers.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best resolution.
-
-
Quantification:
-
Once baseline separation is achieved, integrate the peak areas for both diastereomers.
-
The diastereomeric ratio (dr) is calculated as the area of the major peak divided by the sum of the areas of both peaks, expressed as a percentage.[1]
-
-
Validation: For accurate quantification, the method should be validated for linearity, accuracy, and precision according to established guidelines.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving diastereomer issues.
Caption: Comparison of problematic vs. recommended synthetic pathways.
Caption: Mechanism of valine epimerization during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Conjugation Conditions for Consistent DAR
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address challenges in achieving a consistent Drug-to-Antibody Ratio (DAR) during the development of Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute (CQA) for ADCs?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[1] This metric is crucial because it directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1][2] An inconsistent DAR can lead to variability in potency and toxicity.[1]
-
Low DAR: May lead to reduced potency and therapeutic efficacy.[1][3]
-
High DAR: Can result in increased toxicity, faster clearance from circulation, and potential for aggregation due to higher hydrophobicity.[1][4][5]
Maintaining a consistent DAR is essential for ensuring batch-to-batch consistency, which is a regulatory and therapeutic necessity.[2][6]
Q2: What are the primary causes of inconsistent DAR?
Inconsistent DAR can stem from several factors throughout the ADC development and manufacturing process. These can be broadly categorized as:
-
Conjugation Chemistry: The choice of conjugation strategy significantly impacts DAR distribution. Non-specific methods, such as traditional lysine conjugation, often yield a heterogeneous mixture of ADC species with a wide range of DAR values.[1][7]
-
Process Parameters: Reaction conditions including the stoichiometry of reactants, pH, temperature, and reaction time must be meticulously controlled to ensure consistent conjugation.[1][8]
-
Antibody Characteristics: The number of available reactive sites on the antibody (e.g., lysine residues, interchain disulfides) and their accessibility can influence the final DAR.[1]
-
Drug-Linker Properties: The chemical properties, stability, and reactivity of the drug-linker payload can affect the efficiency of the conjugation reaction.[1][] The hydrophobicity of the payload can also lead to aggregation and faster clearance, especially at high DAR values.[4][10]
-
Analytical Method Variability: The method used for DAR determination has inherent variability. It is critical to use well-characterized and validated analytical techniques.[1]
Q3: Which conjugation strategies provide better DAR control?
To achieve a more homogeneous product with better DAR control, site-specific conjugation strategies are often preferred over random conjugation methods.
-
Site-Specific Conjugation: By engineering specific sites on the antibody, such as through engineered cysteines or non-natural amino acids, conjugation can be directed to precise locations.[4][8] This results in more homogeneous ADC products with predictable in vivo behavior.[4][8]
-
Enzymatic Conjugation: Enzymes like transglutaminase and sortase A offer a highly selective approach, enabling the attachment of payloads at defined sites with excellent reproducibility.[8]
-
Click Chemistry: Bioorthogonal reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC), allow for efficient and selective conjugation under mild conditions, offering precision in ADC design.[8]
Q4: What are the recommended analytical techniques for measuring DAR?
Several analytical methods are used to determine the DAR, each with distinct advantages. The choice depends on the development stage and the level of detail required.[11]
-
Hydrophobic Interaction Chromatography (HIC): Considered the gold standard for DAR analysis, HIC separates ADC species based on hydrophobicity.[12][13] It can resolve antibodies with different numbers of conjugated drugs, providing information on both the average DAR and the distribution of species.[3]
-
Reversed-Phase Liquid Chromatography (RP-LC): This high-resolution technique is often used to analyze the light and heavy chains of the ADC after reduction.[12][14] The weighted average of peak areas for conjugated and unconjugated fragments is used to calculate the average DAR.[13][]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides precise mass measurements of the intact or fragmented ADC, allowing for the identification of different DAR species and calculation of the average DAR.[12][16] It is a powerful tool for detailed characterization.[12]
-
UV-Vis Spectrophotometry: This is a simple and rapid method for determining the average DAR.[3][] However, it does not provide information about the distribution of different DAR species and is generally less accurate than chromatographic methods.[12]
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the optimization of conjugation conditions.
Caption: A logical workflow for troubleshooting inconsistent DAR results.
Issue 1: Higher than Expected Average DAR
Q: My average DAR is consistently higher than the target. What are the likely causes and how can I fix this?
A: A higher-than-expected DAR is often due to over-conjugation. Here are the steps to troubleshoot this issue:
-
Verify Stoichiometry: Double-check all calculations for the molar ratios of the drug-linker to the antibody. Ensure that the concentrations of both the antibody and drug-linker stock solutions have been accurately determined.[1]
-
Optimize Reaction Time: The conjugation reaction may be running for too long. Perform a time-course study by taking aliquots at different time points and analyzing the DAR to determine the optimal reaction time to achieve the target DAR.[1]
-
Evaluate Quenching Efficiency: The quenching step must be efficient to completely stop the conjugation reaction. Ensure that the quenching agent is added in sufficient quantity and is active.[1]
Issue 2: Lower than Expected Average DAR
Q: My conjugation reaction is inefficient, resulting in a low average DAR. What should I investigate?
A: A low average DAR suggests an incomplete or inefficient conjugation reaction. Consider the following factors:
-
Review Calculations and Concentrations: As with a high DAR, the first step is to re-verify all stoichiometric calculations and the concentrations of stock solutions.[1]
-
Check Reagent Quality: Ensure the quality and reactivity of the drug-linker and any coupling reagents. Degradation of reagents due to improper storage or age can lead to lower conjugation efficiency.[1]
-
Ensure Complete Antibody Modification (for Cysteine-based Conjugation): For ADCs conjugated via cysteine residues, ensure the complete reduction of the interchain disulfide bonds. Incomplete reduction will result in fewer available sites for conjugation.[1]
-
Optimize Reaction Conditions:
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. A time-course study can identify the necessary reaction time.[1]
-
pH and Temperature: The pH of the reaction buffer is critical as it influences the reactivity of the targeted amino acid residues.[1] Perform small-scale experiments across a pH and temperature range to find the optimal conditions for your specific antibody and linker system.[1][10]
-
Issue 3: High Heterogeneity and Wide DAR Distribution
Q: My ADC preparation shows a wide range of DAR species. How can I achieve a more homogeneous product?
A: ADC heterogeneity is a common challenge, especially with non-specific conjugation chemistries.[7][10] To achieve a more uniform product:
-
Refine Conjugation Strategy: The most effective way to reduce heterogeneity is to use a site-specific conjugation strategy.[4] This ensures the drug is attached to defined locations on the antibody.[8]
-
Control Reduction Conditions: For cysteine-based conjugation, precisely control the concentration of the reducing agent, temperature, and incubation time to ensure consistent reduction across batches.[10]
-
Implement Purification Post-Conjugation: Purification is crucial for isolating ADCs with a specific DAR. Hydrophobic Interaction Chromatography (HIC) is a powerful technique for separating ADC species with different DARs based on their hydrophobicity, as higher DAR species are more hydrophobic and elute later.[10]
Section 3: Key Experimental Protocols & Data
Experimental Workflow: General ADC Conjugation
The following diagram illustrates a typical workflow for ADC production and analysis, highlighting the critical steps where process control influences DAR.
Caption: A general experimental workflow for ADC conjugation and analysis.
Data Presentation
Table 1: Comparison of Common DAR Analysis Techniques
| Analytical Technique | Principle | Key Advantages | Key Limitations | Primary Use Case |
| UV-Vis Spectrophotometry | Measures absorbance at different wavelengths based on Beer-Lambert law.[] | Simple, rapid, and requires minimal equipment.[3][] | Provides average DAR only, no distribution data; less accurate.[12] | Quick estimation of average DAR during initial screening. |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity; higher DAR species are more hydrophobic and retained longer.[3] | Gold standard; provides DAR distribution; analysis is under native (non-denaturing) conditions.[3][13] | Inherently a low-resolution technique compared to RP-LC; may be difficult to resolve high DAR species (e.g., DAR6 vs. DAR8).[13] | Routine QC for batch consistency and DAR distribution profiling. |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates based on polarity after denaturation and often reduction of the ADC.[] | High resolution; provides accurate average DAR and distribution of conjugated light/heavy chains.[11][12] | Denaturing conditions can alter the molecule; requires reduction step for interchain cysteine ADCs.[] | Detailed characterization of drug load on antibody subunits. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates by LC and detects by mass, providing precise molecular weights of different species.[12] | Very high resolution; provides structural confirmation and can analyze intact or reduced ADCs.[11][12] | Higher DAR species may have different ionization efficiencies, potentially underestimating the average DAR.[13] | In-depth characterization, identification of all DAR species, and process optimization.[17] |
Table 2: Impact of Key Process Parameters on DAR
| Process Parameter | Effect of Increase | Rationale | Optimization Strategy |
| Drug-Linker:Antibody Ratio | Increases average DAR | A higher molar excess of the drug-linker drives the conjugation reaction forward.[8] | Titrate the molar ratio in small-scale experiments to find the optimal ratio for the target DAR. |
| Reaction Time | Increases average DAR | Longer incubation allows for more conjugation events to occur.[1] | Perform a time-course study to identify the point where the target DAR is achieved without significant aggregation or degradation.[1] |
| Temperature | Generally increases reaction rate and DAR | Higher temperatures increase the rate of chemical reactions.[1][10] | Test a range of temperatures (e.g., 4°C to 37°C) to balance reaction efficiency with ADC stability. Lower temperatures can sometimes improve homogeneity.[7] |
| pH | Highly dependent on conjugation chemistry | pH affects the reactivity of amino acid side chains (e.g., lysine amine, cysteine thiol).[1] | Screen a range of pH values around the pKa of the target residue to find the optimal pH for efficient and specific conjugation.[17] |
Experimental Protocol: DAR Determination by HIC
This protocol provides a general methodology for determining the DAR of an ADC using Hydrophobic Interaction Chromatography.
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of approximately 1 mg/mL in the HIC mobile phase A.
-
The exact concentration may need to be optimized based on detector sensitivity.
-
-
Chromatography System and Column:
-
System: An HPLC or UPLC system equipped with a UV detector (monitoring at 280 nm).
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR). The choice of column will depend on the specific properties of the ADC.
-
-
Mobile Phases:
-
Mobile Phase A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B (Low Salt): 20 mM sodium phosphate, pH 7.0.
-
Note: The salt type and concentration may require optimization.[]
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B (linear gradient)
-
15-18 min: 100% B
-
18-20 min: 0% B (re-equilibration)
-
-
Note: The gradient slope and duration must be optimized to achieve good separation of the different DAR species.[]
-
-
Data Analysis:
-
Identify the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Unconjugated antibody (DAR0) will elute first, with higher DAR species eluting later.[3]
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (% Peak Area of Species * Number of Drugs for Species) / 100 []
-
-
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Process Development and Manufacturing (Part I): Core Components, Intermediates, and Conjugation Strategies - Creative Biogene [creative-biogene.com]
- 3. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. Antibody-Drug Conjugates (ADCs) and Drug–Antibody Ratio (DAR) [biointron.com]
- 5. agilent.com [agilent.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. blog.crownbio.com [blog.crownbio.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 16. DAR Control & Conjugation Platforms: Advanced guide topic 40 – BiologicsGuide – CMC Development, GMP Systems & ATMP Manufacturing Insights [biologicsguide.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Inconsistent Payload Release
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting inconsistencies in payload release from nanocarrier systems.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the release profile of our payload. What are the primary contributing factors?
A1: Batch-to-batch variability is a frequent challenge in nanoparticle formulation. The key factors to control include:
-
Purity and Quality of Raw Materials: Inconsistencies in the purity of the payload, polymers, and stabilizers can significantly affect nanoparticle formation and stability. It is crucial to qualify suppliers and test incoming raw materials.
-
Precise Control of Formulation Parameters: Even minor variations in parameters such as temperature, stirring speed, the rate of addition of different phases, and homogenization or sonication settings can lead to different release outcomes.
-
Environmental Factors: Changes in ambient temperature and humidity can influence solvent evaporation rates and polymer precipitation, impacting nanoparticle characteristics.
Q2: Our payload appears to be released prematurely, before reaching the target site. What could be causing this "burst release"?
A2: Premature or "burst" release is often attributed to several factors:
-
Payload Adsorbed to the Nanoparticle Surface: A portion of the payload may be adsorbed to the surface of the nanoparticle rather than being encapsulated within the core. This surface-bound payload tends to be released rapidly upon exposure to release media.
-
High Payload Solubility in the Release Medium: If the payload has high solubility in the surrounding environment, it can diffuse out of the nanoparticle matrix more quickly than intended.
-
Nanoparticle Instability: The nanoparticle formulation itself may be unstable, leading to aggregation, disruption of the nanoparticle structure, or premature degradation of the carrier matrix, all of which can cause an uncontrolled release of the payload.[1]
Q3: The release of our payload is much slower than anticipated, or it appears to be incomplete. What are the potential reasons?
A3: Slower than expected or incomplete payload release can stem from:
-
Strong Payload-Matrix Interactions: Strong chemical or physical interactions between the payload and the nanoparticle matrix can hinder its diffusion and release.
-
Low Payload Solubility: The payload may have very low solubility in the release medium, creating a bottleneck for its release from the carrier.
-
Formation of a Dense, Impermeable Nanoparticle Core: The formulation process may result in a highly dense and non-porous nanoparticle core that impedes the diffusion of the payload.
-
Inadequate Nanoparticle Degradation: If the release mechanism is dependent on the degradation of the nanoparticle matrix (e.g., for biodegradable polymers), a slower-than-expected degradation rate will result in delayed payload release.
Troubleshooting Guide
Issue: Inconsistent Payload Release Profile
This troubleshooting workflow provides a systematic approach to identifying and resolving the root causes of inconsistent payload release.
Caption: A flowchart outlining the systematic troubleshooting process for inconsistent payload release.
Quantitative Data Summary
The following tables summarize the impact of key formulation parameters on nanoparticle properties and payload release.
Table 1: Effect of Drug-to-Polymer Ratio on Nanoparticle Characteristics
| Drug:Polymer Ratio (w/w) | Average Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) |
| 1:1 | 920 | 0.45 | 38.5 |
| 1:2 | 650 | 0.38 | 52.1 |
| 1:3 | 510 | 0.31 | 65.8 |
| 1:4 | 430 | 0.25 | 71.6 |
Data adapted from a study on PLGA nanoparticles, demonstrating that an increasing polymer ratio can lead to smaller, more uniform particles with higher payload entrapment.[2]
Table 2: General Stability Guidelines Based on Zeta Potential
| Zeta Potential (mV) | Stability Behavior |
| 0 to ±10 | Highly unstable, rapid aggregation |
| ±10 to ±20 | Relatively unstable |
| ±20 to ±30 | Moderately stable |
| > ±30 or < -30 | Highly stable |
This table provides a general guide to interpreting zeta potential measurements in the context of nanoparticle stability, a critical factor for consistent payload release.
Experimental Protocols
Protocol 1: In Vitro Payload Release using the Dialysis Bag Method
This protocol describes a common method for assessing the in vitro release of a payload from a nanoparticle formulation.
Materials:
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, with 0.5% w/v Tween 80 to maintain sink conditions)
-
Nanoparticle dispersion
-
Magnetic stirrer and stir bar
-
Beaker or flask
-
Clips for dialysis tubing
-
Incubator or water bath at 37°C
-
Analytical instrument for payload quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Prepare the Dialysis Bag: Cut a suitable length of dialysis tubing and hydrate it in the release medium according to the manufacturer's instructions.
-
Load the Sample: Securely close one end of the dialysis bag with a clip. Pipette a known volume and concentration of the nanoparticle dispersion into the dialysis bag. Securely close the other end of the bag with a second clip, ensuring some headspace to allow for movement.
-
Set up the Release Study: Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release medium. The volume of the release medium should be sufficient to maintain sink conditions (i.e., the concentration of the payload in the release medium should not exceed 10-15% of its saturation solubility).
-
Incubation: Place the beaker on a magnetic stirrer in an incubator or water bath set to 37°C. Stir the release medium at a constant, gentle speed.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a small aliquot of the release medium from the beaker. Immediately replenish the withdrawn volume with fresh, pre-warmed release medium to maintain a constant volume.
-
Sample Analysis: Quantify the concentration of the released payload in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of payload released at each time point, correcting for the removed sample volume and the dilution from the replenishment of the medium. Plot the cumulative percentage of payload released versus time to obtain the release profile.
Protocol 2: Assessment of Released Payload Activity (Cytotoxicity MTT Assay)
This protocol is for assessing the biological activity of a released cytotoxic payload on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Samples of the release medium containing the released payload collected from the in vitro release study
-
Control solutions: fresh payload at known concentrations, release medium without payload (blank), and untreated cells
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: After 24 hours, remove the culture medium and replace it with 100 µL of the release medium samples containing the released payload at different time points. Also, include wells with the control solutions.
-
Incubation: Incubate the plate for a period that is relevant to the payload's mechanism of action (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: After the incubation with MTT, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the contents of the wells and measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control cells. A decrease in cell viability indicates that the released payload is biologically active.
Protocol 3: Assessment of Released Payload Activity (Enzyme Activity Assay)
This protocol provides a general framework for assessing the activity of a released protein-based payload that has enzymatic activity. The specific substrate and detection method will depend on the enzyme.
Materials:
-
Samples of the release medium containing the released enzyme payload
-
Control solutions: fresh, active enzyme at known concentrations, and release medium without the enzyme (blank)
-
A specific substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent) upon conversion
-
Reaction buffer with the optimal pH and ionic strength for the enzyme's activity
-
96-well plate (if using a plate reader)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare the Reaction Mixture: In each well of a 96-well plate or in separate microcentrifuge tubes, prepare a reaction mixture containing the reaction buffer and the specific substrate at a saturating concentration.
-
Initiate the Reaction: Add a known volume of the release medium sample or the control solutions to the reaction mixture to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme's activity for a defined period.
-
Measure the Signal: At the end of the incubation period, or in real-time if using a kinetic assay, measure the signal produced by the conversion of the substrate (e.g., absorbance or fluorescence) using the appropriate instrument.
-
Data Analysis: Construct a standard curve using the signals from the fresh, active enzyme at known concentrations. Use this standard curve to determine the enzymatic activity of the released payload in the release medium samples. Compare the activity of the released payload to that of the fresh enzyme to assess if the payload has retained its activity after encapsulation and release.
References
Technical Support Center: Enhancing the Bystander Effect of Val-Cit ADCs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the bystander effect of Valine-Citrulline (Val-Cit) Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the bystander effect of an ADC and why is it important for Val-Cit ADCs?
The bystander effect is the ability of an ADC to kill not only the target antigen-positive (Ag+) tumor cells but also adjacent antigen-negative (Ag-) cells.[1][2] This is crucial for Val-Cit ADCs because tumors are often heterogeneous, meaning not all cancer cells express the target antigen.[] A potent bystander effect can overcome this heterogeneity, leading to a more robust anti-tumor response.[4][5] The mechanism relies on the release of a membrane-permeable cytotoxic payload from the target cell, which can then diffuse into and kill neighboring cells.[1][6]
Q2: What are the key factors influencing the bystander effect of a Val-Cit ADC?
Several factors collaboratively determine the efficacy of the bystander effect:
-
Linker Stability: The Val-Cit linker is designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant in the tumor microenvironment.[2][] The stability of the linker in systemic circulation is critical to prevent premature payload release and off-target toxicity.[8][9]
-
Payload Properties: The physicochemical properties of the payload are paramount. For a strong bystander effect, the payload must be:
-
ADC Internalization and Trafficking: Efficient binding of the ADC to the target antigen, followed by internalization and trafficking to the lysosome, is necessary for the enzymatic cleavage of the Val-Cit linker and subsequent payload release.[2][11]
-
Tumor Microenvironment (TME): Factors within the TME, such as elevated interstitial fluid pressure and the binding site barrier, can impact ADC penetration and the diffusion of the released payload.[5]
Q3: How does the Val-Cit linker cleavage mechanism enable the bystander effect?
The Val-Cit linker's efficacy stems from its selective cleavage by enzymes overexpressed in tumor cells.[] The process unfolds as follows:
-
Internalization: The ADC binds to the target antigen on a cancer cell and is internalized through endocytosis.[11]
-
Lysosomal Trafficking: The ADC is transported to the lysosome.[2][11]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the amide bond between the citrulline residue and the p-aminobenzyl carbamate (PABC) spacer.[2]
-
Payload Release: This cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the unmodified and fully active cytotoxic payload.[2]
-
Diffusion: If the released payload is membrane-permeable, it can then diffuse out of the target cell to kill neighboring cells.[6]
Troubleshooting Guides
Problem 1: Low or no observable bystander effect in vitro.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inefficient Linker Cleavage | Verify Cathepsin B Activity: Confirm that the target antigen-positive cell line expresses sufficient levels of active Cathepsin B. This can be done by lysing the cells and performing a Cathepsin B activity assay.[12] |
| Poor Payload Permeability | Assess Payload Properties: The released payload may not be sufficiently membrane-permeable. Review the physicochemical properties of your payload. Payloads like MMAE are known to be permeable, while others like MMAF are less so.[6] |
| Low ADC Internalization Rate | Confirm ADC Internalization: Use a fluorescently labeled ADC to visualize and quantify its internalization into the target cells via flow cytometry or fluorescence microscopy.[12] |
| Incorrect Assay Setup | Optimize Co-culture Conditions: Ensure the ratio of antigen-positive to antigen-negative cells is appropriate. The bystander effect is often dependent on the density of antigen-positive cells.[13] Also, confirm the incubation time is sufficient for payload release and diffusion (typically 72-120 hours).[4] |
Problem 2: High off-target toxicity observed in vivo.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Premature Linker Cleavage in Circulation | Assess Plasma Stability: The Val-Cit linker can be susceptible to premature cleavage by certain plasma enzymes, like carboxylesterases in mice.[12] Perform an in vitro plasma stability assay using plasma from the relevant species to measure the rate of payload release.[14] |
| "Bystander Effect" on Healthy Tissues | Evaluate Payload Permeability: A highly permeable payload, while good for the bystander effect in tumors, can also diffuse into healthy bystander cells if released prematurely.[9] Consider using a payload with slightly lower permeability or a more stable linker. |
| Fc-mediated Uptake | Consider Fc Receptor Binding: The Fc region of the antibody can be taken up by immune cells expressing Fc gamma receptors (FcγRs), leading to off-target toxicity.[14] This can be investigated using cells expressing different FcγRs. |
Problem 3: Discrepancy in ADC efficacy between in vitro and in vivo models.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Linker Instability in Mouse Plasma | Compare Plasma Stability: Val-Cit linkers are known to be less stable in mouse plasma compared to human plasma due to the presence of carboxylesterase Ces1c.[8][12] This can lead to poor efficacy in murine models. Compare the ADC's stability in mouse and human plasma in vitro. Consider using linker variants like Glu-Val-Cit for improved stability in mice.[14] |
| Poor ADC Penetration in Solid Tumors | Analyze Tumor Microenvironment: The dense tumor microenvironment can limit ADC penetration.[5] This is a complex issue that may require strategies beyond modifying the ADC itself, such as combination therapies to alter the TME. |
| Tumor Heterogeneity | Characterize Antigen Expression: The in vivo tumor may have a different level and distribution of antigen expression than the cell lines used in vitro.[13] Analyze antigen expression in the tumor tissue. |
Experimental Protocols & Data
In Vitro Co-Culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when co-cultured with antigen-positive cells in the presence of an ADC.[4]
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line is often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[15]
-
Co-Culture Setup: Seed Ag+ and Ag- cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of both cell lines as controls.[4]
-
ADC Treatment: Add the Val-Cit ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- cells in monoculture. Include an isotype control ADC and a vehicle control.[4][15]
-
Incubation: Incubate the plates for 72-120 hours.[4]
-
Data Acquisition and Analysis:
-
For fluorescently labeled Ag- cells, measure the fluorescence intensity using a plate reader or use flow cytometry to distinguish and quantify the viability of the Ag+ and Ag- populations.[4][16]
-
Alternatively, use imaging-based methods with nuclear and dead cell stains to quantify live and dead Ag- cells.[15]
-
Calculate the percentage of viability of the Ag- cells in the co-cultures relative to the control wells.
-
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.[4]
Methodology:
-
Prepare Conditioned Medium:
-
Culture Ag+ cells to a high density.
-
Treat the Ag+ cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).[4]
-
Collect the culture supernatant (conditioned medium) and filter it to remove any cells.
-
-
Treat Ag- Cells:
-
Seed Ag- cells in a new 96-well plate.
-
Add the conditioned medium to the Ag- cells. Include control medium from untreated Ag+ cells.
-
-
Incubation and Analysis:
-
Incubate the Ag- cells for 72-120 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).[4]
-
Comparative Data on Linker Technologies
The choice of linker significantly impacts the bystander effect.
| Linker Type | Cleavage Trigger | Plasma Stability | Bystander Effect | Key Considerations |
| Val-Cit | Cathepsin B | Moderate (species-dependent) | Yes (with permeable payload) | Susceptible to cleavage by mouse carboxylesterase and human neutrophil elastase.[8][12] |
| Disulfide | Glutathione (reducing environment) | Good | Yes (with permeable payload) | Efficiency can be influenced by glutathione levels in tumor cells.[11] |
| Hydrazone | Acidic pH (endosomes/lysosomes) | Variable | Yes (with permeable payload) | Potential for plasma instability requires careful design.[11] |
| Non-cleavable (e.g., SMCC) | Lysosomal degradation of antibody | High | No/Minimal | Payload remains attached to the amino acid residue after degradation, which typically prevents it from crossing the cell membrane.[10] |
This technical support guide provides a starting point for troubleshooting and optimizing the bystander effect of your Val-Cit ADCs. For more specific issues, consulting detailed literature on your particular payload and target is recommended.
References
- 1. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 8. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Cellular-Resolution Imaging of Bystander Payload Tissue Penetration from Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Cathepsin B Cleavage Assays for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the validation of a Cathepsin B cleavage assay is a critical step in the preclinical development of Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of assay performance, supported by experimental data, and detailed protocols to ensure reliable and reproducible results.
Introduction
Antibody-drug conjugates are a promising class of cancer therapeutics that deliver potent cytotoxic agents directly to tumor cells.[1] The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, efficacy, and safety.[1] Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, is a key enzyme targeted for the cleavage of specific peptide linkers, leading to the controlled release of the payload within the cancer cell.[1][] Validating the cleavage of these linkers by Cathepsin B is paramount for advancing an ADC candidate.
This guide outlines the essential parameters for validating a Cathepsin B cleavage assay, compares different linker substrates, and provides detailed experimental protocols for both endpoint and kinetic analyses.
Data Presentation: Comparative Performance of Cathepsin B-Cleavable Linkers
The choice of the peptide linker is crucial for the successful development of an ADC.[1] The following tables summarize quantitative data on the enzymatic cleavage of various peptide linkers by Cathepsin B, providing a basis for comparison.
Table 1: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [1] |
| Val-Ala | ~0.5x | [1] |
| Phe-Lys | ~30x | [1] |
| GFLG | Variable | [3] |
| GPLG | Faster than GFLG, Val-Cit, and Val-Ala in initial phase | [3] |
Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.[1]
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Val-Cit-PABC-Payload | Cathepsin B | Not specified | Not specified | Not specified | [1] |
| Z-Nle-Lys-Arg-AMC | Cathepsin B | Not specified | Not specified | Not specified | [4] |
| Z-Arg-Arg-AMC | Cathepsin B | Not specified | Not specified | Not specified | [4] |
| Z-Phe-Arg-AMC | Cathepsin B | Not specified | Not specified | Not specified | [4] |
Note: Kinetic parameters are highly dependent on the specific substrate, payload, and assay conditions. The values presented are for illustrative purposes.
Experimental Protocols
Accurate and reproducible experimental data are the foundation of a robust comparative study.[5] This section provides detailed methodologies for key in vitro assays used to evaluate the performance of Cathepsin B-cleavable linkers.
Protocol 1: Endpoint Assay for Screening Linker Susceptibility
This protocol is suitable for the rapid screening of multiple ADC linkers to determine their susceptibility to Cathepsin B cleavage.[1][6]
Objective: To qualitatively or semi-quantitatively assess the extent of payload release from an ADC after a fixed incubation time with Cathepsin B.[1]
Materials:
-
Recombinant Human Cathepsin B
-
ADC construct with a cleavable linker
-
Assay Buffer (e.g., 25 mM MES, 5 mM DTT, pH 5.0)[6]
-
Quenching Solution (e.g., Acetonitrile with an internal standard for LC-MS analysis)[1]
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS or HPLC system
Procedure:
-
Enzyme Activation: Dilute recombinant Cathepsin B in Activation Buffer and incubate at room temperature for 15 minutes to ensure the active-site cysteine is in its reduced state.[6]
-
Reaction Setup: In a 96-well plate, add the ADC construct to the Assay Buffer.
-
Initiate Reaction: Add the activated Cathepsin B solution to the wells containing the ADC.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 0, 1, 4, 8, 24 hours).[1]
-
Quench Reaction: Stop the reaction by adding the Quenching Solution.[1]
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.[1][6]
-
Controls:
Protocol 2: Kinetic Assay for Determining Michaelis-Menten Parameters
This protocol is designed to determine the kinetic constants (Km and kcat) of Cathepsin B for a specific ADC linker.[1][5]
Objective: To determine the kinetic parameters (Km and kcat) of Cathepsin B for a specific cleavable linker.[5]
Materials:
-
Recombinant Human Cathepsin B
-
ADC construct or fluorogenic peptide substrate (linker conjugated to a quenched fluorophore like AMC)[5][6]
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)[5]
-
96-well black microplate (for fluorogenic substrates)[6]
-
Fluorescence microplate reader or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B as described in Protocol 1.[1]
-
Substrate Preparation: Prepare a series of dilutions of the ADC or fluorogenic substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[1]
-
Assay Setup: In a 96-well plate, add the activated Cathepsin B solution to each well.
-
Initiate Reaction: Add the different concentrations of the substrate to the wells to start the reaction.[1]
-
Data Acquisition:
-
For Fluorogenic Substrates: Measure the fluorescence intensity in kinetic mode at regular intervals (e.g., every minute) for 30-60 minutes.[6]
-
For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction as described in Protocol 1.[1] Analyze the samples to determine the concentration of the released payload.[1]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear phase of the fluorescence versus time plot or from the concentration of the released payload over time.[6]
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[6]
-
Calculate kcat from Vmax and the enzyme concentration.[6]
-
Mandatory Visualizations
Cathepsin B Cleavage of an ADC Linker
References
- 1. benchchem.com [benchchem.com]
- 3. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Val-Cit and Glucuronide Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of effective and safe antibody-drug conjugates (ADCs). The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index, governing its stability in circulation, and the efficiency of drug release at the tumor site. This guide provides an objective, data-driven comparison of two prominent enzymatically cleavable linkers: the dipeptide valine-citrulline (Val-Cit) linker and the glucuronide linker.
This comprehensive analysis delves into their distinct mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation.
Mechanism of Action: Distinct Enzymatic Triggers
The fundamental difference between Val-Cit and glucuronide linkers lies in their cleavage mechanisms, which are triggered by different enzymes that are overexpressed in the tumor microenvironment or within tumor cells.
Valine-Citrulline (Val-Cit) Linker: This dipeptide linker is a well-established substrate for lysosomal proteases, most notably Cathepsin B.[1][2] Cathepsin B is a cysteine protease frequently upregulated in various cancer types.[1] Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B recognizes and cleaves the peptide bond between valine and citrulline.[] This cleavage initiates the release of the cytotoxic payload, often through a self-immolative spacer like p-aminobenzyl carbamate (PABC).[4][5] The Val-Cit linker has been successfully incorporated into several approved ADCs, including Adcetris® and Polivy®.[][6]
Glucuronide Linker: This linker incorporates a glucuronic acid moiety that is specifically cleaved by β-glucuronidase, an enzyme abundant in the lysosomal compartments of cells and also found in the tumor microenvironment of many solid tumors.[1][] The cleavage of the glucuronide by β-glucuronidase triggers a self-immolative cascade, leading to the release of the active cytotoxic drug.[] The hydrophilic nature of the glucuronide moiety can also offer advantages in terms of ADC solubility and reduced aggregation.[8][9]
Performance Data: A Quantitative Comparison
The choice between a Val-Cit and a glucuronide linker is often guided by their respective performance characteristics. The following tables summarize key quantitative data from comparative studies.
Table 1: Plasma Stability
| Linker Type | Species | Half-life | Key Findings & References |
| Glucuronide | Rat | 81 days (extrapolated) | Demonstrates high stability in rat plasma.[10] |
| Val-Cit | Human | >230 days | Exhibits high stability in human plasma.[10][11] |
| Val-Cit | Rat | ~6 days | Significantly less stable than the glucuronide counterpart in rat plasma due to susceptibility to cleavage by carboxylesterase 1c (Ces1c).[10][11] |
| Val-Cit | Mouse | Unstable | Shows significant instability in mouse plasma, which is a critical consideration for preclinical evaluation in rodent models.[4][11] Modifications like the addition of a glutamic acid residue (Glu-Val-Cit) can enhance stability.[5][12] |
Table 2: In Vitro Cytotoxicity (IC50)
| Linker-Payload | Cell Line | IC50 | Key Findings & References |
| Glucuronide-MMAE | HER2-positive cell lines | 8.8 pM | Was found to be more potent than the Val-Cit linked ADC in this particular study.[10] |
| Val-Cit-MMAE | HER2-positive cell lines | 14.3 pM | Was found to be less potent than the glucuronide-linked ADC in this study.[10] |
| Val-Cit-MMAE | KPL-4 (HER2+) | ~0.1-0.2 nM (antibody conc.) | Both linker strategies can be used to create highly potent ADCs with low nanomolar to picomolar IC50 values.[1] |
| MAC Glucuronide α-hydroxy lactone-linked SN-38 | L540cy | 105 nM | The IC50 values are highly dependent on the specific payload, antibody, and target cell line used in the study.[1] |
Table 3: In Vivo Efficacy
| Linker-Payload | Xenograft Model | Efficacy | Key Findings & References |
| PEG12-glucuronide-MMAE (DAR 8) | Raji (Burkitt's lymphoma) | Superior tumor growth inhibition compared to DAR 4 Val-Cit-MMAE ADC at one-third of the antibody dose.[10] | The hydrophilic glucuronide linker allowed for a higher drug-to-antibody ratio with improved efficacy.[10] |
| Tandem-cleavage linker (Glucuronide-Val-Ala-MMAE) | Jeko-1 (Non-Hodgkin lymphoma) | Superior tumor growth inhibition compared to Val-Cit-MMAE ADC.[10] | The tandem-cleavage design demonstrated enhanced in vivo efficacy.[10] |
| β-Glucuronide-MMAE | Karpas 299 lymphoma | In a direct comparison, the glucuronide linker demonstrated greater in vivo efficacy but had lower tolerability compared to Val-Cit-PAB.[] | Efficacy and tolerability need to be carefully balanced. |
| Val-Cit | BxPC3 pancreatic xenograft | A single 3 mg/kg dose led to tumor regression.[1] | Demonstrates potent in vivo activity. |
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental processes is crucial for a comprehensive understanding.
Caption: General workflow of ADC action from antigen binding to apoptosis.
Caption: Enzymatic cleavage mechanisms of Val-Cit and glucuronide linkers.
Caption: Workflow for the head-to-head comparison of ADC linkers.
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment and comparison of linker performance.
Enzymatic Cleavage Assay
Objective: To quantify the release of the payload from an ADC upon incubation with the target enzyme (Cathepsin B for Val-Cit linkers, β-glucuronidase for glucuronide linkers).
Methodology:
-
Enzyme Activation: Activate the respective enzyme according to the manufacturer's protocol. For Cathepsin B, this typically involves incubation in an activation buffer at a specific pH and temperature.[13]
-
ADC Incubation: Incubate the ADC construct at a defined concentration with the activated enzyme in an appropriate assay buffer.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding a quenching solution (e.g., a strong acid or a specific inhibitor).
-
Sample Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of released payload.
-
Controls:
-
No-Enzyme Control: Incubate the ADC in the assay buffer without the enzyme to assess the intrinsic stability of the linker under the assay conditions.[13]
-
Inhibitor Control: Pre-incubate the activated enzyme with a known inhibitor before adding the ADC to confirm that the observed cleavage is enzyme-specific.[13]
-
Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species (e.g., human, mouse, rat).
Methodology:
-
ADC Incubation: Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in the plasma of the desired species.[14]
-
Incubation Conditions: Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points over a set period (e.g., up to 7 or 14 days).
-
Sample Processing: Process the plasma samples to separate the ADC and any released payload. This may involve protein precipitation or affinity capture.
-
Quantification: Analyze the samples using methods such as ELISA (to measure intact ADC) or LC-MS/MS (to measure the released payload) to determine the percentage of intact ADC remaining over time.
-
Data Analysis: Calculate the half-life of the ADC in plasma.
In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic potency of the ADC on target cancer cell lines, typically expressed as the half-maximal inhibitory concentration (IC50).
Methodology:
-
Cell Seeding: Seed the target cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with a serial dilution of the ADC. Include an untreated control and a control treated with the free payload.
-
Incubation: Incubate the cells for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay.
-
Data Analysis: Plot the cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
Both Val-Cit and glucuronide linkers are effective enzymatically cleavable systems for the development of ADCs. The choice between them is contingent on the specific application, the preclinical models to be used, and the desired characteristics of the final ADC.
-
Glucuronide linkers offer the significant advantage of high plasma stability across different species, which can simplify the translation from preclinical models to clinical studies and potentially lead to a better safety profile.[1][11] Their hydrophilic nature is also beneficial for ADCs with hydrophobic payloads, as it can reduce aggregation.[8][9]
-
Val-Cit linkers are a well-validated and widely used platform with a proven clinical track record.[2] While they can exhibit instability in rodent plasma, modifications to the linker structure can enhance their stability.[5][12] Their ability to induce a potent bystander effect with membrane-permeable payloads is a key advantage in treating heterogeneous tumors.[2]
Ultimately, a thorough evaluation of both linker types, using the experimental protocols outlined above, is crucial for selecting the optimal linker to maximize the therapeutic index of a novel ADC candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 8. mdpi.com [mdpi.com]
- 9. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability - Creative Biolabs [creativebiolabs.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Imperative of Homogeneity: A Comparative Guide to Validating Site-Specific Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the therapeutic success of an antibody-drug conjugate (ADC) is intrinsically linked to its homogeneity. A well-defined and consistent product is crucial for predictable pharmacokinetics, efficacy, and safety. Site-specific conjugation has emerged as a superior strategy to traditional random conjugation methods, offering precise control over the drug-to-antibody ratio (DAR) and the location of payload attachment. This guide provides an objective comparison of methodologies to validate the homogeneity of site-specific ADCs, supported by experimental data and detailed protocols, to aid in the development of safer and more effective cancer therapeutics.
The shift from heterogeneous mixtures to homogeneous ADCs represents a significant advancement in the field.[] Conventional methods, such as lysine and traditional cysteine-based conjugation, result in a diverse population of ADC species with varying DARs, which can lead to unpredictable clinical outcomes.[2] In contrast, site-specific technologies, including the use of engineered cysteines, non-natural amino acids, and enzyme-mediated approaches, produce a highly uniform product, simplifying characterization and improving the therapeutic window.[3][4]
Comparative Analysis of ADC Homogeneity: Site-Specific vs. Conventional Conjugation
The homogeneity of an ADC is primarily assessed by its DAR distribution and the level of aggregation. As illustrated in the following table, site-specific conjugation consistently yields a more homogeneous product compared to conventional methods.
| Conjugation Strategy | Predominant DAR Species | DAR Range | % Unconjugated Antibody | % Aggregates |
| Site-Specific (Engineered Cysteine) | DAR 2 | 2 | < 5% | < 2% |
| Traditional Cysteine-Based | DAR 0, 2, 4 | 0-8 | 5-15% | 2-5% |
| Lysine-Based | Broad Distribution | 0-8 | >10% | 3-8% |
Key Analytical Techniques for Homogeneity Validation
A multi-faceted approach utilizing orthogonal analytical methods is essential for the comprehensive validation of ADC homogeneity.[5] The most commonly employed techniques are Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), Size Exclusion Chromatography (SEC), and Mass Spectrometry (MS).
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC) | Separates based on hydrophobicity, which increases with DAR. | DAR distribution and average DAR.[6] | High resolution for different DAR species, non-denaturing conditions. | Can be influenced by buffer and pH. |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates based on hydrophobicity under denaturing conditions. | Detailed DAR analysis of light and heavy chains.[6] | High resolution, allows for subsequent MS analysis. | Denaturing conditions may alter the ADC structure. |
| Size Exclusion Chromatography (SEC) | Separates based on hydrodynamic size. | Detection of aggregates and fragments.[6] | Native, non-denaturing conditions preserve the ADC's structure. | Limited resolution for different DAR species. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Precise mass of intact ADC and its subunits, confirming DAR.[5] | High accuracy and sensitivity, provides definitive mass information. | Can be complex and requires specialized equipment. |
Experimental Protocols for Homogeneity Assessment
Detailed and standardized protocols are critical for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Distribution
Objective: To separate and quantify the different DAR species in an ADC sample.
Methodology:
-
System: HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR (Tosoh Bioscience) or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.[2]
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[2]
-
Flow Rate: 0.8 mL/min.[2]
-
Detection: UV at 280 nm.
-
Data Analysis: The relative peak area of each species (e.g., DAR0, DAR2, DAR4) is used to determine the DAR distribution and calculate the weighted average DAR.[5]
Reversed-Phase Liquid Chromatography (RPLC) for Chain Analysis
Objective: To determine the drug load on the light and heavy chains of the antibody.
Methodology:
-
Sample Preparation: The ADC is reduced to separate the light and heavy chains.
-
System: UPLC system with a UV detector and often coupled to a mass spectrometer (LC-MS).
-
Column: A C4 or C8 reversed-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A suitable gradient to elute the light and heavy chains.
-
Detection: UV at 280 nm and/or MS.
-
Data Analysis: The relative abundance and drug load of each chain are determined to calculate the average DAR.[5]
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the amount of high molecular weight species (aggregates) in the ADC sample.
Methodology:
-
System: HPLC or UPLC system with a UV detector.
-
Column: A suitable SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 280 nm.[6]
-
Data Analysis: The percentage of aggregates is calculated from the peak area of the high molecular weight species relative to the total peak area.[6]
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of ADC conjugation and the subsequent analytical validation process.
Caption: Comparison of ADC conjugation strategies.
Caption: Analytical workflow for ADC homogeneity validation.
References
A Comparative Analysis of Self-Immolative Spacers for the Val-Cit Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The Valine-Citrulline (Val-Cit) dipeptide has been established as a cornerstone in the design of cleavable linkers for antibody-drug conjugates (ADCs). Its specific cleavage by lysosomal proteases, particularly cathepsin B, which is often upregulated in the tumor microenvironment, allows for targeted payload release.[][2] The efficacy of this system is critically dependent on the subsequent self-immolative spacer, which, once the dipeptide is cleaved, spontaneously decomposes to release the unmodified cytotoxic drug.[2]
This guide provides a comparative analysis of different self-immolative spacers used in conjunction with the Val-Cit linker. We will delve into the well-established p-aminobenzyl carbamate (PABC) spacer and explore emerging alternatives, presenting available quantitative data, detailed experimental protocols for their evaluation, and visualizations of the key mechanisms and workflows.
The Benchmark: The Val-Cit-PABC System
The Val-Cit-PABC linker is widely regarded as the "gold standard" in ADC development, utilized in several FDA-approved ADCs.[3][4] Its mechanism relies on a 1,6-elimination reaction of the PABC spacer following the enzymatic cleavage of the Val-Cit dipeptide. This process is generally efficient and releases the payload in its native, active form.[2]
Mechanism of Action
The journey of a Val-Cit-PABC-linked ADC from circulation to payload release is a multi-step process:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The ADC is trafficked to the lysosome, an organelle containing a high concentration of degradative enzymes.
-
Enzymatic Cleavage: Within the lysosome, cathepsin B recognizes and cleaves the amide bond between the valine and citrulline residues.
-
Self-Immolation: This cleavage event triggers a spontaneous 1,6-elimination reaction of the PABC spacer.
-
Payload Release: The self-immolative cascade results in the release of the unmodified cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect. The released payload's ability to diffuse out of the cell and kill neighboring antigen-negative cells is known as the bystander effect.[5][6]
Alternative Self-Immolative Spacers: A Move Towards Enhanced Control
While the PABC system is robust, research into alternative self-immolative spacers aims to address certain limitations and provide greater control over drug release kinetics and ADC properties. The primary alternatives are cyclization-based self-immolative spacers.[4][7]
Cyclization-Based Self-Immolative Spacers
Cyclization-driven self-immolative spacers utilize an intramolecular cyclization reaction as the driving force for payload release. The rate of this cyclization can be tuned by modifying the structure of the spacer, offering a potential avenue for optimizing the therapeutic window of an ADC.
Comparative Data
Quantitative, direct head-to-head comparisons of different self-immolative spacers with the Val-Cit trigger are limited in publicly available literature. However, we can summarize the known characteristics and available data for the most common dipeptide linkers that are typically paired with a PABC spacer.
| Feature | Val-Cit-PABC | Val-Ala-PABC |
| Primary Cleavage Enzyme | Cathepsin B | Cathepsin B |
| Relative Cleavage Rate | Benchmark | Lower than Val-Cit |
| Plasma Stability | Generally stable in human plasma, less stable in mouse plasma | Improved stability in mouse plasma compared to Val-Cit |
| Hydrophobicity | More hydrophobic | Less hydrophobic, can reduce aggregation at high DARs |
| Bystander Effect | Potent with membrane-permeable payloads | Dependent on payload properties |
Table 1: Comparison of Val-Cit-PABC and Val-Ala-PABC Linkers. Data synthesized from multiple sources.[3][8]
Experimental Protocols
To facilitate the rigorous evaluation and comparison of different self-immolative spacers, we provide detailed protocols for key in vitro assays.
In Vitro Cathepsin B Cleavage Assay
Objective: To determine the rate and extent of payload release from an ADC upon incubation with cathepsin B.
Materials:
-
ADC construct
-
Recombinant human cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with an internal standard for LC-MS analysis)
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B according to the manufacturer's instructions.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC construct with the activated cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to the quenching solution.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Data Analysis: Plot the concentration of the released payload over time to determine the initial rate of cleavage.
Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the potential for premature payload release in plasma.
Materials:
-
ADC construct
-
Human, mouse, or other species-specific plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Affinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at 37°C. A control incubation in PBS should be run in parallel.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
ADC Isolation: Isolate the ADC from the plasma matrix using affinity capture beads.
-
Analysis of Intact ADC: Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker instability.
-
Analysis of Released Payload: The plasma supernatant after ADC capture can be analyzed by LC-MS/MS to quantify the amount of prematurely released payload.
In Vitro Bystander Killing Assay (Co-culture Method)
Objective: To assess the ability of the ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.
Materials:
-
Antigen-positive (Ag+) cancer cell line
-
Antigen-negative (Ag-) cancer cell line (stably expressing a fluorescent protein like GFP for easy identification)
-
Complete cell culture medium
-
ADC construct
-
Isotype control ADC
-
Cell viability reagent (e.g., CellTiter-Glo®) or fluorescence plate reader
Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1). Include control wells with only Ag- cells.
-
ADC Treatment: Add serial dilutions of the ADC and isotype control ADC to the wells.
-
Incubation: Incubate the plates for a period sufficient to observe cell death (typically 72-120 hours).
-
Viability Assessment:
-
If using fluorescently labeled Ag- cells, quantify the fluorescence intensity using a plate reader. A decrease in fluorescence relative to untreated co-culture controls indicates bystander killing.
-
Alternatively, use a cell viability reagent to measure the overall viability in the well.
-
-
Data Analysis: Plot the viability of the Ag- cells (or total cells) against the ADC concentration to determine the potency of the bystander effect.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Val-Cit-PABC Cleavage Pathway
Caption: Bystander Killing Assay Workflow
Caption: Spacer Selection Logic
References
- 2. benchchem.com [benchchem.com]
- 3. Development and Biochemical Characterization of Self-Immolative Linker Containing GnRH-III-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ValCitGlyPro-dexamethasone antibody conjugates selectively suppress the activation of human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
The Bystander Effect: A Comparative Analysis of Val-Cit and Other Cleavable Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the design of an effective antibody-drug conjugate (ADC) hinges on the careful selection of its components. Among the most critical is the linker, which dictates the stability of the ADC in circulation and the mechanism of payload release. A key phenomenon governed by the linker is the "bystander effect," the ability of the cytotoxic payload to eliminate not only the target antigen-positive cancer cells but also adjacent antigen-negative cells. This guide provides an objective comparison of the bystander effect mediated by the widely used Val-Cit linker versus other cleavable linkers, supported by experimental data and detailed methodologies.
The capacity of an ADC to induce a bystander effect is largely dependent on the use of a cleavable linker that releases a membrane-permeable payload.[1][2] This allows the cytotoxic agent to diffuse from the target cell into the surrounding tumor microenvironment, thereby overcoming tumor heterogeneity, a common mechanism of treatment resistance.[3][4] In contrast, non-cleavable linkers release the payload with an amino acid remnant, creating a charged molecule that is often unable to cross the cell membrane, thus limiting the bystander effect.[2][5]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from preclinical studies, highlighting key performance differences between Val-Cit and other cleavable linkers such as hydrazone and disulfide linkers. Direct head-to-head comparisons of the bystander effect under identical experimental conditions are not extensively available in the public domain; however, the data below provides valuable insights into their relative stability and cytotoxicity.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers
| Linker Type | ADC Model (Antibody-Payload) | Cell Line | IC50 | Reference |
| Val-Cit | Trastuzumab-vc-MMAE | SK-BR-3 (HER2+) | Potent cytotoxicity | [5] |
| Val-Cit | Anti-CD30-vc-MMAE | Karpas 299 (CD30+) | Highly potent | [6] |
| Disulfide | Anti-CanAg-DM1 | Not specified | Significant cytotoxicity | [2] |
| β-galactosidase-cleavable | Trastuzumab-MMAE | Not specified | 8.8 pmol/L | [7] |
| Val-Cit | Trastuzumab-MMAE | Not specified | 14.3 pmol/L | [7] |
| Sulfatase-cleavable | Anti-HER2-MMAE | HER2+ cells | 61 and 111 pmol/L | [7] |
| Val-Ala | Anti-HER2-MMAE | HER2+ cells | 92 pmol/L | [7] |
Note: IC50 values are highly dependent on the specific antibody, payload, and cell line used in the study. This table provides a contextual comparison.
Table 2: Plasma Stability of ADCs with Val-Cit vs. Hydrazone Linkers
| Linker Type | ADC Model | Plasma Source | Stability Metric | Value | Reference |
| Val-Cit | Auristatin Derivative (MMAE) | Human | Relative Stability | Over 100 times more stable than hydrazone linker | [8] |
| Val-Cit | Generic | Human | Half-life (t½) | ~230 days | [8] |
| Hydrazone | Auristatin E | Human | Half-life (t½) | 2.6 days | [8] |
| Hydrazone | Generic | Human (pH 7.0) | Half-life (t½) | ~7.6 days | [8] |
| Hydrazone | Generic | Human (pH 5.0) | Half-life (t½) | 4.4 hours | [8] |
Mechanisms of Payload Release and Bystander Effect
The distinct cleavage mechanisms of Val-Cit, hydrazone, and disulfide linkers are fundamental to their differential bystander effects.
-
Val-Cit Linker: This dipeptide linker is designed to be cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[9] This enzymatic cleavage releases the unmodified, membrane-permeable payload, enabling a potent bystander effect.[5]
-
Hydrazone Linker: This linker is pH-sensitive and is designed to be stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[8] However, concerns about its stability in circulation have been raised, as some hydrolysis can occur in plasma, potentially leading to premature drug release and off-target toxicity.[8]
-
Disulfide Linker: This linker is cleaved in the reducing environment of the cytoplasm due to the high concentration of glutathione.[10] This allows for intracellular payload release and can mediate a significant bystander effect.[2]
Signaling Pathway for Val-Cit Mediated Bystander Effect
Caption: Mechanism of Val-Cit ADC-mediated bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of ADCs.
In Vitro Co-culture Bystander Effect Assay
This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.[1]
1. Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: Select a cell line endogenously expressing the target antigen (e.g., SK-BR-3 for HER2).
-
Antigen-Negative (Ag-) Bystander Cells: Select a cell line that does not express the target antigen (e.g., MCF7 for HER2). To distinguish the two cell populations, the bystander cells are typically engineered to express a fluorescent protein (e.g., GFP).
2. Co-Culture Seeding:
-
Seed the Ag+ and fluorescently labeled Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
-
Include monoculture controls for each cell line.
-
Allow the cells to adhere overnight.
3. ADC Treatment:
-
Prepare serial dilutions of the ADC in the appropriate cell culture medium.
-
Treat the co-cultures and monocultures with the ADC. The chosen concentration range should be cytotoxic to the Ag+ cells while having a minimal direct effect on the Ag- cells in monoculture.
-
Incubate the plates for a predetermined period (e.g., 72-120 hours).
4. Analysis of Bystander Killing:
-
Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging.
-
A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.
Conditioned Medium Transfer Assay
This assay determines if the cytotoxic payload is released from the Ag+ cells into the culture medium and is capable of killing Ag- cells.
1. Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture flask and allow them to adhere.
-
Treat the Ag+ cells with the ADC at a cytotoxic concentration for a defined period (e.g., 48-72 hours).
-
Collect the culture supernatant (conditioned medium).
-
Centrifuge the conditioned medium to remove any detached cells and debris.
2. Treatment of Bystander Cells:
-
Seed Ag- cells in a 96-well plate and allow them to adhere overnight.
-
Remove the seeding medium and replace it with the collected conditioned medium.
-
Include controls where Ag- cells are treated with fresh medium containing the same concentration of the ADC to assess direct toxicity.
3. Incubation and Analysis:
-
Incubate the Ag- cells for 72-120 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo).
-
A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.
Experimental Workflow Visualization
Caption: Generalized workflow for an in vitro co-culture bystander assay.
Conclusion
The choice of a cleavable linker is a critical determinant of an ADC's ability to induce a bystander effect, a key mechanism for overcoming tumor heterogeneity. The Val-Cit linker, with its reliance on enzymatic cleavage by tumor-associated proteases, offers a robust platform for releasing membrane-permeable payloads, leading to a significant bystander killing effect. While direct quantitative comparisons with other cleavable linkers like hydrazones and disulfides are not always available under identical conditions, the evidence suggests that the high plasma stability of Val-Cit linkers provides a favorable therapeutic window compared to the more labile hydrazone linkers. The experimental protocols provided herein offer a framework for the systematic evaluation of the bystander effect, enabling researchers to make informed decisions in the design and development of next-generation ADCs with enhanced therapeutic efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unraveling the Discrepancy: A Comparative Guide to the Cross-Species Plasma Stability of Val-Cit Linkers
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) design, the stability of the linker is a critical determinant of therapeutic success. The valine-citrulline (Val-Cit) dipeptide linker, a widely employed component in ADCs, exhibits significant variability in plasma stability across different species, a factor that can profoundly impact preclinical evaluation and clinical translation. This guide provides an objective comparison of Val-Cit linker stability, supported by experimental data, to inform rational ADC design and interpretation of cross-species studies.
The Val-Cit linker is engineered for selective cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This targeted release mechanism is intended to minimize systemic toxicity. However, a crucial challenge in the preclinical development of ADCs is the pronounced difference in Val-Cit linker stability between human and rodent plasma.[1][2]
Numerous studies have established that while the Val-Cit linker demonstrates high stability in human plasma, it is considerably less stable in mouse plasma.[2][3] This disparity is primarily due to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can prematurely cleave the Val-Cit linker.[1][4] This premature payload release in murine models can lead to diminished efficacy and off-target toxicity, complicating the extrapolation of preclinical data to human clinical trials.[1]
To address this challenge, researchers have developed modified linkers, such as the glutamic acid-valine-citrulline (Glu-Val-Cit or EVCit) linker. The addition of a glutamic acid residue has been shown to confer resistance to Ces1c-mediated cleavage in mouse plasma while preserving the desired susceptibility to cathepsin B within the tumor.[1][2]
Quantitative Comparison of Linker Stability
The following table summarizes quantitative data from various studies, offering a clear comparison of the stability of Val-Cit and its derivatives in plasma from different species.
| Linker Type | Species | Incubation Time | Stability Metric | Value | Reference |
| Val-Cit-PABC-MMAE | Human | 6 days | % Released MMAE | <1% | [1] |
| Val-Cit-PABC-MMAE | Mouse | 6 days | % Released MMAE | >20% | [1] |
| Val-Cit ADC | Human | 28 days | Degradation | No significant degradation | [2][3] |
| Val-Cit ADC | Mouse | 14 days | % Loss of Conjugated Drug | >95% | [2][3] |
| Val-Cit | Human | - | Half-life | 230 days | [1] |
| Val-Cit | Mouse | - | Half-life | 80 hours | [1] |
| Glu-Val-Cit (EVCit) ADC | Mouse | 14 days | Linker Cleavage | Almost no cleavage | [2][3] |
Experimental Protocols
A standardized in vitro plasma stability assay is crucial for evaluating and comparing the stability of different ADC linkers.
In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in the plasma of different species over time.
Materials:
-
Antibody-Drug Conjugate (ADC) with Val-Cit or modified linker
-
Human, mouse, rat, and cynomolgus monkey plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Analytical system (e.g., LC-MS/MS, HPLC)
Methodology:
-
Preparation: Pre-warm plasma from each species to 37°C. Prepare a stock solution of the ADC in PBS.
-
Incubation: Spike the ADC into the pre-warmed plasma of each species to a final concentration (e.g., 100 µg/mL).
-
Time Points: Incubate the samples at 37°C and collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
Quenching: Immediately stop the enzymatic reaction by adding a cold quenching solution to the collected aliquots.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using a validated analytical method (e.g., LC-MS/MS) to quantify the amount of released payload and/or intact ADC.
-
Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the stability profile and calculate the half-life (t½) of the ADC in the plasma of each species.[5]
Visualizing the Workflow and Cleavage Pathways
The following diagrams illustrate the experimental workflow for assessing plasma stability and the enzymatic cleavage pathways of the Val-Cit linker.
Experimental workflow for in vitro plasma stability assay.
Differential stability of Val-Cit linkers in human vs. mouse plasma.
References
A Comparative Guide to Validating the Therapeutic Window of a Novel Val--Citrulline Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of an antibody-drug conjugate (ADC) defines its clinical utility, representing the dosage range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues.[1][2] The valine-citrulline (Val-Cit) linker has become a widely adopted standard in ADC design, valued for its stability in circulation and its specific cleavage by lysosomal proteases like cathepsin B, which are often overexpressed in the tumor microenvironment.[][4][5][6] This targeted release mechanism is crucial for delivering a potent cytotoxic payload directly to cancer cells.[][4]
This guide provides a comparative framework for validating the therapeutic window of a novel Val-Cit ADC. It outlines key experimental protocols, presents comparative data against relevant alternatives, and uses diagrams to clarify complex mechanisms and workflows, thereby equipping researchers to make informed decisions in ADC development.
Mechanism of Action: The Val-Cit Advantage
The efficacy of a Val-Cit ADC hinges on a sequence of events initiated upon binding to a target antigen on a cancer cell. The ADC is internalized and trafficked to the lysosome.[5] Inside the acidic environment of the lysosome, upregulated cathepsin B enzymes recognize and cleave the Val-Cit dipeptide.[5][] This cleavage triggers the release of the cytotoxic payload, which can then exert its cell-killing effect.[5] Many Val-Cit linkers incorporate a PABC (p-aminobenzylcarbamate) spacer, which acts as a self-immolative unit to ensure the payload is released in its fully active form.[5]
References
Comparative Analysis of Caspase-3 Cleavage Rates for Various Peptide Sequences
An Objective Guide for Researchers in Apoptosis and Drug Development
The strategic cleavage of specific peptide sequences by proteases is a fundamental process in cellular signaling, and nowhere is this more critical than in the orchestrated events of programmed cell death, or apoptosis. Caspase-3, a key executioner caspase, plays a pivotal role in this process by cleaving a multitude of cellular protein substrates, leading to the systematic dismantling of the cell. The efficiency of this cleavage is highly dependent on the amino acid sequence flanking the cleavage site. This guide provides a comparative analysis of Caspase-3 cleavage rates for different peptide sequences, supported by quantitative data and detailed experimental protocols to aid researchers in their study of apoptosis and the development of therapeutic agents.
Quantitative Comparison of Caspase-3 Substrate Cleavage
The catalytic efficiency of an enzyme is often expressed as kcat/KM, which provides a measure of how efficiently an enzyme converts a substrate to a product. A higher kcat/KM value indicates a more efficient enzymatic reaction. The following table summarizes the kinetic parameters for the cleavage of various peptide substrates by Caspase-3. The data highlights the enzyme's strong preference for the canonical DEVD (Asp-Glu-Val-Asp) motif.
| Peptide Substrate Sequence | kcat/KM (M⁻¹s⁻¹) | Relative Efficiency (%) | Reference |
| Ac-DEVD-pNA | 1.0 x 10⁶ | 100% | [1] |
| Ac-VDVAD-pNA | 3.7 x 10⁵ | 37% | [1] |
| Ac-DMQD-pNA | 1.7 x 10⁵ | 17% | [1] |
| Ac-LEHD-afc | 1.28 x 10⁵ | 12.8% | [2] |
| Ac-DEVE-pNA | ~5.0 x 10⁵ | ~50% | [3] |
| Ac-DEVpS-pNA | ~3.3 x 10⁵ | ~33% | [3] |
Ac: Acetyl group, pNA: p-nitroanilide, afc: 7-amino-4-trifluoromethylcoumarin. The relative efficiency is normalized to the cleavage rate of the optimal Ac-DEVD-pNA substrate.
The data clearly demonstrates that while Caspase-3 exhibits the highest activity towards its canonical DEVD recognition sequence, it can also cleave other sequences, albeit with reduced efficiency.[1] For instance, substitutions in the P4 and P3 positions, such as in VDVAD and DMQD, lead to a notable decrease in cleavage rates.[1] Interestingly, Caspase-3 can also tolerate a glutamate (E) residue at the P1 position, as seen with the Ac-DEVE-pNA substrate, with only a twofold reduction in cleavage rate compared to aspartate (D).[3] Furthermore, the enzyme shows a remarkable ability to cleave after a phosphorylated serine (pS), with only a threefold slower rate than the optimal DEVD sequence.[3]
Experimental Protocol: Fluorometric Assay for Caspase-3 Activity
This protocol outlines a standard method for determining the in vitro cleavage rate of a peptide substrate by Caspase-3 using a fluorogenic reporter.
Materials:
-
Recombinant active Caspase-3
-
Fluorogenic peptide substrate (e.g., Ac-DEVD-AMC)[4]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)[5]
-
96-well black microplate
-
Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm for AMC-based substrates[4]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic peptide substrate in DMSO.
-
Dilute the recombinant Caspase-3 to the desired working concentration in assay buffer. Keep the enzyme on ice.
-
Prepare a series of substrate dilutions in assay buffer to determine KM and Vmax.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the substrate dilution.
-
Include control wells: a "no enzyme" control for background fluorescence and a "no substrate" control.
-
Initiate the reaction by adding 50 µL of the diluted Caspase-3 to each well, bringing the total volume to 100 µL.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader pre-set to the appropriate temperature (e.g., 37°C).[4]
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes. The rate of increase in fluorescence is proportional to the rate of substrate cleavage.[5]
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of the experimental wells.
-
Determine the initial velocity (V₀) of the reaction for each substrate concentration from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters KM and Vmax. The kcat can then be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for determining enzymatic cleavage rates.
Caption: Workflow for determining enzyme cleavage kinetics.
This guide provides a foundational understanding of the differential cleavage of peptide substrates by Caspase-3. The presented data and protocols offer a starting point for researchers to design and execute experiments aimed at elucidating the intricacies of apoptosis or screening for novel therapeutic modulators of Caspase-3 activity.
References
- 1. Structural and kinetic analysis of caspase-3 reveals role for s5 binding site in substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hardylab.chem.umass.edu [hardylab.chem.umass.edu]
- 3. Cacidases: caspases can cleave after aspartate, glutamate and phosphoserine residues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
A Comparative Guide to the Validation of Analytical Methods for ADC Characterization
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics necessitates rigorous analytical characterization to ensure their safety, efficacy, and quality.[1][2] The inherent complexity and heterogeneity of ADCs, which combine a monoclonal antibody with a potent cytotoxic payload via a chemical linker, present significant analytical challenges.[1][3] This guide provides an objective comparison of key analytical methods for the characterization and validation of critical quality attributes (CQAs) of ADCs, supported by experimental data and detailed methodologies.
Critical Quality Attributes of ADCs
The stochastic nature of conjugation processes results in ADC heterogeneity, requiring the monitoring of several CQAs.[1] Key CQAs that require thorough characterization include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to an antibody, which directly impacts potency and the therapeutic window.[4][5]
-
Drug Load Distribution: The relative abundance of ADC species with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4).[6]
-
Free Drug Content: The amount of unconjugated cytotoxic drug, a critical safety concern that must be controlled to very low levels.[4][7]
-
Aggregation: The formation of higher-order structures that can impact efficacy and immunogenicity.[4][8]
-
Charge Variants: Variations in the surface charge of the ADC, which can affect stability and biological activity.[9]
Comparison of Primary Analytical Techniques for ADC Characterization
A variety of analytical methods are employed to assess the purity and heterogeneity of ADCs. The choice of technique depends on the specific ADC characteristics, including the conjugation chemistry (e.g., cysteine vs. lysine), the properties of the linker and payload, and the CQA being investigated.[1][8]
Table 1: Comparison of Analytical Methods for Drug-to-Antibody Ratio (DAR) Determination
| Analytical Method | Principle | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity under non-denaturing conditions.[4] | - Resolves different drug-loaded species (DAR 0, 2, 4, 6, 8).[4] - Provides information on DAR distribution.[4] - Performed under native conditions, minimizing sample-induced degradation.[10] | - Ambiguous peak assignment may require confirmation with an orthogonal method like mass spectrometry.[11] - Changes in peak retention times do not directly indicate the extent of drug conjugation.[] |
| Reversed-Phase Liquid Chromatography (RPLC) | Separates ADC components (light and heavy chains) based on hydrophobicity under denaturing conditions.[4] | - Provides DAR information at the subunit level.[13] - Can be coupled with mass spectrometry for definitive mass confirmation.[11] | - Denaturing conditions can lead to the separation of antibody chains for cysteine-conjugated ADCs.[] - May not be suitable for all ADC formats. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact ADCs or their subunits to determine the mass of conjugated drugs.[1] | - Provides precise and accurate DAR values.[11] - Can identify conjugation sites.[14] - Offers a high degree of specificity.[8] | - Can be complex to implement and may require specialized expertise.[1] - Potential for bias in ionization efficiency between different DAR species.[15] |
| UV/Vis Spectroscopy | Measures the absorbance of the ADC at wavelengths specific to the antibody and the drug to calculate the average DAR.[8] | - Relatively quick and simple method.[13] - Does not require extensive sample preparation. | - Provides only an average DAR and no information on drug load distribution.[10][13] - Less accurate than other methods.[13] - Requires a sufficient difference in the absorption maxima of the protein and the drug.[10] |
Table 2: Comparison of Analytical Methods for Free Drug Analysis
| Analytical Method | Principle | Advantages | Limitations |
| Reversed-Phase Liquid Chromatography (RPLC) with UV/MS Detection | Separates the small molecule drug from the large ADC based on hydrophobicity.[4] | - High sensitivity and specificity, especially with MS detection.[16] - Can quantify very low levels of free drug.[4] | - Requires sample pretreatment (e.g., protein precipitation or solid-phase extraction) to remove the ADC, which can be labor-intensive.[7][8] |
| Two-Dimensional Liquid Chromatography (2D-LC) | Combines two orthogonal separation modes, such as size-exclusion chromatography (SEC) and RPLC, for automated online sample cleanup and analysis.[7] | - Automates protein removal, enhancing efficiency.[7] - Reduces sample preparation steps.[17] - High sensitivity and specificity when coupled with MS.[7] | - More complex instrumentation compared to single-dimension LC. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to specifically capture and detect the free drug.[8] | - High specificity.[18] - Can be very sensitive. | - Development of specific antibodies can be time-consuming and costly.[15] - May be susceptible to matrix effects. |
Table 3: Comparison of Analytical Methods for Aggregation and Size Variant Analysis
| Analytical Method | Principle | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius.[9] | - Robust and widely used method for detecting aggregates and fragments.[8] - Performed under native conditions. | - Potential for non-specific interactions between the ADC and the column matrix. - Limited resolution for separating different oligomeric states. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of molecules in a centrifugal field to determine their size, shape, and association state. | - Provides high-resolution information on aggregate distribution. - Does not rely on a stationary phase, avoiding potential artifacts. | - Requires specialized instrumentation and expertise. - Lower throughput compared to SEC. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and transfer of analytical methods. Below are example protocols for key experiments.
DAR Determination by Hydrophobic Interaction Chromatography (HIC)
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A (high salt buffer).[19]
-
Chromatographic System: HPLC or UPLC system with a UV detector.
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).[2]
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[2]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[2]
-
Gradient: A linear gradient from high to low salt concentration is used to elute the ADC species. Species with higher DAR are more hydrophobic and elute later.[2][19]
-
Flow Rate: Typically 0.5-1.0 mL/min.[19]
-
Data Analysis: The peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) are integrated, and the weighted average DAR is calculated using the formula: Average DAR = Σ (Peak Areai * DARi) / Σ Peak Areai.[19]
Free Drug Analysis by RPLC-MS
-
Sample Preparation: Precipitate the protein in the ADC sample using an organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and analyze the supernatant containing the free drug.[8]
-
Chromatographic System: LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[4]
-
Column: A reversed-phase column suitable for small molecules (e.g., C18).
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Gradient: A linear gradient from low to high organic solvent concentration.[4]
-
Detection: Mass Spectrometry (MS) for sensitive and specific detection.[16]
-
Data Analysis: Quantify the free drug by comparing its peak area to a standard curve of the pure drug substance.
Validation of Analytical Methods
The validation of analytical procedures is essential to demonstrate that they are suitable for their intended purpose.[20] The core validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[21][22]
Experimental Workflow for ADC Characterization
A comprehensive characterization of an ADC typically involves a multi-step workflow employing orthogonal analytical techniques to assess the various CQAs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. veranova.com [veranova.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmafocusamerica.com [pharmafocusamerica.com]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. blog.crownbio.com [blog.crownbio.com]
- 14. bioagilytix.com [bioagilytix.com]
- 15. biopharminternational.com [biopharminternational.com]
- 16. waters.com [waters.com]
- 17. researchgate.net [researchgate.net]
- 18. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. database.ich.org [database.ich.org]
- 21. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 22. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
A Comparative Guide to Antibody-Drug Conjugate Internalization and Trafficking: The Impact of Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The efficacy of an Antibody-Drug Conjugate (ADC) is intricately linked to its journey into and within a cancer cell. This process, encompassing internalization and intracellular trafficking, is critically influenced by the chemical linker that connects the antibody to its cytotoxic payload. The choice of linker—broadly categorized as cleavable or non-cleavable—dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its therapeutic window. This guide provides an objective comparison of ADC internalization and trafficking with different linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation targeted cancer therapies.
The Tale of Two Linkers: Cleavable vs. Non-Cleavable
The fundamental distinction between linker types lies in their mechanism of payload release.[1] Cleavable linkers are designed to be labile under specific physiological conditions encountered within the tumor microenvironment or inside the cancer cell.[1] These triggers can include the acidic environment of lysosomes (e.g., hydrazone linkers), the presence of specific enzymes like cathepsin B that are often overexpressed in tumors (e.g., valine-citrulline linkers), or the reducing environment of the cytoplasm (e.g., disulfide linkers).[1][2] A significant advantage of many cleavable linkers is their potential to induce a "bystander effect," where the released, often membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[3]
In contrast, non-cleavable linkers , such as those based on thioether chemistry (e.g., SMCC), form a stable covalent bond between the antibody and the payload.[2] Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[2] This process liberates the payload still attached to the linker and a single amino acid residue from the antibody.[4] The resulting charged metabolite is typically unable to cross the cell membrane, limiting its activity to the target cell and minimizing the bystander effect.[2] This enhanced stability often translates to a lower risk of off-target toxicity and a more favorable safety profile.[1][4]
Quantitative Comparison of ADC Performance with Different Linkers
The choice of linker technology has a profound impact on the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers
| ADC | Target Antigen | Payload | Linker Type | Linker Chemistry | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Cleavable | Valine-Citrulline | SK-BR-3 (HER2-positive) | ~10 | [5] |
| Trastuzumab-mc-MMAF | HER2 | MMAF | Non-cleavable | Maleimidocaproyl | SK-BR-3 (HER2-positive) | ~25 | [5] |
| Anti-CD22-vc-MMAE | CD22 | MMAE | Cleavable | Valine-Citrulline | BJAB | ~1 | [5] |
| Anti-CD22-SPDB-DM4 | CD22 | DM4 | Cleavable | Disulfide | BJAB | Potent activity | |
| Ado-trastuzumab emtansine (T-DM1) | HER2 | DM1 | Non-cleavable | Thioether (SMCC) | JIMT-1 (HER2-positive) | Superior efficacy in certain models | [1] |
| Anti-EpCAM-CX1-DM1 | EpCAM | DM1 | Cleavable | Triglycyl Peptide | Calu-3 | ~10 | [2] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and thus should be considered as representative examples.
Table 2: Comparative Plasma Stability of ADC Linkers
| Linker Type | Linker Chemistry | ADC Example | Species | Stability Metric | Result | Reference |
| Cleavable (Protease-sensitive) | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | Human | In vitro plasma incubation | High stability | [6] |
| Cleavable (Protease-sensitive) | Valine-Alanine (va) | - | Human | In vitro plasma incubation | High stability | [7] |
| Cleavable (pH-sensitive) | Hydrazone | - | Human | In vitro plasma incubation | Moderate stability, susceptible to hydrolysis | [7] |
| Cleavable (Redox-sensitive) | Disulfide | - | Human | In vitro plasma incubation | Moderately stable, susceptible to reduction | [6] |
| Non-cleavable | Thioether (SMCC) | Trastuzumab-MCC-DM1 (Kadcyla®) | Human | In vivo half-life | Generally longer half-life compared to cleavable linker ADCs | [8] |
Visualizing the Pathways: ADC Internalization and Trafficking
The journey of an ADC from the cell surface to the lysosome is a critical determinant of its efficacy. The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Assessing the Immunogenicity of ADCs with Val-Cit Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of antibody-drug conjugates (ADCs) has ushered in a new era of targeted cancer therapy. The linker, the critical bridge between the antibody and the cytotoxic payload, plays a pivotal role in the safety and efficacy of these complex biologics. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide linker has become a widely adopted standard for protease-cleavable systems. However, understanding its immunogenic potential compared to other linker strategies is paramount for successful clinical translation. This guide provides an objective comparison of ADCs featuring Val-Cit linkers with other alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Factors Influencing ADC Immunogenicity
The immunogenicity of an ADC is a multifaceted issue, with contributions from the monoclonal antibody (mAb), the linker, and the cytotoxic drug.[1][2] The linker and the drug can act as hapten-like structures, potentially eliciting an immune response when conjugated to the larger antibody carrier.[2] Furthermore, the hydrophobicity of certain linker-payload combinations, including some Val-Cit constructs, can lead to aggregation, a known driver of immunogenicity.
Comparative Analysis of ADC Immunogenicity with Different Linkers
Direct comparative clinical data on the immunogenicity of different ADC linkers is often limited. However, preclinical studies and analysis of clinical data from various ADC programs provide valuable insights. The following tables summarize available quantitative data, focusing on parameters that can influence or are indicative of immunogenicity.
Table 1: Comparative In Vivo Stability and Efficacy of ADCs with Different Cleavable Linkers
| Linker Type | ADC Example | Animal Model | Key Findings | Reference |
| Val-Cit | Trastuzumab-vc-MMAE | Mouse | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor stability and premature payload release. | [3] |
| Glutamic acid-Val-Cit (EVCit) | Anti-HER2 ADC | Mouse | Significantly greater tumor growth inhibition compared to the Val-Cit ADC due to improved stability in mouse plasma. | [4] |
| Glucuronide | Anti-HER2-MMAE | Rat | Extrapolated plasma half-life of 81 days, demonstrating high stability. | [5] |
| Val-Cit | Anti-HER2-MMAF | Rat | Plasma half-life of ~6 days, significantly less stable than the glucuronide counterpart. | [5] |
| Val-Ala | Anti-HER2 ADC | Mouse | Showed less aggregation at high Drug-to-Antibody Ratios (DAR) compared to Val-Cit. | [] |
| Tandem-cleavage (Glucuronide-Val-Ala) | Anti-CD79b ADC | Rat | Superior tumor growth inhibition compared to Val-Cit-MMAE ADC. | [5] |
Table 2: Clinical Immunogenicity of ADCs with Val-Cit-MMAE
This table summarizes the incidence of anti-drug antibodies (ADAs) from a study evaluating eight different ADCs, all utilizing a Val-Cit-MMAE linker-payload system, across eleven clinical trials.
| ADC Identifier | Indication | Number of Evaluable Patients | ADA Incidence (Post-baseline) | ADA Titers (log10) | Reference |
| ADC A | Solid Tumors | 56 | 35.8% | 1.30 - 4.92 | [7][8] |
| ADC B | Solid Tumors | 29 | 13.8% | 1.30 - 4.92 | [7][8] |
| ADC C | Solid Tumors | 48 | 2.1% | 1.30 - 4.92 | [7][8] |
| ADC D | Solid Tumors | 28 | 0% | - | [7][8] |
| ADC E | Hematological Malignancies | 70 | 1.4% | 1.30 - 4.92 | [7][8] |
| ADC F | Hematological Malignancies | 115 | 13.9% | 1.30 - 4.92 | [7][8] |
| ADC G | Hematological Malignancies | 42 | 0% | - | [7][8] |
| ADC H | Hematological Malignancies | 114 | 24.6% | 1.30 - 4.92 | [7][8] |
The data suggests that even with the same linker-payload, the incidence of ADAs can vary significantly depending on the specific antibody and the patient population.[7][8] Overall, the immunogenicity of these Val-Cit-MMAE ADCs was within the range reported for other monoclonal antibody therapeutics.[9][10]
Experimental Protocols for Immunogenicity Assessment
A tiered approach is the industry standard for evaluating the immunogenicity of ADCs.[2] This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Bridging ELISA Protocol
This protocol provides a general framework for a bridging ELISA to detect ADAs against an ADC.
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated ADC (capture reagent)
-
Horseradish peroxidase (HRP)-conjugated ADC (detection reagent)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Sample diluent (e.g., blocking buffer)
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Add 100 µL of biotinylated ADC (at a pre-optimized concentration in blocking buffer) to each well of a streptavidin-coated plate. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted patient samples, positive controls, and negative controls to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection: Add 100 µL of HRP-conjugated ADC (at a pre-optimized concentration in blocking buffer) to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Cell-Based Neutralizing Antibody (NAb) Assay Protocol
This protocol outlines a general procedure for a cell-based assay to determine the neutralizing potential of ADAs.
Materials:
-
Target-expressing cancer cell line
-
Cell culture medium and supplements
-
ADC
-
Patient serum samples
-
Positive and negative control antibodies
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a pre-determined density and allow them to adhere overnight.
-
Sample Preparation: Pre-incubate the ADC at a fixed concentration (e.g., EC₅₀) with serially diluted patient serum, positive controls, and negative controls for 1-2 hours at 37°C.
-
Treatment: Add the ADC-serum mixtures to the cells.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (typically 48-72 hours).
-
Viability Assessment: Measure cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Neutralizing antibodies will inhibit the cytotoxic activity of the ADC, resulting in an increase in cell viability compared to the ADC-only control. Calculate the percentage of neutralization.
In Vitro T-cell Activation Assay Protocol
This assay assesses the potential of an ADC to induce a T-cell response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) from healthy donors
-
Complete RPMI 1640 medium
-
Anti-human CD3 and anti-human CD28 antibodies
-
Test ADC and control articles
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Flow cytometry staining antibodies (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
FACS buffer (PBS with 2% FBS)
-
96-well flat-bottom plates
-
Flow cytometer
Procedure:
-
PBMC Isolation and Staining: Isolate PBMCs from healthy donor blood and stain with a cell proliferation dye.
-
Assay Setup: Plate the stained PBMCs in a 96-well plate.
-
Stimulation: Add the test ADC, control articles, and positive controls (e.g., anti-CD3/CD28 antibodies) to the wells.
-
Incubation: Culture the cells for 4-5 days at 37°C in a CO₂ incubator.
-
Cell Staining: Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers.
-
Flow Cytometry Analysis: Acquire data on a flow cytometer. Analyze T-cell proliferation by measuring the dilution of the proliferation dye and T-cell activation by the expression of activation markers within the CD4+ and CD8+ T-cell populations.
Signaling Pathways and Experimental Workflows
Understanding the underlying biological pathways is crucial for interpreting immunogenicity data. The following diagrams, generated using Graphviz, illustrate key processes in the immune response to ADCs and a typical experimental workflow for immunogenicity assessment.
References
- 1. JCI - Antibody-drug conjugates in breast cancer: overcoming resistance and boosting immune response [jci.org]
- 2. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Clinical Results of immunogenicity of Multiple ADC Molecules – Creative Biolabs ADC Blog [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
Safety Operating Guide
Navigating the Disposal of Acid-propionylamino-Val-Cit-OH: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers in Drug Development
This guide provides a comprehensive overview of the recommended disposal procedures for Acid-propionylamino-Val-Cit-OH, drawing upon best practices for handling potent chemical compounds and information derived from similar ADC components. The fundamental principle is to treat this compound and any contaminated materials as hazardous chemical waste.
Immediate Safety and Handling Considerations
Given its role in linking highly potent cytotoxic agents, all handling of this compound should be conducted with a high degree of caution. The primary risks are associated with potential exposure and the unknown toxicological properties of the compound itself.
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Double-gloving with chemotherapy-rated nitrile gloves, safety goggles or a face shield, and a lab coat are mandatory. | [4] |
| Engineering Controls | All handling and preparation of waste should be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent inhalation of aerosols. | [4] |
| Waste Segregation | All materials contaminated with this compound must be segregated from general laboratory waste. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines a conservative and safety-focused approach to the disposal of this compound and associated waste.
-
Waste Identification and Segregation:
-
Any unused or expired this compound, whether in solid or solution form, must be treated as hazardous chemical waste.
-
All disposable materials that have come into contact with the compound, including gloves, pipette tips, vials, and bench paper, must be collected separately as contaminated solid waste.
-
-
Container Management:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemicals being discarded.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream.
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that have come into contact with the compound. The choice of decontaminating solution will depend on the solvent used and institutional protocols.
-
All materials used for decontamination, such as wipes and absorbent pads, must also be disposed of as hazardous solid waste.
-
-
Storage and Final Disposal:
-
Store sealed waste containers in a designated and secure hazardous waste accumulation area.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. High-temperature incineration is the generally accepted method for the final destruction of potent chemical compounds.[4]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific chemical hygiene and hazardous waste management plans. Always consult with your EHS department for definitive guidance.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
